N3-(Butyn-3-yl)uridine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C13H16N2O6 |
|---|---|
分子量 |
296.28 g/mol |
IUPAC 名称 |
3-but-3-ynyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O6/c1-2-3-5-14-9(17)4-6-15(13(14)20)12-11(19)10(18)8(7-16)21-12/h1,4,6,8,10-12,16,18-19H,3,5,7H2/t8-,10-,11-,12-/m1/s1 |
InChI 键 |
NSEWKYHWYZEWOU-HJQYOEGKSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N3-(Butyn-3-yl)uridine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-(Butyn-3-yl)uridine is a modified nucleoside, an analog of the naturally occurring uridine (B1682114). Its unique chemical structure, featuring a terminal alkyne group, makes it a valuable tool in bioconjugation and chemical biology. This technical guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound, with a focus on experimental protocols and data presentation for the scientific community.
Chemical Structure and Properties
This compound is characterized by the attachment of a butynyl group to the N3 position of the uracil (B121893) base of uridine. This modification introduces a terminal alkyne functionality, which is a key reactive handle for "click chemistry" reactions.
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₆ | - |
| Molecular Weight | 296.28 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | 10 mM in DMSO | [1] |
| SMILES | O=C1N(CCC#C)C(=O)C=CN1[C@H]2O--INVALID-LINK----INVALID-LINK--[C@H]2O | [1] |
Synthesis
A specific, detailed synthesis protocol for this compound is not widely published. However, a general and robust method for the synthesis of N3-substituted uridine derivatives involves a multi-step process. The following is a generalized protocol based on established methods for N3-alkylation of uridine.[2]
Experimental Workflow for Synthesis:
Caption: General workflow for synthesizing N3-alkynyl uridine derivatives.
Detailed Experimental Protocol (Generalized):
-
Protection of Uridine Hydroxyl Groups:
-
Dissolve uridine in a suitable anhydrous solvent (e.g., pyridine (B92270) or DMF).
-
Add a protecting agent, such as tert-butyldimethylsilyl chloride (TBDMSCl) or a similar silylating agent, in excess to protect the 2', 3', and 5' hydroxyl groups of the ribose sugar.
-
The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by standard procedures, often involving quenching with methanol, followed by extraction and purification to yield the fully protected uridine.
-
-
N3-Alkylation:
-
Dissolve the protected uridine in an appropriate anhydrous solvent like acetonitrile (B52724) or DMF.
-
Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the N3 position of the uracil ring.
-
Add the alkylating agent, 4-halo-1-butyne (e.g., 4-bromo-1-butyne (B1278893) or 4-iodo-1-butyne), to the reaction mixture.
-
The reaction is typically heated and stirred for several hours to overnight. Progress is monitored by TLC.
-
After the reaction is complete, the mixture is filtered to remove the base, and the solvent is evaporated. The crude product is then purified, usually by column chromatography.
-
-
Deprotection of Hydroxyl Groups:
-
Dissolve the protected this compound in a solvent such as tetrahydrofuran (B95107) (THF).
-
Add a deprotecting agent, for example, a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF, to remove the silyl (B83357) protecting groups.
-
The reaction is stirred at room temperature until TLC analysis indicates the complete removal of all protecting groups.
-
The solvent is then removed under reduced pressure, and the final product is purified by column chromatography or recrystallization to yield pure this compound.
-
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted Chemical Shifts):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-6 (uracil) | ~7.8-8.0 | d |
| H-5 (uracil) | ~5.8-6.0 | d |
| H-1' (ribose) | ~5.9-6.1 | d |
| H-2', H-3', H-4' (ribose) | ~4.0-4.5 | m |
| H-5', H-5'' (ribose) | ~3.7-3.9 | m |
| N3-CH₂ | ~3.8-4.2 | t |
| N3-CH₂-C | ~2.4-2.8 | m |
| C≡CH | ~2.0-2.2 | t |
¹³C NMR Spectroscopy (Predicted Chemical Shifts):
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (uracil) | ~150-152 |
| C-4 (uracil) | ~163-165 |
| C-5 (uracil) | ~102-104 |
| C-6 (uracil) | ~140-142 |
| C-1' (ribose) | ~88-90 |
| C-2', C-3', C-4' (ribose) | ~70-85 |
| C-5' (ribose) | ~60-62 |
| N3-CH₂ | ~40-45 |
| N3-CH₂-C | ~18-22 |
| C ≡CH | ~80-83 |
| C≡C H | ~70-73 |
Mass Spectrometry:
The expected mass spectrum would show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 297.11 or [M+Na]⁺ at m/z 319.09.
Applications in Research
The primary application of this compound is as a molecular probe for the study of RNA synthesis and localization through metabolic labeling, followed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
Metabolic Labeling of RNA:
Cells are incubated with this compound, which is taken up by the cells and incorporated into newly synthesized RNA in place of natural uridine by RNA polymerases. The alkyne-modified RNA can then be detected or captured.
Experimental Workflow for Metabolic RNA Labeling and Detection:
Caption: Workflow for metabolic labeling of RNA and subsequent analysis.
Detailed Experimental Protocol for CuAAC Reaction on Labeled RNA: [3][4]
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, dissolve the alkyne-labeled RNA in an appropriate buffer (e.g., phosphate (B84403) buffer).
-
Add the azide-functionalized molecule of interest (e.g., an azide-biotin conjugate for affinity purification or an azide-fluorophore for imaging). A 2- to 10-fold molar excess of the azide (B81097) probe over the estimated amount of incorporated alkyne is recommended.
-
Add a copper(I)-stabilizing ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), to the mixture. THPTA is more water-soluble and often preferred for biological samples.
-
-
Initiate the Click Reaction:
-
Prepare a fresh solution of a copper(I) source, typically by reducing copper(II) sulfate (B86663) (CuSO₄) with sodium ascorbate (B8700270).
-
Alternatively, a premixed solution of CuSO₄ and the ligand can be prepared.
-
Add the copper(I) catalyst and sodium ascorbate to the RNA-azide mixture to initiate the cycloaddition reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed in the dark if a light-sensitive fluorescent dye is used.
-
-
Purification of Labeled RNA:
-
Following the click reaction, the labeled RNA can be purified from excess reagents using standard RNA precipitation methods (e.g., ethanol (B145695) or isopropanol (B130326) precipitation) or by using commercially available RNA purification kits.
-
Potential Signaling Pathways for Investigation:
While specific studies on this compound's impact on signaling are limited, its use in metabolic labeling allows for the investigation of RNA synthesis and decay dynamics in response to various cellular signals. This can be applied to study:
-
Transcriptional Regulation: Changes in the rate of incorporation of this compound can be used to monitor the transcriptional response to growth factors, hormones, or stress signals.
-
RNA Stability and Turnover: Pulse-chase experiments with this compound can elucidate how different signaling pathways affect the stability of specific mRNA transcripts.
-
Cell Cycle Progression: The rate of RNA synthesis varies throughout the cell cycle. Metabolic labeling can be used to study the transcriptional programs associated with different phases of the cell cycle.
Logical Relationship for Investigating Signaling Pathways:
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
An In-depth Technical Guide to the Synthesis and Application of N3-(Butyn-3-yl)uridine for RNA Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N3-(Butyn-3-yl)uridine, a valuable chemical probe for the metabolic labeling of newly transcribed RNA. Detailed experimental protocols for its synthesis and subsequent application in cellular RNA imaging via click chemistry are presented. This document is intended to serve as a practical resource for researchers in molecular biology, chemical biology, and drug development who are interested in studying RNA dynamics.
Introduction
The study of nascent RNA synthesis and turnover is crucial for understanding the intricate regulation of gene expression. Metabolic labeling with modified nucleosides, coupled with bioorthogonal chemistry, has emerged as a powerful tool for visualizing and analyzing newly transcribed RNA in living cells. This compound is a uridine (B1682114) analog containing a terminal alkyne group. This modification allows for its metabolic incorporation into RNA transcripts by cellular RNA polymerases. The incorporated alkyne handle can then be selectively tagged with azide-functionalized reporters, such as fluorophores, through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This approach offers a robust and versatile method for imaging and analyzing RNA dynamics with high spatial and temporal resolution.
Synthesis of this compound
Figure 1. Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general procedure for N3-alkylation of pyrimidine (B1678525) nucleosides.[2]
Materials:
-
Uridine
-
3-Butyn-1-yl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of uridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 3-butyn-1-yl bromide (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
| Parameter | Expected Value |
| Yield | 60-80% (estimated based on similar reactions) |
| Purification Method | Silica Gel Column Chromatography |
| Characterization | ¹H NMR, ¹³C NMR, HRMS |
Table 1. Summary of Synthetic Parameters for this compound.
Application in RNA Labeling
The synthesized this compound can be used for the metabolic labeling of nascent RNA in cultured cells. Cells are incubated with the modified nucleoside, which is taken up and incorporated into newly synthesized RNA transcripts by RNA polymerases. The alkyne-labeled RNA can then be visualized using a copper-catalyzed click reaction with an azide-functionalized fluorescent dye.
Figure 2. Experimental workflow for RNA labeling and visualization.
Experimental Protocol: Metabolic Labeling and Visualization of RNA
This protocol is based on established methods for 5-ethynyluridine (B57126) (EU) labeling.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.5% Triton X-100 in PBS for permeabilization
-
Click reaction buffer: 100 mM Tris-HCl pH 8.5
-
Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM)
-
Sodium ascorbate (B8700270) solution (e.g., 500 mM, freshly prepared)
-
Azide-conjugated fluorophore (e.g., Alexa Fluor 488 azide)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
A. Metabolic Labeling:
-
Culture cells to the desired confluency on coverslips in a multi-well plate.
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the cell culture medium to a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically for each cell type.
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours).
B. Cell Fixation and Permeabilization:
-
Remove the labeling medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
C. Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix:
-
85 µL of 100 mM Tris-HCl pH 8.5
-
1 µL of 100 mM CuSO₄
-
2 µL of azide-fluorophore stock (e.g., 1 mM)
-
10 µL of 500 mM sodium ascorbate (add last)
-
-
Add the click reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS containing 0.05% Tween-20.
D. Staining and Imaging:
-
Counterstain the cell nuclei with Hoechst 33342 or DAPI for 10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
| Parameter | Typical Range | Notes |
| Labeling Concentration | 0.1 - 1 mM | Cell type dependent, requires optimization. |
| Labeling Time | 1 - 24 hours | Depends on the desired experimental window. |
| Click Reaction Time | 30 - 60 minutes | Sufficient for robust signal. |
| Fluorophore | Various | e.g., Alexa Fluor 488, 594, 647 azides. |
Table 2. Key Parameters for Metabolic RNA Labeling and Detection.
Quantitative Data and Comparison
The efficiency of metabolic labeling can be influenced by the specific nucleoside analog used. While quantitative data for this compound is not yet published, we can draw comparisons with the widely used 5-ethynyluridine (EU). Labeling efficiency with EU has been shown to be high, with good signal-to-noise ratios and minimal perturbation to RNA function. It is anticipated that this compound will exhibit similar properties, making it a valuable alternative for RNA labeling studies.
| Labeling Method | Principle | Typical Labeling Efficiency | Signal-to-Noise Ratio | Cell Viability | Perturbation to RNA Function |
| 4sU-tagging | Incorporation of 4-thiouridine | >90% for specific protocols | High, especially with nucleotide conversion methods | Generally high, concentration dependent | Minimal interference reported |
| EU-labeling | Incorporation of 5-ethynyl uridine and click chemistry | High correlation with transcriptional activity | Good, allows for affinity purification | Generally high | Minimal |
| This compound | Incorporation of this compound and click chemistry | Expected to be comparable to EU | Expected to be good | Expected to be high | Expected to be minimal |
Table 3. Comparative Overview of Metabolic RNA Labeling Techniques.[3]
Conclusion
This compound is a promising tool for the metabolic labeling of RNA. This guide provides a comprehensive framework for its synthesis and application in cellular imaging. The detailed protocols and comparative data presented herein are intended to facilitate the adoption of this technology by researchers seeking to investigate the dynamic world of the transcriptome. The versatility of click chemistry allows for the conjugation of various reporter molecules, opening up a wide range of applications in RNA biology, from basic research to drug discovery and development.
References
N3-(Butyn-3-yl)uridine: A Technical Guide to a Novel Research Tool for RNA Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N3-(Butyn-3-yl)uridine, a modified nucleoside designed for the metabolic labeling and subsequent analysis of newly synthesized RNA. While specific peer-reviewed data on this compound is emerging, this document outlines its core principles, potential applications, and detailed experimental methodologies based on the well-established use of analogous alkyne-modified uridine (B1682114) derivatives, such as 5-ethynyluridine (B57126) (5-EU).
Introduction to N3-Alkynyl Uridine Analogs
This compound is a uridine analog featuring a butynyl group attached to the N3 position of the uracil (B121893) base. This modification introduces a bioorthogonal alkyne handle into the nucleoside. When supplied to cells or organisms, this analog can be metabolized and incorporated into newly transcribed RNA. The presence of the alkyne group allows for the selective chemical ligation to molecules containing an azide (B81097) group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[1] This powerful and specific reaction enables the visualization, isolation, and identification of nascent RNA transcripts.
The strategic placement of the butynyl group at the N3 position is a key feature. While the N3 position is involved in Watson-Crick base pairing, its modification with a small alkyne group is hypothesized to be tolerated by cellular enzymes involved in nucleotide metabolism and transcription. This approach offers an alternative to the more commonly used C5-modified uridines, such as 5-ethynyluridine (5-EU), and may present different steric and electronic properties that could influence its incorporation and subsequent downstream applications.
Core Principles and Workflow
The utility of this compound as a research tool is centered on a two-step process: metabolic labeling followed by bioorthogonal ligation.
-
Metabolic Labeling: Cells or organisms are incubated with this compound. The analog is taken up by the cells and enters the pyrimidine (B1678525) salvage pathway, where it is converted into its triphosphate form. RNA polymerases then incorporate this modified nucleotide into newly synthesized RNA transcripts in place of endogenous uridine.
-
Click Chemistry Ligation: After a desired labeling period, the total RNA is harvested. The alkyne-modified nascent RNA is then selectively tagged with an azide-containing reporter molecule (e.g., a fluorophore for imaging or biotin (B1667282) for affinity purification) using a CuAAC reaction.
This workflow allows for the specific analysis of the transcriptome at a defined time window, providing insights into the dynamics of gene expression.
Experimental Workflow for Nascent RNA Analysis
Caption: General workflow for metabolic labeling of nascent RNA using an alkyne-modified uridine analog and subsequent downstream analysis.
Data Presentation: Comparative Analysis of Uridine Analogs
Quantitative data for this compound is not yet widely available in the peer-reviewed literature. The following tables summarize typical quantitative data for the well-characterized analog, 5-ethynyluridine (5-EU), which can serve as a benchmark for researchers working with N3-alkynyl uridine derivatives.
Table 1: Metabolic Labeling Parameters for 5-Ethynyluridine (5-EU)
| Parameter | Cell Type | Concentration | Incubation Time | Efficacy | Reference |
| RNA Labeling | HEK293T | 1 mM | 5 hours | Sufficient for dot blot detection | [1] |
| RNA Labeling | Arabidopsis seedlings | 200-500 µM | 0.5 - 2 hours | Enrichment of nascent transcripts | [2] |
| Cell Viability | Various | Not specified | 48 hours | ~50% decrease in proliferation | [3] |
Table 2: Click Chemistry Reaction Components and Conditions (for 5-EU labeled RNA)
| Component | Stock Concentration | Final Concentration | Purpose |
| Azide-Biotin | 10 mM in DMSO | 10-50 µM | Reporter for affinity capture |
| Copper(II) Sulfate | 50 mM in H₂O | 1 mM | Precursor to Cu(I) catalyst |
| Sodium Ascorbate | 500 mM in H₂O | 5 mM | Reducing agent to generate Cu(I) |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 50 mM in H₂O | 1 mM | Cu(I)-stabilizing ligand |
| Labeled RNA | Variable | 1-10 µg | Substrate |
Experimental Protocols
The following protocols are adapted from established methods for metabolic labeling of RNA with 5-ethynyluridine and can be used as a starting point for experiments with this compound. Optimization of concentrations and incubation times for the specific cell type and experimental goals is recommended.
Metabolic Labeling of Nascent RNA in Cultured Cells
-
Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of this compound (a starting concentration of 0.1-1 mM is recommended for initial experiments).
-
Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 15 minutes to 24 hours) under standard cell culture conditions. The incubation time will depend on the turnover rate of the RNA of interest.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) and harvest them for RNA isolation.
Isolation of Total RNA
Total RNA can be isolated using standard methods, such as TRIzol reagent or commercially available RNA purification kits, according to the manufacturer's instructions. It is crucial to ensure the isolated RNA is of high quality and free of contaminants.
Biotinylation of Alkyne-Labeled RNA via Click Chemistry
-
Reaction Setup: In a microcentrifuge tube, combine the following components in order:
-
1-10 µg of alkyne-labeled total RNA
-
RNase-free water to a final volume of 50 µL
-
5 µL of 10X Click-iT® reaction buffer
-
1 µL of Copper(II) Sulfate solution (e.g., 50 mM)
-
2 µL of Azide-Biotin (e.g., 10 mM in DMSO)
-
5 µL of freshly prepared Sodium Ascorbate solution (e.g., 500 mM)
-
-
Incubation: Mix the components gently by pipetting and incubate the reaction at room temperature for 30 minutes in the dark.
-
RNA Purification: Purify the biotinylated RNA from the reaction mixture using an RNA cleanup kit or by ethanol (B145695) precipitation to remove unincorporated reagents.
Affinity Purification of Biotinylated Nascent RNA
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads in an appropriate binding buffer.
-
Binding: Add the purified biotinylated RNA to the prepared beads and incubate at room temperature with gentle rotation to allow for binding.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads several times with a high-salt wash buffer, followed by a low-salt wash buffer to remove non-specifically bound RNA.
-
Elution: Elute the captured nascent RNA from the beads using an appropriate elution buffer (e.g., containing biotin or by heat denaturation).
-
Downstream Analysis: The enriched nascent RNA is now ready for downstream applications such as RT-qPCR or library preparation for next-generation sequencing.
Signaling Pathways and Logical Relationships
The application of this compound can be conceptualized in various experimental designs to probe cellular dynamics.
Probing Transcriptional Response to a Stimulus
Caption: Experimental design for analyzing the immediate transcriptional response to a cellular stimulus.
Pulse-Chase Analysis of RNA Stability
Caption: Workflow for a pulse-chase experiment to determine RNA half-lives.
Conclusion
This compound represents a promising tool for the study of RNA biology. Its N3-alkyne modification offers a novel approach for metabolic labeling of nascent transcripts. While direct experimental data for this specific compound is still forthcoming, the principles and protocols established for analogous compounds like 5-EU provide a robust framework for its application in the laboratory. Researchers can leverage this technology to gain deeper insights into the dynamic regulation of gene expression in various biological systems. As with any metabolic labeling reagent, careful consideration of potential cellular perturbations and optimization of experimental conditions are paramount for obtaining reliable and meaningful results.
References
- 1. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability and Storage of N3-(Butyn-3-yl)uridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N3-(Butyn-3-yl)uridine, a modified nucleoside analog, holds significant potential in various research and therapeutic applications. As with any specialized chemical compound, understanding its stability profile and optimal storage conditions is paramount to ensure experimental reproducibility, product efficacy, and safety. This technical guide provides a comprehensive overview of the recommended stability and storage protocols for this compound, based on available data for related compounds and general principles of chemical stability for nucleoside analogs.
Executive Summary
Direct stability and storage data for this compound is not extensively available in public literature. Therefore, this guide extrapolates best practices from data on the parent molecule, uridine (B1682114), and other N3-substituted uridine analogs. The recommendations provided herein are intended to serve as a starting point for establishing robust in-house handling and storage procedures, which should be validated through specific stability studies.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, the following storage conditions are recommended, categorized by the physical state of the compound.
| Physical State | Temperature | Duration | Atmosphere | Additional Notes |
| Solid (Powder) | -20°C | Up to 3 years (projected) | Inert (e.g., Argon, Nitrogen) | Protect from light and moisture. |
| In Anhydrous Solvent | -80°C | Up to 1 year (projected) | Inert (e.g., Argon, Nitrogen) | Use anhydrous, aprotic solvents. Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solution | 4°C | Several days (projected) | N/A | Prepare fresh. pH should be maintained near neutral (pH 7). Protect from light. |
Note: The projected durations are based on data for similar compounds and should be confirmed by experimental data.
Stability Profile
The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.
Temperature Effects
Like many complex organic molecules, this compound is susceptible to thermal degradation. Elevated temperatures can accelerate hydrolysis of the glycosidic bond and degradation of the butynyl group. Therefore, storage at low temperatures is crucial. For long-term storage, -20°C for the solid form and -80°C for solutions in anhydrous solvents are recommended.
pH Sensitivity
The stability of the N3-substituent and the uridine core can be pH-dependent. While aqueous solutions of the parent molecule, uridine, are stable for several days at pH 7 when refrigerated, deviations from neutral pH could lead to degradation.[1][2] Acidic conditions may lead to hydrolysis of the N-glycosidic bond, separating the ribose sugar from the nucleobase. Basic conditions could potentially affect the integrity of the uracil (B121893) ring and the butynyl group.
Light Sensitivity
Although specific photostability data for this compound is unavailable, many nucleoside analogs exhibit sensitivity to UV and visible light. Photodegradation can lead to the formation of impurities. Therefore, it is prudent to store the compound in amber vials or otherwise protected from light.
Oxidative Stability
The butynyl group in this compound could be susceptible to oxidation. Contact with strong oxidizing agents should be avoided.[3] Storing the compound under an inert atmosphere, particularly for long-term storage of the solid and solutions, is a recommended precautionary measure.
Experimental Protocols: General Stability Assessment
Researchers are strongly encouraged to perform in-house stability studies. A general protocol for assessing the stability of this compound is outlined below.
Objective: To determine the degradation rate of this compound under various storage conditions.
Materials:
-
This compound
-
High-purity solvents (e.g., DMSO, water, acetonitrile)
-
pH buffers
-
Temperature-controlled chambers/incubators
-
Light exposure chamber (optional)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mass Spectrometer (MS) for identification of degradation products
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of this compound in the desired solvent(s) at a known concentration.
-
Aliquot the solutions into appropriate vials for each storage condition to be tested (e.g., different temperatures, pH values, light exposures).
-
-
Time-Zero Analysis:
-
Immediately analyze a freshly prepared sample by HPLC to determine the initial purity and concentration (t=0).
-
-
Incubation:
-
Store the aliquots under the defined experimental conditions.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 3, 7, 14, 30 days), retrieve an aliquot from each condition.
-
Analyze the samples by HPLC to quantify the remaining this compound and detect the formation of any degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Calculate the degradation rate and half-life under each condition.
-
If significant degradation is observed, use LC-MS to identify the major degradation products.
-
Visualizing Workflows and Pathways
To aid in the practical application of this guide, the following diagrams illustrate key processes and concepts.
Caption: Recommended workflow for handling and storing this compound.
Caption: Hypothetical degradation pathways for this compound.
Conclusion
The stability and proper storage of this compound are critical for its effective use in research and development. While direct data is limited, by following the extrapolated guidelines presented in this document—including storage at low temperatures, protection from light and moisture, and use of inert atmospheres—researchers can minimize degradation and ensure the reliability of their results. It is imperative that these recommendations are supplemented with in-house stability testing to establish definitive storage and handling protocols for specific applications and formulations.
References
An In-Depth Technical Guide to N3-(Butyn-3-yl)uridine for Research Use
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction to N3-(Butyn-3-yl)uridine
This compound is a synthetic analog of the nucleoside uridine (B1682114). It possesses a terminal alkyne group, making it a valuable tool for bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". When introduced to cells or organisms, it can be incorporated into newly synthesized RNA transcripts by RNA polymerases. The embedded alkyne handle then allows for the covalent attachment of various reporter molecules (e.g., fluorophores, biotin) that contain an azide (B81097) group. This enables the detection, visualization, and purification of nascent RNA.
Commercial Suppliers:
| Supplier | Product Number |
| MedchemExpress | HY-154736 |
| Immunomart | Not specified |
Core Applications in Research
The primary application of this compound is the metabolic labeling of newly transcribed RNA for subsequent analysis. This technique, often referred to as nascent RNA sequencing or imaging, provides a snapshot of the actively transcribed genome.
Key Research Areas:
-
Nascent Transcriptome Analysis: Quantifying the levels of newly synthesized RNA to study gene regulation under various conditions.
-
RNA Trafficking and Localization: Visualizing the subcellular localization of newly synthesized RNA.
-
RNA Stability and Decay: Pulse-chase experiments to determine the half-lives of specific RNA transcripts.
-
Cell-Specific RNA Profiling: In combination with cell-specific expression of uridine salvage pathway enzymes, it can be used to label RNA in specific cell types within a mixed population.
Experimental Workflow
The general workflow for using this compound involves three main stages: metabolic labeling, click chemistry reaction, and downstream analysis.
Caption: General experimental workflow for this compound.
Experimental Protocols (Adapted from 5-Ethynyluridine (B57126) Methodologies)
Metabolic Labeling of Nascent RNA in Cultured Cells
This protocol provides a starting point for labeling nascent RNA in adherent mammalian cell lines.
Materials:
-
This compound
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or other RNA extraction kit
Protocol:
-
Cell Seeding: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. Note: The optimal concentration must be determined empirically but a starting range of 100 µM to 1 mM can be tested.
-
Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for a desired period. For short pulse-labeling to capture nascent transcripts, incubation times of 30-60 minutes are common. For steady-state labeling, longer incubation times (up to 24 hours) can be used.
-
Cell Lysis and RNA Extraction: After incubation, wash the cells once with ice-cold PBS. Lyse the cells directly on the plate using TRIzol reagent and proceed with total RNA extraction according to the manufacturer's protocol.
Quantitative Data for Optimization (Based on 5-EU):
| Parameter | Starting Range | Notes |
| Concentration | 100 µM - 1 mM | Higher concentrations may lead to cytotoxicity. A dose-response curve should be generated. |
| Incubation Time | 30 min - 24 h | Shorter times for nascent RNA capture, longer for steady-state labeling and turnover studies. |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled RNA
This protocol describes the "clicking" of an azide-containing molecule (e.g., biotin-azide for purification or a fluorescent azide for imaging) onto the alkyne-modified RNA.
Materials:
-
Alkynylated total RNA
-
Azide-containing reporter molecule (e.g., Biotin-Azide, Fluorescent-Azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Nuclease-free water
Protocol:
-
Prepare RNA: Resuspend the alkynylated total RNA in nuclease-free water.
-
Prepare Click Reaction Mix: In a microcentrifuge tube, combine the following in order:
-
Alkynylated RNA
-
Azide reporter molecule
-
Premixed CuSO₄ and THPTA (5:1 molar ratio of ligand to copper is recommended)
-
Freshly prepared sodium ascorbate solution (to reduce Cu(II) to the catalytic Cu(I) state)
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
RNA Purification: Purify the click-labeled RNA from the reaction components using an RNA purification kit or by ethanol (B145695) precipitation.
Recommended Reagent Concentrations for CuAAC:
| Reagent | Final Concentration |
| Alkynylated RNA | 1-10 µM |
| Azide Reporter | 10-100 µM |
| CuSO₄ | 50-250 µM |
| THPTA | 250 µM - 1.25 mM |
| Sodium Ascorbate | 2.5-5 mM |
Downstream Applications and Methodologies
Visualization of Nascent RNA
For imaging applications, a fluorescent azide is used in the click reaction.
Methodology:
-
Perform metabolic labeling and click chemistry as described above.
-
After the click reaction, the fluorescently labeled RNA can be visualized in situ (if the click reaction is performed on fixed cells) or the purified RNA can be used for techniques like Fluorescence In Situ Hybridization (FISH).
Purification of Nascent RNA
For applications like nascent RNA sequencing (N-RNA-seq), biotin-azide is used in the click reaction.
Methodology:
-
Perform metabolic labeling and click chemistry with biotin-azide.
-
After purification of the biotinylated RNA, it can be captured using streptavidin-coated magnetic beads.
-
The captured RNA is then washed to remove non-biotinylated (pre-existing) RNA.
-
The nascent RNA is eluted from the beads for subsequent library preparation and sequencing.
Caption: Workflow for the purification of biotinylated nascent RNA.
Considerations and Optimization
-
Cytotoxicity: It is crucial to assess the cytotoxicity of this compound in the chosen experimental system. A cell viability assay (e.g., MTT or Trypan Blue exclusion) should be performed with a range of concentrations and incubation times.
-
Incorporation Efficiency: The efficiency of this compound incorporation can be cell-type dependent. This may need to be optimized by adjusting the concentration and labeling time.
-
Click Reaction Efficiency: The efficiency of the CuAAC reaction can be influenced by the purity of the RNA and the reagents. It is important to use high-quality reagents and nuclease-free conditions.
-
Controls: Appropriate controls are essential for data interpretation. These include cells not treated with this compound and performing the click reaction in the absence of the copper catalyst.
Conclusion
This compound is a promising tool for the study of nascent RNA. While specific protocols for its use are not yet widely published, the methodologies established for the analogous compound, 5-ethynyluridine, provide a robust starting point for researchers. Careful optimization of labeling conditions and click chemistry reactions will be essential for successful implementation in various experimental contexts. This guide provides the foundational knowledge and procedural framework to enable researchers to effectively integrate this compound into their studies of RNA biology.
N3-(Butyn-3-yl)uridine: Uncharted Territory in RNA Labeling
A comprehensive literature review reveals a significant lack of published research on the specific compound N3-(Butyn-3-yl)uridine and its applications in RNA research, drug development, and cellular analysis. Despite a thorough search for its synthesis, metabolic labeling protocols, quantitative data, and involvement in signaling pathways, no specific experimental data or established methodologies for this particular uridine (B1682114) analog were identified.
The concept of modifying uridine at the N3 position for various biological applications is established in the scientific literature. Researchers have successfully synthesized a range of N3-substituted uridine derivatives to probe RNA structure and function. However, the introduction of a butynyl group at this position, as specified by "this compound," does not appear in currently accessible scientific databases and publications.
Metabolic labeling of nascent RNA is a powerful technique for studying RNA synthesis and decay dynamics. This typically involves the cellular uptake of a modified nucleoside, its conversion to the corresponding triphosphate, and subsequent incorporation into newly transcribed RNA by RNA polymerases. Commonly used uridine analogs for this purpose include 5-ethynyluridine (B57126) (EU) and 4-thiouridine (B1664626) (4sU). These analogs contain bioorthogonal functional groups—an alkyne in EU and a thiol in 4sU—that allow for their selective detection and enrichment via click chemistry or other specific ligation reactions.
While the butynyl group in the requested compound also contains an alkyne, making it theoretically suitable for click chemistry-based detection, the absence of literature suggests that its synthesis, cellular uptake, conversion to the triphosphate form, and incorporation into RNA by polymerases have not been characterized or are not efficient.
Therefore, this technical guide cannot provide the requested in-depth information, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, due to the absence of primary research on this compound. Researchers and drug development professionals interested in this area are encouraged to explore the extensive literature on well-established uridine analogs like 5-ethynyluridine (EU) and 4-thiouridine (4sU) for which a wealth of protocols and application data exists. Further investigation into the synthesis and biological activity of novel N3-alkynyl uridine derivatives could be a potential area for future research.
N3-(Butyn-3-yl)uridine: A Technical Guide to Safety and Handling for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-(Butyn-3-yl)uridine is a modified nucleoside analog increasingly utilized in biomedical research, primarily as a tool for "click chemistry." Its alkyne group allows for the facile and specific covalent attachment of molecules containing azide (B81097) groups through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This powerful bioorthogonal ligation technique enables the labeling and tracking of RNA, the synthesis of novel oligonucleotide conjugates, and the development of targeted therapeutics. This guide provides a comprehensive overview of the safety and handling guidelines for this compound, summarizes its application in experimental protocols, and discusses the relevant biological context of its parent molecule, uridine (B1682114).
Chemical and Physical Properties
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, some of its properties can be inferred from its structure and the properties of the parent compound, uridine.
| Property | Data for Uridine (for reference) | Remarks for this compound |
| Molecular Formula | C₉H₁₂N₂O₆ | C₁₃H₁₆N₂O₆ |
| Appearance | Off-white crystalline powder | Likely a solid |
| Melting Point | 162 - 170 °C | Expected to differ from uridine |
| Solubility | Soluble in water | Solubility may be influenced by the butynyl group |
| Stability | Stable under normal conditions | The alkyne group is generally stable but can react under specific conditions (e.g., with strong bases or oxidizing agents). |
Safety and Hazard Information
A definitive hazard classification for this compound is not available due to the absence of a specific SDS. However, an examination of the SDS for the parent compound, uridine, reveals conflicting information from different suppliers. This highlights the critical need to handle this compound with caution, assuming it may possess uncharacterized hazards.
Table of Conflicting GHS Classifications for Uridine (CAS 58-96-8):
| Supplier | GHS Classification | Hazard Statements |
| Sigma-Aldrich | Not a hazardous substance or mixture[1] | None |
| Cayman Chemical | Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity – single exposure (Category 3), Respiratory system[2] | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[2] |
| Chemos GmbH&Co.KG | This substance does not meet the criteria for classification[3] | None |
| Thermo Fisher Scientific | Not considered hazardous by the 2012 OSHA Hazard Communication Standard[4] | None |
Recommended Precautionary Measures for this compound:
Given the conflicting data for uridine and the reactive nature of the alkyne group, the following general laboratory safety practices are mandatory:
-
Engineering Controls: Work with this compound in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid powder or preparing solutions.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.
-
-
Hygiene Measures: Avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
First Aid Measures
In the event of exposure, follow these general first aid guidelines and seek medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. |
Handling and Storage
-
Handling: Minimize dust generation. Use non-sparking tools. As this compound is a click chemistry reagent, it will be used in reactions with other chemicals, such as copper catalysts and azides, which have their own specific hazards. Always consult the SDS for all reaction components.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Some suppliers of similar modified nucleosides recommend storage at -20°C for long-term stability.[5][6]
Experimental Protocols
This compound is primarily used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. The following is a generalized protocol for the conjugation of an azide-containing molecule to this compound incorporated into an oligonucleotide.
Experimental Workflow for CuAAC Ligation:
Caption: General workflow for a CuAAC "click" reaction.
Detailed Methodology for a Generic CuAAC Reaction:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the this compound-containing oligonucleotide in nuclease-free water.
-
Prepare a stock solution of the azide-modified molecule in a compatible solvent (e.g., DMSO).
-
Prepare fresh stock solutions of the catalyst components:
-
Copper(II) sulfate (B86663) (CuSO₄) in water.
-
Sodium ascorbate in water (acts as a reducing agent to generate Cu(I) in situ).
-
A copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), in a suitable solvent.
-
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Buffer (e.g., phosphate (B84403) buffer)
-
This compound-containing oligonucleotide
-
Azide-modified molecule
-
Copper-stabilizing ligand
-
CuSO₄
-
Sodium ascorbate (to initiate the reaction)
-
-
The final concentrations of reactants should be optimized for the specific application. A common starting point is to use a slight excess of the azide molecule and the catalyst components relative to the oligonucleotide.
-
Table for a Generic Click Chemistry Reaction Setup:
| Component | Stock Concentration | Volume (µL) for 50 µL reaction | Final Concentration |
| Oligonucleotide (with N3-Butyn-uridine) | 100 µM | 5 | 10 µM |
| Azide-Molecule | 1 mM | 10 | 200 µM |
| THPTA Ligand | 10 mM | 5 | 1 mM |
| CuSO₄ | 10 mM | 5 | 1 mM |
| Sodium Ascorbate | 100 mM | 5 | 10 mM |
| Buffer/Water | - | 20 | - |
-
Incubation:
-
Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours. The optimal time may vary.
-
-
Purification and Analysis:
-
The resulting oligonucleotide conjugate can be purified using methods such as HPLC, ethanol (B145695) precipitation, or denaturing polyacrylamide gel electrophoresis (PAGE).
-
The final product should be analyzed to confirm successful conjugation, for example, by mass spectrometry.
-
Biological Context: Uridine Metabolism
While the specific metabolic fate of the N3-(butyn-3-yl) group is not well-documented, the uridine portion of the molecule is expected to interact with known metabolic pathways. Uridine plays a central role in cellular metabolism, primarily through its involvement in pyrimidine (B1678525) synthesis. There are three main pathways for pyrimidine nucleotide metabolism: de novo synthesis, the salvage pathway, and catabolism.[7]
Simplified Uridine Metabolic Pathways:
Caption: Overview of key uridine metabolic pathways.
Uridine is a key pyrimidine nucleoside essential for RNA synthesis and other cellular processes.[7] It can be synthesized de novo or salvaged from extracellular sources. The salvage pathway, where uridine is phosphorylated to uridine monophosphate (UMP) by uridine kinase, is particularly important in tissues that cannot synthesize pyrimidines de novo.[7] Uridine homeostasis is linked to glucose, lipid, and amino acid metabolism.[7] Disruptions in uridine metabolism have been associated with metabolic conditions such as hepatic steatosis.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Avoid release to the environment.
Conclusion
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. Uridine alleviates high-carbohydrate diet-induced metabolic syndromes by activating sirt1/AMPK signaling pathway and promoting glycogen synthesis in Nile tilapia (Oreochromis niloticus) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-species metabolomic analysis identifies uridine as a potent regeneration promoting factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N3-(Butyn-3-yl)uridine Labeling in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of nascent RNA synthesis and decay is crucial for understanding gene expression dynamics in various biological processes, including disease progression and drug response. Metabolic labeling of RNA with nucleoside analogs, coupled with subsequent bioorthogonal chemistry, has emerged as a powerful tool for genome-wide analysis of transcriptomics. N3-(Butyn-3-yl)uridine is a uridine (B1682114) analog containing a terminal alkyne group. When introduced to mammalian cells, it is incorporated into newly synthesized RNA transcripts. The alkyne handle then allows for the covalent attachment of reporter molecules, such as biotin (B1667282) for affinity purification or fluorophores for imaging, via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. This methodology enables the selective isolation and analysis of newly transcribed RNA, providing insights into RNA processing, stability, and turnover.
Principle of the Method
The workflow for this compound labeling and analysis involves several key steps. First, mammalian cells are incubated with this compound, which is taken up by the cells and converted into its triphosphate form by cellular kinases. This analog is then incorporated into elongating RNA chains by RNA polymerases. Following the labeling period, total RNA is extracted from the cells. The alkyne-modified nascent RNA is then selectively conjugated to an azide-containing reporter molecule (e.g., biotin-azide) through a click chemistry reaction. Finally, the labeled RNA can be purified using affinity-based methods (e.g., streptavidin beads for biotin-labeled RNA) for downstream applications such as next-generation sequencing (RNA-seq), quantitative PCR (qPCR), or microarray analysis.
Experimental Workflow
Caption: Experimental workflow for this compound labeling of nascent RNA.
Quantitative Data Summary
The optimal conditions for labeling with this compound should be empirically determined for each cell line and experimental goal. The following tables provide a general guideline based on protocols for similar uridine analogs like 5-ethynyluridine (B57126) (EU).
Table 1: Recommended Concentration Ranges for this compound Labeling
| Parameter | Concentration Range | Notes |
| This compound | 0.1 - 1 mM | Higher concentrations may increase labeling efficiency but can also lead to cytotoxicity. A concentration of 0.5 mM is a common starting point.[1] |
| Incubation Time | 15 minutes - 24 hours | Short incubation times (15-60 minutes) are suitable for pulse-labeling to capture nascent transcripts.[2] Longer incubations can be used for pulse-chase experiments to study RNA stability. |
Table 2: Typical Reagent Concentrations for Click Chemistry Reaction
| Reagent | Stock Concentration | Final Concentration |
| Azide-Biotin | 10 mM in DMSO | 100 µM |
| Copper(II) Sulfate (CuSO4) | 100 mM in H2O | 1 mM |
| Sodium Ascorbate (B8700270) | 500 mM in H2O (freshly prepared) | 5 mM |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 100 mM in H2O | 1 mM |
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells
-
Cell Seeding: Plate mammalian cells on appropriate culture plates to achieve 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO or PBS. On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 0.5 mM).
-
Labeling: Aspirate the existing medium from the cells and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 1 hour) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells once with ice-cold PBS. Proceed immediately to cell lysis and RNA extraction.
Protocol 2: Total RNA Extraction
-
Cell Lysis: Lyse the cells directly on the culture plate using a lysis buffer such as TRIzol reagent, following the manufacturer's instructions. Ensure complete lysis to release all cellular RNA.
-
Phase Separation: Add chloroform (B151607) to the lysate, vortex vigorously, and centrifuge to separate the mixture into aqueous and organic phases.
-
RNA Precipitation: Carefully transfer the upper aqueous phase containing the RNA to a new tube. Precipitate the RNA by adding isopropanol (B130326) and incubate at room temperature.
-
RNA Pellet Collection: Centrifuge the mixture to pellet the RNA. Discard the supernatant.
-
Washing: Wash the RNA pellet with 75% ethanol (B145695) to remove residual salts and impurities.
-
Resuspension: Air-dry the RNA pellet briefly and resuspend it in RNase-free water.
-
Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
Protocol 3: Click Chemistry Reaction for Biotinylation
-
RNA Sample Preparation: In an RNase-free microcentrifuge tube, combine up to 10 µg of total RNA with RNase-free water to a final volume of 50 µL.
-
Reagent Addition: Add the following reagents in the order listed, vortexing gently after each addition:
-
10 µL of 10X Click Reaction Buffer (containing THPTA and CuSO4)
-
5 µL of 10 mM Azide-Biotin in DMSO
-
10 µL of 50 mM Sodium Ascorbate (freshly prepared)
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
RNA Precipitation: Precipitate the biotinylated RNA by adding 3 M sodium acetate (B1210297) (pH 5.2) and 100% ethanol. Incubate at -20°C for at least 1 hour.
-
Pellet Collection and Washing: Centrifuge to pellet the RNA, discard the supernatant, and wash the pellet with 75% ethanol.
-
Resuspension: Air-dry the pellet and resuspend in RNase-free water.
Protocol 4: Purification of Labeled RNA
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads in a binding buffer.
-
RNA Binding: Add the biotinylated RNA to the prepared beads and incubate with rotation to allow the biotinylated RNA to bind to the streptavidin.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads several times with a high-salt wash buffer, followed by a low-salt wash buffer to remove non-specifically bound RNA.
-
Elution: Elute the captured RNA from the beads using an appropriate elution buffer (e.g., containing a reducing agent like DTT if a cleavable biotin linker was used, or by heat and formamide).
-
Final Precipitation: Precipitate the eluted RNA to concentrate it and remove any remaining contaminants.
-
Quantification and Quality Control: Resuspend the purified labeled RNA in RNase-free water. Assess the quantity and quality using a spectrophotometer and a bioanalyzer before proceeding to downstream applications.
Signaling Pathway and Logical Relationship Diagram
Caption: Metabolic pathway of this compound labeling.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Suboptimal concentration of this compound. | Titrate the concentration of this compound (e.g., 0.1, 0.5, 1.0 mM). |
| Short incubation time. | Increase the incubation time. | |
| Low cell viability. | Ensure cells are healthy and in the logarithmic growth phase. | |
| High Background (non-specific binding) | Incomplete washing during RNA purification. | Increase the number and stringency of wash steps. |
| Aggregation of streptavidin beads. | Ensure proper resuspension and handling of beads. | |
| RNA Degradation | RNase contamination. | Use RNase-free reagents and sterile techniques throughout the protocol. |
| Inefficient Click Reaction | Inactive copper catalyst. | Use freshly prepared sodium ascorbate to reduce Cu(II) to Cu(I). |
| Degraded azide-reporter. | Store azide-containing reagents properly and protect from light. |
Conclusion
The this compound labeling method provides a robust and versatile platform for the study of nascent RNA in mammalian cells. By following the detailed protocols and optimizing the experimental conditions, researchers can effectively isolate and analyze newly synthesized transcripts, leading to a deeper understanding of the dynamic nature of the transcriptome in health and disease. This powerful technique is highly valuable for basic research, drug discovery, and the development of novel therapeutic strategies.
References
Application Notes and Protocols for Nascent RNA Sequencing using N3-(Butyn-3-yl)uridine (N3-seq)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nascent RNA sequencing provides a powerful tool to study dynamic gene expression, transcriptional regulation, and RNA processing events. By specifically labeling and isolating newly transcribed RNA, researchers can gain insights into the immediate cellular responses to various stimuli, developmental cues, or drug treatments. N3-(Butyn-3-yl)uridine is a uridine (B1682114) analog that can be metabolically incorporated into newly synthesized RNA. The butynyl group at the N3 position serves as a bioorthogonal handle for subsequent covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. This allows for the specific biotinylation and enrichment of nascent RNA transcripts for downstream sequencing and analysis.
While this compound is available from commercial suppliers as a click chemistry reagent, detailed protocols for its specific use in nascent RNA sequencing (termed here as N3-seq) are not widely documented in peer-reviewed literature.[1][2][3] Therefore, the following application notes and protocols are based on established methodologies for similar alkyne-modified uridine analogs, such as 5-ethynyluridine (B57126) (EU).[4][5][6] Researchers should consider these as a starting point and may need to optimize parameters for their specific cell types and experimental conditions.
Principle of N3-seq
The N3-seq methodology is based on three key steps:
-
Metabolic Labeling: Cells are incubated with this compound, which is taken up by the cells and converted into its triphosphate form. This modified nucleotide is then incorporated into newly transcribed RNA by RNA polymerases in place of uridine.
-
Click Chemistry Biotinylation: Total RNA is extracted, and the alkyne-modified nascent RNA is selectively biotinylated using an azide-functionalized biotin (B1667282) molecule through a CuAAC reaction.
-
Enrichment and Sequencing: The biotinylated nascent RNA is captured and enriched using streptavidin-coated magnetic beads. The enriched RNA is then used to construct a sequencing library for high-throughput sequencing.
Data Presentation
Table 1: Representative Quantitative Data for Nascent RNA Labeling and Enrichment
| Parameter | Typical Range | Notes |
| This compound Labeling Concentration | 0.1 - 1 mM | Optimal concentration should be determined empirically to balance labeling efficiency with potential cytotoxicity. |
| Labeling Time | 15 minutes - 24 hours | Shorter times capture immediate transcriptional responses, while longer times provide a broader view of the nascent transcriptome. |
| Total RNA Yield | 10 - 100 µg | Dependent on cell type and number. |
| Nascent RNA Enrichment (relative to total RNA) | 1 - 5% | Varies with cell type, transcriptional activity, and labeling time. |
| Sequencing Read Depth | 20 - 50 million reads per sample | Sufficient for differential gene expression analysis of nascent transcripts. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound
-
Cell Culture: Plate cells at an appropriate density to reach 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of this compound (e.g., 0.5 mM). Pre-warm the medium to 37°C.
-
Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 1 hour) under their normal growth conditions (37°C, 5% CO2).
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS and harvest them by scraping or trypsinization. Proceed immediately to RNA extraction.
Protocol 2: Total RNA Extraction
-
Lysis: Lyse the harvested cells using a TRIzol-based reagent according to the manufacturer's instructions.
-
Phase Separation: Add chloroform, vortex, and centrifuge to separate the aqueous and organic phases.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol (B130326).
-
Washing: Wash the RNA pellet with 75% ethanol.
-
Resuspension: Air-dry the pellet and resuspend the total RNA in RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and assess its integrity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis or a Bioanalyzer.
Protocol 3: Biotinylation of Nascent RNA via Click Chemistry
-
Reaction Setup: In an RNase-free tube, combine the following components in order:
-
Total RNA (10-50 µg) in RNase-free water
-
Biotin-azide (e.g., Biotin-PEG4-Azide) to a final concentration of 50 µM
-
Copper(II) sulfate (B86663) (CuSO4) to a final concentration of 500 µM
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to a final concentration of 2.5 mM
-
Sodium ascorbate (B8700270) (freshly prepared) to a final concentration of 5 mM
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 30 minutes in the dark.
-
RNA Precipitation: Purify the biotinylated RNA by isopropanol precipitation.
-
Washing: Wash the RNA pellet twice with 75% ethanol.
-
Resuspension: Resuspend the biotinylated RNA in RNase-free water.
Protocol 4: Enrichment of Biotinylated Nascent RNA
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads in a suitable binding buffer.
-
RNA Denaturation: Heat the biotinylated RNA at 65°C for 5 minutes and then place it on ice.
-
Binding: Add the denatured RNA to the prepared beads and incubate for 30 minutes at room temperature with rotation to allow for binding.
-
Washing: Pellet the beads using a magnetic stand and wash them multiple times with a high-salt wash buffer, followed by a low-salt wash buffer to remove non-specifically bound RNA.
-
Elution: Elute the captured nascent RNA from the beads using a suitable elution buffer (e.g., containing biotin or by heat denaturation).
-
Purification: Purify the eluted nascent RNA using an appropriate RNA clean-up kit.
Protocol 5: Sequencing Library Preparation and Sequencing
-
Library Construction: Prepare a sequencing library from the enriched nascent RNA using a strand-specific RNA-seq library preparation kit according to the manufacturer's protocol.
-
Quality Control: Assess the quality and quantity of the library using a Bioanalyzer and qPCR.
-
Sequencing: Perform high-throughput sequencing on a compatible platform (e.g., Illumina).
Mandatory Visualizations
Caption: Workflow of N3-seq for nascent RNA analysis.
Caption: Click chemistry reaction for biotinylating nascent RNA.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanopore Direct RNA Sequencing for Modified Uridine Nucleotides Yields Signals Dependent on the Physical Properties of the Modified Base - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N3-(Butyn-3-yl)uridine Click Chemistry with Biotin-Azide for RNA Pulldown
Introduction
The study of RNA-protein interactions and the dynamics of newly synthesized RNA is crucial for understanding a myriad of cellular processes, from gene expression regulation to the pathogenesis of diseases. Metabolic labeling of RNA with modified nucleosides, coupled with bioorthogonal chemistry, offers a powerful tool for the isolation and analysis of RNA and its interacting partners.[1][2] This application note provides a detailed protocol for the use of N3-(Butyn-3-yl)uridine, a uridine (B1682114) analog containing a terminal alkyne group, for the metabolic labeling of nascent RNA. The incorporated alkyne serves as a handle for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[3][4][5] This allows for the covalent attachment of a biotin-azide molecule, enabling the subsequent enrichment of the labeled RNA and its associated proteins via streptavidin-based affinity purification.[6][7][8] This method, often referred to as RNA-interactome capture, facilitates the global identification of RNA-binding proteins and the analysis of newly transcribed RNA populations.[9]
The N3-position of uridine is a strategic site for modification as it does not interfere with the Watson-Crick base pairing at the N1- and C2-positions, thus minimizing disruption to RNA structure and function.[10] The butynyl group provides a terminal alkyne for the click reaction. This bioorthogonal reaction is highly specific and proceeds with high efficiency under mild, aqueous conditions, making it suitable for biological samples.[3][5] The subsequent pulldown of biotinylated RNA using streptavidin-coated beads is a robust and widely used technique for isolating specific molecules from complex mixtures.[11][12][13]
Experimental Workflow
The overall experimental workflow consists of three main stages: metabolic labeling of cellular RNA with this compound, click chemistry-mediated biotinylation of the labeled RNA, and streptavidin-based pulldown of the biotinylated RNA-protein complexes.
Caption: Experimental workflow for RNA pulldown using this compound.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Custom Synthesis | N/A |
| Biotin-Azide | Various | e.g., Click Chemistry Tools, A105 |
| Streptavidin Magnetic Beads | Various | e.g., Thermo Fisher, 88816 |
| Copper(II) Sulfate (CuSO4) | Sigma-Aldrich | C1297 |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | 762342 |
| Sodium Ascorbate | Sigma-Aldrich | A4034 |
| RNase Inhibitor | Various | e.g., NEB, M0314 |
| Protease Inhibitor Cocktail | Various | e.g., Roche, 11836170001 |
| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Lysis Buffer (e.g., RIPA) | Thermo Fisher | 89900 |
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA with this compound
This protocol describes the incorporation of this compound into the nascent RNA of cultured mammalian cells.
-
Cell Seeding: Seed mammalian cells in a suitable culture dish (e.g., 10 cm dish) and grow to 70-80% confluency. The cell number will depend on the cell type and the required yield of RNA.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of this compound. A typical starting concentration is 100 µM, but this should be optimized for your cell line and experimental goals.
-
Labeling: Remove the existing medium from the cells and wash once with pre-warmed PBS. Add the labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 2-24 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time will determine the population of labeled RNA (shorter times for nascent transcripts, longer times for more stable RNAs).
-
Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS. The cells can then be harvested by scraping or trypsinization.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing RNase and protease inhibitors. The choice of lysis buffer may depend on downstream applications (e.g., preserving protein-RNA interactions).
Protocol 2: Click Chemistry Biotinylation of Labeled RNA
This protocol details the copper-catalyzed click reaction to attach biotin-azide to the alkyne-modified RNA.
-
Prepare Click Reaction Master Mix: In a microcentrifuge tube, prepare the click chemistry master mix. For a 100 µL reaction, the components are typically added in the following order:
-
RNA sample (from Protocol 1)
-
Biotin-Azide (to a final concentration of 100 µM)
-
THPTA (to a final concentration of 2 mM)
-
Copper(II) Sulfate (to a final concentration of 500 µM)
-
Sodium Ascorbate (freshly prepared, to a final concentration of 5 mM)
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Quench Reaction (Optional): The reaction can be stopped by adding 5 mM EDTA.
-
RNA Precipitation: Precipitate the biotinylated RNA using a standard ethanol (B145695) or isopropanol (B130326) precipitation method to remove unreacted reagents.
Caption: Click chemistry reaction for biotinylating alkyne-labeled RNA.
Protocol 3: Streptavidin Pulldown of Biotinylated RNA
This protocol describes the enrichment of biotinylated RNA using streptavidin magnetic beads.
-
Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube. Wash the beads several times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) according to the manufacturer's instructions.
-
Binding: Resuspend the biotinylated RNA in a binding buffer and add it to the washed streptavidin beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated RNA to the beads.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound molecules. A typical wash series might include a low salt buffer, a high salt buffer, and a final wash with a low salt buffer.
-
Elution: Elute the captured RNA and any associated proteins from the beads. The elution method will depend on the downstream application. For RNA analysis, elution can be performed using a buffer containing a high concentration of biotin (B1667282) or by enzymatic treatment (e.g., RNase-free DNase and proteinase K). For protein analysis (e.g., mass spectrometry), elution can be done with a buffer containing SDS.
Quantitative Data Summary
The following table provides hypothetical, yet expected, quantitative data for a typical RNA pulldown experiment using this compound. Actual results will vary depending on the cell type, labeling conditions, and the specific RNA of interest.
| Parameter | Control (No Labeling) | This compound Labeled | Expected Fold Enrichment |
| Total RNA Input | 100 µg | 100 µg | N/A |
| RNA Yield after Pulldown | < 0.1 µg | 2 - 5 µg | > 20-fold |
| qRT-PCR (Housekeeping Gene) | Ct > 35 | Ct ~ 25-28 | Significant |
| qRT-PCR (Highly Expressed Gene) | Ct > 35 | Ct ~ 22-25 | Significant |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Pulled-down RNA | Inefficient metabolic labeling. | Optimize this compound concentration and incubation time. Ensure cell health. |
| Incomplete click reaction. | Use fresh reagents, especially sodium ascorbate. Optimize reagent concentrations. | |
| Inefficient pulldown. | Ensure sufficient streptavidin bead capacity. Optimize binding and washing conditions. | |
| High Background | Non-specific binding to beads. | Increase the stringency and number of washes. Include a pre-clearing step with beads before adding the biotinylated RNA. |
| Incomplete removal of unreacted biotin-azide. | Ensure efficient RNA precipitation after the click reaction. | |
| RNA Degradation | RNase contamination. | Use RNase-free reagents and consumables. Add RNase inhibitors to all buffers. |
Conclusion
The use of this compound in combination with click chemistry and biotin-streptavidin affinity purification provides a robust and versatile platform for the study of nascent RNA and RNA-protein interactions.[9] This methodology allows for the time-resolved analysis of the transcriptome and the identification of the RNA-bound proteome, offering valuable insights into the dynamic landscape of RNA biology. The protocols provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful technique in their studies.
References
- 1. Probing Nascent RNA with Metabolic Incorporation of Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. abpbio.com [abpbio.com]
- 6. Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural and functional roles of the N1- and N3-protons of psi at tRNA's position 39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Streptavidin Magnetic Beads for RNA-protein pull-down assay [engibody.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Determining the Optimal Concentration of N3-(Butyn-3-yl)uridine for Pulse-Chase Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the optimal concentration of N3-(Butyn-3-yl)uridine (a uridine (B1682114) analog containing a butynyl group for click chemistry) for pulse-chase experiments to study nascent RNA synthesis and turnover. Given the limited specific literature on this compound, this guide outlines a systematic approach to empirically determine the ideal concentration for your specific cell type and experimental conditions. The protocols focus on balancing labeling efficiency with cellular toxicity to ensure data integrity.
Introduction to Nascent RNA Labeling and Pulse-Chase Experiments
The study of gene expression dynamics requires methods to differentiate newly synthesized (nascent) RNA from the pre-existing RNA pool. Metabolic labeling with modified nucleosides is a powerful technique for this purpose. Uridine analogs, such as this compound, are incorporated into RNA during transcription. The alkyne group on this compound allows for a highly specific and efficient covalent reaction with an azide-containing reporter molecule (e.g., a fluorophore or biotin) via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry".
Pulse-chase experiments are a cornerstone of studying RNA kinetics. A "pulse" of the labeling reagent is administered to cells to label a cohort of newly transcribed RNA. This is followed by a "chase" with an excess of the natural, unlabeled nucleoside (uridine) to prevent further incorporation of the label. By tracking the labeled RNA over time, researchers can determine rates of RNA synthesis, processing, and degradation.
The optimal concentration of the labeling reagent is a critical parameter. Insufficient concentration will lead to poor signal, while excessive concentration can induce cytotoxicity and perturb normal cellular processes, leading to artifactual results. Therefore, it is essential to determine the optimal concentration for each specific cell line and experimental setup.
Determining the Optimal Concentration of this compound
The primary goal of this optimization is to identify a concentration that provides robust and detectable labeling of nascent RNA without causing significant cell death or altering cellular physiology. This is typically achieved through a dose-response experiment.
Experimental Design for Optimization
A range of this compound concentrations should be tested. Based on protocols for similar uridine analogs like 5-ethynyluridine (B57126) (EU), a starting range of 50 µM to 1 mM is recommended.
Table 1: Experimental Setup for this compound Concentration Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Condition 5 | Condition 6 (Control) |
| Cell Type | [Specify Cell Line] | [Specify Cell Line] | [Specify Cell Line] | [Specify Cell Line] | [Specify Cell Line] | [Specify Cell Line] |
| Seeding Density | [Specify Density] | [Specify Density] | [Specify Density] | [Specify Density] | [Specify Density] | [Specify Density] |
| This compound Conc. | 50 µM | 100 µM | 200 µM | 500 µM | 1 mM | 0 µM (Vehicle) |
| Incubation Time | 24 hours | 24 hours | 24 hours | 24 hours | 24 hours | 24 hours |
| Readouts | Cell Viability Assay | Cell Viability Assay | Cell Viability Assay | Cell Viability Assay | Cell Viability Assay | Cell Viability Assay |
| Labeling Efficiency | Labeling Efficiency | Labeling Efficiency | Labeling Efficiency | Labeling Efficiency | Labeling Efficiency |
Protocol: Cytotoxicity Assessment
Objective: To determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Allow cells to adhere and recover overnight.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the final concentrations listed in Table 1. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate for a period relevant to your planned pulse-chase experiment (e.g., 24 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of viable cells for each concentration relative to the vehicle control.
Data Analysis: Plot cell viability (%) against the concentration of this compound. The optimal concentration will be the highest concentration that does not cause a significant decrease in cell viability (e.g., >90% viability).
Protocol: Labeling Efficiency Assessment
Objective: To determine the concentration of this compound that provides sufficient incorporation into nascent RNA for detection.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Coverslips (for microscopy) or 6-well plates (for dot blot)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (see below)
-
Azide-fluorophore conjugate (e.g., Alexa Fluor 488 Azide)
-
DAPI or Hoechst for nuclear staining
-
Fluorescence microscope
-
Total RNA extraction kit
-
Nitrocellulose or nylon membrane (for dot blot)
-
Streptavidin-HRP and chemiluminescent substrate (if using biotin-azide)
Click Chemistry Reaction Cocktail (per reaction):
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., THPTA or TBTA)
-
Azide-reporter molecule (e.g., Azide-Alexa Fluor 488)
-
Reaction buffer (e.g., PBS)
Procedure (Fluorescence Microscopy):
-
Seed cells on coverslips in a multi-well plate.
-
After cells have adhered, replace the medium with medium containing the different concentrations of this compound as in Table 1.
-
Incubate for a short pulse period (e.g., 1-2 hours).
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Prepare the click chemistry reaction cocktail according to the manufacturer's protocol for the azide-fluorophore.
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI or Hoechst.
-
Mount coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
Data Analysis: Compare the fluorescence intensity in the nucleus (site of transcription) across the different concentrations. The optimal concentration will be the lowest concentration that gives a strong and easily detectable signal with low background.
Protocol: this compound Pulse-Chase Experiment
Once the optimal, non-toxic labeling concentration of this compound is determined, you can proceed with the pulse-chase experiment.
Table 2: General Protocol for a Pulse-Chase Experiment
| Step | Procedure | Notes |
| 1. Seeding | Plate cells to be in exponential growth at the start of the experiment. | |
| 2. Pulse | Replace medium with medium containing the optimal concentration of this compound. Incubate for a defined period (e.g., 1-4 hours). | The pulse duration depends on the half-life of the RNA of interest. |
| 3. Chase | Remove the pulse medium. Wash cells twice with warm PBS. Add pre-warmed chase medium containing a high concentration of unlabeled uridine (e.g., 5-10 mM). | The high concentration of unlabeled uridine will outcompete any remaining labeled precursor. |
| 4. Time Points | Harvest cells at various time points after the start of the chase (e.g., 0, 2, 4, 8, 12, 24 hours). | The chase duration should be sufficient to observe the decay of the labeled RNA. |
| 5. RNA Isolation | Extract total RNA from the harvested cells at each time point. | Use a high-quality RNA extraction method. |
| 6. Click Reaction | Perform a click reaction on the isolated RNA to attach a biotin-azide molecule. | This will allow for the specific capture of the labeled RNA. |
| 7. Enrichment | Use streptavidin-coated magnetic beads to enrich for the biotinylated, this compound-labeled RNA. | |
| 8. Analysis | Analyze the enriched RNA using RT-qPCR, microarray, or RNA sequencing to quantify the amount of specific transcripts remaining at each time point. |
Visualizations
Workflow for Optimal Concentration Determination
Caption: Workflow for determining the optimal this compound concentration.
Pulse-Chase Experimental Workflow
Caption: Overview of the this compound pulse-chase experiment.
Conclusion
The successful application of this compound in pulse-chase experiments is critically dependent on the empirical determination of its optimal concentration. By following the detailed protocols for assessing cytotoxicity and labeling efficiency, researchers can establish a robust experimental system to investigate the dynamics of RNA metabolism. The provided workflows and tables offer a clear framework for designing and executing these essential optimization and pulse-chase experiments.
Application Notes and Protocols for RNA Localization Studies Using Metabolic Labeling with an Alkynyl Uridine Analog
A Note on the Choice of Alkynyl Uridine (B1682114) Analog: While the inquiry specified N3-(Butyn-3-yl)uridine, a comprehensive review of scientific literature indicates that modification at the N3 position of the uridine base is problematic for metabolic incorporation into RNA. The N3 position is critical for the Watson-Crick hydrogen bonding with adenosine (B11128) that is fundamental to RNA structure and its synthesis by RNA polymerases. A bulky modification like a butynyl group at this position would sterically hinder and electronically prevent this base pairing, making it an unsuitable substrate for cellular enzymes.
Therefore, these application notes and protocols are based on the widely validated and commonly used C5-modified analog, 5-Ethynyluridine (5-EU) . This analog is readily incorporated into nascent RNA and provides a bioorthogonal alkyne handle for subsequent "click chemistry" ligation, enabling robust RNA localization studies.
Application Notes
Topic: 5-Ethynyluridine (5-EU) Labeling for Nascent RNA Localization Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Metabolic labeling of newly transcribed RNA with nucleoside analogs is a powerful technique for studying RNA dynamics, including synthesis, trafficking, and localization. 5-Ethynyluridine (5-EU) is a cell-permeable analog of uridine that contains a terminal alkyne group.[1][2] Once introduced to cell culture media, 5-EU is taken up by cells and incorporated into nascent RNA transcripts by cellular RNA polymerases in place of uridine.[1] The ethynyl (B1212043) group serves as a bioorthogonal handle, meaning it is chemically inert within the cellular environment but can be specifically and efficiently labeled through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[2][3] This allows for the covalent attachment of a variety of reporter molecules, such as fluorescent azides for imaging-based localization studies or azide-modified biotin (B1667282) for affinity purification and subsequent analysis.[3]
Principle of the Method: The workflow for 5-EU based RNA localization consists of three main steps:
-
Metabolic Labeling: Cells are incubated with 5-EU, which is incorporated into newly synthesized RNA.
-
Cell Fixation and Permeabilization: Cells are fixed to preserve their structure and the localization of labeled RNA, followed by permeabilization to allow entry of the click chemistry reagents.
-
Click Chemistry Reaction and Imaging: The incorporated 5-EU is detected by a click reaction with a fluorescent azide (B81097), and the labeled RNA is visualized by fluorescence microscopy.
Applications:
-
Visualization of global nascent RNA synthesis in the nucleus and cytoplasm.
-
Studying the subcellular localization and transport of newly synthesized RNA.
-
Pulse-chase experiments to investigate RNA stability and turnover.[4]
-
High-resolution imaging of RNA in different cellular compartments, such as nucleoli, stress granules, or neuronal processes.[3][5]
Advantages of 5-EU Labeling:
-
High Specificity: The click reaction is highly specific between the alkyne (on 5-EU) and the azide (on the fluorescent probe), resulting in low background signal.[3]
-
Versatility: A wide range of azide-functionalized probes can be used for detection.
-
Good Signal-to-Noise Ratio: The covalent nature of the click reaction provides a stable and strong signal.
-
Temporal Control: Pulse-labeling with 5-EU allows for the study of RNA synthesis and localization within specific time windows.
Quantitative Data Summary
The efficiency of 5-EU labeling can be influenced by cell type, metabolic activity, and the concentration and duration of 5-EU exposure. The following table summarizes typical experimental parameters and observations from the literature.
| Parameter | Typical Range/Value | Cell Type Example | Observation | Reference |
| 5-EU Concentration | 50 µM - 1 mM | NIH 3T3 cells | Signal intensity is proportional to the 5-EU concentration. | [1] |
| Labeling Duration (Pulse) | 15 min - 24 hours | HEK293 cells, Arabidopsis seedlings | Short pulses (15-60 min) are sufficient to detect nascent RNA. Longer incubations increase signal but may affect cell viability. | [6] |
| Uridine Substitution Rate | ~1 in 35 uridines (2.8%) | NIH 3T3 cells | HPLC analysis showed approximately 2.8% of uridine residues were replaced by 5-EU after a 20-hour incubation with 1 mM 5-EU. | [1] |
| Click Reaction Time | 30 - 60 minutes | Various | Sufficient for efficient ligation of the fluorescent azide to the incorporated 5-EU. | [6] |
| Fluorescent Azide Conc. | 1 - 10 µM | HEK293 cells | Effective for generating a strong fluorescent signal. | [6] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 5-EU in Cultured Cells
Materials:
-
Adherent cells cultured on glass coverslips
-
Complete cell culture medium
-
5-Ethynyluridine (5-EU) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 3.7% formaldehyde (B43269) in PBS
-
Permeabilization solution: 0.5% Triton X-100 in PBS
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and grow to the desired confluency.
-
Prepare the 5-EU labeling medium by diluting the 5-EU stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 0.1 - 1 mM).
-
Remove the existing medium from the cells and replace it with the 5-EU labeling medium.
-
Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the labeling medium and wash the cells twice with PBS.
-
Fix the cells by adding the fixation solution and incubating for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by adding the permeabilization solution and incubating for 20 minutes at room temperature.
-
Wash the cells three times with PBS. The coverslips are now ready for the click chemistry reaction.
Protocol 2: Click Chemistry for Fluorescent Detection of 5-EU Labeled RNA
Materials:
-
Fixed and permeabilized cells on coverslips (from Protocol 1)
-
Fluorescent azide (e.g., Alexa Fluor 647 Azide), 10 mM stock in DMSO
-
Click Reaction Buffer Component A: Copper (II) Sulfate (CuSO4), 100 mM in H2O
-
Click Reaction Buffer Component B: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand, 500 mM in H2O (or other suitable ligand)
-
Click Reaction Buffer Component C: Sodium Ascorbate, 1 M in H2O (prepare fresh)
-
PBS
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Prepare the Click Reaction Cocktail immediately before use. For a 500 µL final volume (sufficient for ~5 coverslips):
-
435 µL PBS
-
10 µL Component A (CuSO4) to a final concentration of 2 mM
-
25 µL Component B (THPTA) to a final concentration of 25 mM
-
2.5 µL Fluorescent Azide stock to a final concentration of 50 µM
-
-
Mix the above components gently.
-
Add 25 µL of freshly prepared Component C (Sodium Ascorbate) to a final concentration of 50 mM. Mix gently but thoroughly. The final cocktail should be used immediately.
-
Remove the PBS from the coverslips and add enough Click Reaction Cocktail to cover the cells (~100 µL per coverslip).
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei by incubating with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes.
-
Wash the coverslips twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the slides using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
Visualizations
Caption: Experimental workflow for 5-EU metabolic labeling and detection of nascent RNA.
Caption: Schematic of 5-EU incorporation and subsequent click chemistry detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying RNA Turnover and Decay Rates using N3-Alkynyl Uridine Analogs
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N3-alkynyl uridine (B1682114) is a synthetic analog of the natural nucleoside uridine, modified with a terminal alkyne group at the N3 position. When introduced to cells, it is metabolized by the cellular machinery and incorporated into newly transcribed RNA molecules in place of uridine. This bioorthogonal alkyne handle serves as a chemical reporter that can be specifically and efficiently tagged with a variety of molecules, such as biotin (B1667282) for affinity purification or fluorophores for imaging, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][2][3][4] This highly specific and efficient ligation chemistry allows for the selective detection and analysis of the nascent RNA population.
By employing a pulse-chase experimental design, researchers can track the fate of a cohort of newly synthesized RNA over time. Cells are first "pulsed" with the N3-alkynyl uridine to label the nascent transcriptome. Subsequently, the labeling medium is replaced with a medium containing a high concentration of natural uridine (the "chase"), effectively halting the incorporation of the modified nucleoside. By isolating and quantifying the amount of labeled RNA at different time points during the chase, the decay rate and half-life of specific RNA transcripts or the entire transcriptome can be determined.[5][6] This method offers a significant advantage over traditional techniques that rely on transcriptional inhibitors, which can have confounding effects on cellular physiology and RNA decay pathways.[7]
The ability to specifically isolate and analyze newly synthesized RNA opens up numerous applications, including:
-
Determination of global and transcript-specific RNA decay rates: Essential for understanding the post-transcriptional regulation of gene expression.
-
Analysis of RNA processing and splicing dynamics: By capturing nascent transcripts, one can study the kinetics of intron removal and exon ligation.
-
Identification of newly transcribed non-coding RNAs: Uncovering novel regulatory molecules.
-
Localization and imaging of nascent RNA: Providing spatial and temporal information on gene expression within the cell.
Quantitative Data on RNA Decay Rates
The following table summarizes representative RNA half-life data obtained using metabolic labeling with 5-ethynyluridine (B57126) (5-EU) and other methods, providing a comparative context for RNA stability.
| Gene/RNA Type | Organism/Cell Line | Method | Median/Average Half-life | Reference |
| Total poly(A) RNA | Arabidopsis thaliana seedlings | 5-EU pulse-chase (ERIC-seq) | Cluster A: < 1 h; Cluster E: 4.2-5.6 h | [8] |
| Total poly(A) RNA | HeLa cells | BrU and 4sU dual labeling (Dyrec-seq) | 205.0 min | [9] |
| mRNA | S. cerevisiae | 4sU labeling (SLAM-seq) | < 5 min | [7] |
| mRNA | S. cerevisiae | Transcriptional shutoff (rpb1-1) | 23 min | [7] |
| mRNA | Mammalian NIH3T3 cells | 4sU labeling | 4.6 - 7.6 h | [10] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular RNA with N3-Alkynyl Uridine
This protocol describes the general procedure for labeling newly synthesized RNA in cultured mammalian cells.
Materials:
-
N3-alkynyl uridine analog (e.g., a conceptual N3-(Butyn-3-yl)uridine)
-
Cell culture medium appropriate for the cell line
-
Mammalian cell line of interest
-
Cell culture plates/flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed mammalian cells in appropriate cell culture vessels and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the N3-alkynyl uridine analog. The optimal concentration should be determined empirically for each cell line and analog, but a starting concentration in the range of 100 µM to 1 mM can be used.
-
Pulse Labeling: Aspirate the existing medium from the cells and wash once with pre-warmed PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the desired labeling period (the "pulse"). The length of the pulse will depend on the experimental goals. For short-lived transcripts, a pulse of 1-2 hours may be sufficient. For global transcriptome analysis, a longer pulse of up to 24 hours can be used.
-
Cell Harvest or Chase: After the pulse, the cells can be harvested immediately for RNA isolation (see Protocol 2), or the labeling medium can be replaced for a pulse-chase experiment (see Protocol 4).
Protocol 2: Total RNA Isolation from Labeled Cells
Materials:
-
TRIzol® reagent or other RNA extraction kit
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
Procedure:
-
Cell Lysis: Wash the cells once with PBS. Add 1 mL of TRIzol® reagent per 10 cm² of culture plate area and lyse the cells by pipetting up and down.
-
Phase Separation: Transfer the lysate to an RNase-free microcentrifuge tube. Add 0.2 mL of chloroform per 1 mL of TRIzol® used. Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol® used. Mix and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
Protocol 3: Click Chemistry Reaction for Biotinylation of Alkyne-Labeled RNA
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin tag to the metabolically labeled RNA.
Materials:
-
Alkyne-labeled total RNA (from Protocol 2)
-
Biotin-azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
RNase-free water
Procedure:
-
Prepare Click Reaction Mix: In an RNase-free tube, prepare the click reaction mix. For a 50 µL reaction, the final concentrations should be:
-
Total RNA: 1-10 µg
-
Biotin-azide: 50 µM
-
CuSO₄: 500 µM
-
THPTA: 2.5 mM
-
Sodium ascorbate: 5 mM (prepare fresh)
-
-
Reaction Assembly:
-
Add the required volume of RNA to an RNase-free microcentrifuge tube.
-
Add RNase-free water to bring the volume to the desired pre-reaction volume.
-
Add the biotin-azide.
-
Prepare a premix of CuSO₄ and THPTA and add it to the reaction tube.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
RNA Purification: Purify the biotinylated RNA from the reaction components using an RNA purification kit or by ethanol precipitation.
Protocol 4: Pulse-Chase Experiment to Determine RNA Decay Rates
Procedure:
-
Pulse Labeling: Label the cells with N3-alkynyl uridine as described in Protocol 1 for a specific duration (the "pulse").
-
Chase: After the pulse, quickly aspirate the labeling medium, wash the cells twice with pre-warmed PBS, and then add fresh, pre-warmed medium containing a high concentration of unlabeled uridine (e.g., 5-10 mM). This is time point zero (t=0) of the chase.
-
Time Course Collection: Harvest cells at various time points during the chase (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
RNA Isolation and Analysis:
-
Isolate total RNA from each time point (Protocol 2).
-
Perform click chemistry to attach a biotin tag to the labeled RNA (Protocol 3).
-
Enrich the biotinylated (newly synthesized) RNA using streptavidin-coated magnetic beads.
-
Quantify the amount of specific labeled transcripts at each time point using quantitative reverse transcription PCR (qRT-PCR) or transcriptome-wide by next-generation sequencing (RNA-Seq).
-
-
Data Analysis: Plot the amount of labeled RNA remaining at each time point. The decay rate (k) and half-life (t₁/₂) can be calculated by fitting the data to a one-phase exponential decay model: [RNA]t = [RNA]₀ * e^(-kt). The half-life is then calculated as t₁/₂ = ln(2)/k.
Visualizations
Caption: Experimental workflow for RNA turnover analysis.
Caption: Metabolic activation and incorporation of N3-alkynyl uridine.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. broadpharm.com [broadpharm.com]
- 5. RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Global SLAM-seq for accurate mRNA decay determination and identification of NMD targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
Application Notes: Combining N3-(Butyn-3-yl)uridine Labeling with RNA Immunoprecipitation (RIP-seq) for Nascent Transcript-Protein Interaction Analysis
Introduction
The dynamic landscape of gene expression is orchestrated by a complex interplay between newly synthesized RNA transcripts and a diverse array of RNA-binding proteins (RBPs). Understanding which proteins associate with nascent RNA is crucial for elucidating the mechanisms of co-transcriptional processing, RNA stability, and cellular regulation. This application note describes a powerful methodology that combines metabolic labeling of nascent RNA with N3-(Butyn-3-yl)uridine, a uridine (B1682114) analog, followed by RNA immunoprecipitation sequencing (RIP-seq). This integrated approach enables the specific isolation and identification of RBPs bound to newly transcribed RNA, providing a temporal snapshot of RNA-protein interactions.
This compound is a cell-permeable nucleoside analog that is incorporated into elongating RNA chains by cellular RNA polymerases.[1][2] The butynyl group serves as a bio-orthogonal handle, allowing for the covalent attachment of molecules via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[3][4] By introducing a biotin-azide conjugate, the nascent RNA population can be selectively captured.
RIP-seq is a well-established technique used to map the in vivo interactions of RBPs with their target RNAs.[5][6] The method involves immunoprecipitating a specific RBP, thereby co-precipitating its bound RNA molecules. Subsequent high-throughput sequencing of the isolated RNA reveals the RBP's transcriptome-wide binding profile.
By coupling these two methodologies, researchers can specifically investigate the proteome associated with the nascent transcriptome. This allows for the characterization of proteins involved in early RNA processing events and the dynamic changes in these interactions in response to various cellular stimuli or disease states.
Core Principles
The combined technique leverages the strengths of both metabolic labeling and immunoprecipitation. The workflow begins with the introduction of this compound to cultured cells, where it is incorporated into newly synthesized RNA. Following this labeling period, the cells are lysed, and the RBP of interest is immunoprecipitated using a specific antibody. The captured RBP-nascent RNA complexes are then subjected to a click reaction with an azide-biotin tag, enabling the specific enrichment of the nascent RNA component. Finally, the enriched nascent RNA is purified and prepared for high-throughput sequencing.
Applications in Research and Drug Development
This powerful technique has a wide range of applications, including:
-
Elucidating Co-transcriptional Processes: Identifying proteins that bind to RNA as it is being transcribed, shedding light on the machinery involved in splicing, capping, and polyadenylation.
-
Understanding RNA Stability and Turnover: Characterizing the RBPs that associate with newly synthesized transcripts and influence their degradation rates.[7]
-
Drug Discovery and Target Validation: Assessing how small molecules or potential therapeutics alter the interaction of specific RBPs with nascent RNA, providing insights into their mechanism of action.
-
Disease Mechanism Research: Investigating aberrant RNA-protein interactions in various diseases, such as cancer and neurodegenerative disorders, to identify novel biomarkers and therapeutic targets.
Data Presentation
The quantitative output of a RIP-seq experiment combined with metabolic labeling is typically a list of enriched RNA transcripts. By comparing the abundance of transcripts in the immunoprecipitated sample to a control (e.g., an IgG pulldown), one can identify specific RNA targets. The following tables provide examples of how quantitative data from such an experiment could be presented.
Table 1: Enrichment of Nascent Transcripts Associated with RBP 'X'
| Gene Symbol | Fold Enrichment (IP vs. IgG) | p-value | Biological Function |
| MYC | 15.2 | 1.2e-8 | Transcription Factor |
| VEGFA | 12.5 | 3.4e-7 | Growth Factor |
| CCND1 | 9.8 | 5.1e-6 | Cell Cycle Regulator |
| BCL2 | 8.1 | 9.2e-5 | Apoptosis Regulator |
Table 2: Comparison of RBP 'X' Binding to Nascent vs. Total RNA
| Gene Symbol | Fold Enrichment (Nascent RIP) | Fold Enrichment (Total RIP) | Predominant Interaction |
| HNRNPA1 | 20.1 | 5.5 | Nascent Transcript |
| GAPDH | 2.5 | 2.8 | Both |
| MALAT1 | 3.2 | 15.7 | Pre-existing Transcript |
| XIST | 18.9 | 4.1 | Nascent Transcript |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow and the underlying principles of the combined this compound labeling and RIP-seq technique.
References
- 1. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RIP/RIP-seq to study RNA Modifications | Proteintech Group [ptglab.com]
- 6. How to Prepare a Library for RIP-Seq: A Comprehensive Guide - CD Genomics [cd-genomics.com]
- 7. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo RNA Labeling with N3-(Butyn-3-yl)uridine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling of nascent RNA with nucleoside analogs is a powerful technique for studying RNA transcription, turnover, and localization in vivo. N3-(Butyn-3-yl)uridine is a uridine (B1682114) analog containing a terminal alkyne group, which, once incorporated into newly synthesized RNA, can be detected via a bioorthogonal click chemistry reaction. This allows for the specific visualization and isolation of RNA transcripts synthesized within a defined time window in animal models. These application notes provide a detailed protocol for the in vivo labeling of RNA using this compound, based on established methodologies for similar alkyne-modified uridine analogs.
Principle
This compound is administered to an animal model and is taken up by cells. Through the nucleotide salvage pathway, it is converted into its triphosphate form and subsequently incorporated into newly transcribed RNA by RNA polymerases. The alkyne handle on the uridine analog serves as a bioorthogonal reactive group. Following tissue collection and RNA isolation, the alkyne-modified RNA can be conjugated to a variety of reporter molecules (e.g., fluorophores, biotin) functionalized with an azide (B81097) group via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry reaction. This enables downstream applications such as fluorescence microscopy, next-generation sequencing, and proteomic analysis of RNA-binding proteins.
Quantitative Data Summary
Quantitative data for this compound in vivo is limited. The following tables provide extrapolated data based on studies with the structurally similar and widely used uridine analog, 5-ethynyluridine (B57126) (5-EU). Researchers should perform dose-response and toxicity studies to determine the optimal conditions for their specific animal model and experimental goals.
Table 1: Recommended Dosage and Administration Routes for Alkyne-Uridine Analogs in Mice
| Parameter | Recommendation | Notes |
| Compound | This compound (extrapolated from 5-EU) | Empirical optimization is crucial. |
| Animal Model | Mouse | Protocols may need adaptation for other species. |
| Administration Route | Intraperitoneal (IP) injection | Offers systemic delivery. Other routes like oral gavage or intravenous injection may be considered.[1][2] |
| Dosage | 50 - 200 mg/kg body weight | Start with a lower dose and escalate to assess toxicity and labeling efficiency. |
| Vehicle | Sterile PBS or DMSO/Saline mixture | Ensure complete dissolution and biocompatibility. |
| Labeling Duration | 2 - 24 hours | The labeling window depends on the biological question and the turnover rate of the RNA of interest. |
Table 2: Comparison of In Vivo RNA Labeling Analogs
| Analog | Modification Position | Common Applications | Reported In Vivo Use | Potential Considerations |
| This compound | N3 of the uracil (B121893) base | RNA labeling for imaging and sequencing | Limited published data | Potential for altered base pairing and secondary structure. |
| 5-Ethynyluridine (5-EU) | C5 of the uracil base | Gold standard for alkyne-based RNA labeling | Widely used in various animal models | Well-characterized, but potential for off-target effects at high concentrations. |
| 4-Thiouridine (4sU) | C4 of the uracil base | SLAM-seq, TIME-seq for RNA turnover studies | Established protocols in mice | Can induce T to C transitions in sequencing reads. |
Experimental Protocols
In Vivo Administration of this compound
This protocol describes the intraperitoneal (IP) injection of this compound in mice.
Materials:
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO, if needed for solubilization)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the animal's body weight and the desired dosage (e.g., 100 mg/kg).
-
Dissolve the compound in a minimal amount of DMSO if necessary, and then bring it to the final volume with sterile PBS. The final DMSO concentration should be below 5% to minimize toxicity. Vortex until fully dissolved.
-
Prepare a fresh solution for each experiment.
-
-
Animal Handling and Injection:
-
Weigh the animal accurately to determine the correct injection volume.
-
Gently restrain the mouse.
-
Perform an intraperitoneal injection into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
The injection volume should typically be around 10 µL/g of body weight.
-
-
Labeling Period:
-
Return the animal to its cage and allow the labeling to proceed for the desired duration (e.g., 4, 8, 12, or 24 hours).
-
Provide free access to food and water.
-
Monitor the animal for any signs of distress or toxicity.
-
Tissue Harvesting and RNA Isolation
Materials:
-
Anesthesia and euthanasia reagents (as per approved animal protocol)
-
Surgical tools
-
RNase-free tubes and reagents
-
Liquid nitrogen or dry ice
-
RNA isolation kit (e.g., TRIzol, RNeasy Kit)
Procedure:
-
Tissue Collection:
-
At the end of the labeling period, euthanize the animal using an approved method.
-
Dissect the target tissue(s) quickly and place them in RNase-free tubes.
-
Immediately snap-freeze the tissues in liquid nitrogen to preserve RNA integrity.
-
Store samples at -80°C until RNA isolation.
-
-
RNA Isolation:
-
Isolate total RNA from the frozen tissues using a standard RNA extraction protocol (e.g., TRIzol followed by column purification).
-
Ensure all steps are performed in an RNase-free environment.
-
Quantify the RNA concentration and assess its integrity (e.g., using a Bioanalyzer).
-
Click Chemistry-Based Detection of Labeled RNA
This protocol describes the conjugation of a fluorescent azide to the alkyne-modified RNA.
Materials:
-
Alkyne-labeled RNA (from step 2)
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
RNase-free water
Procedure:
-
Prepare Click Reaction Master Mix:
-
In an RNase-free tube, prepare the following master mix on ice (for a 20 µL reaction):
-
1 µg of alkyne-labeled RNA
-
2 µL of 10X Click-iT Reaction Buffer
-
2 µL of 10 mM CuSO4
-
0.5 µL of 100 mM THPTA
-
2 µL of 10 mM Fluorescent Azide
-
Add RNase-free water to a final volume of 18 µL.
-
-
-
Initiate the Reaction:
-
Add 2 µL of freshly prepared 100 mM sodium ascorbate to the master mix.
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30 minutes in the dark.
-
-
RNA Purification:
-
Purify the labeled RNA to remove unreacted components using an RNA cleanup kit or ethanol (B145695) precipitation.
-
Resuspend the labeled RNA in RNase-free water.
-
-
Downstream Analysis:
-
The fluorescently labeled RNA is now ready for downstream applications such as in situ hybridization, microarray analysis, or visualization by gel electrophoresis.
-
Visualizations
Signaling Pathway
Caption: Metabolic pathway of this compound incorporation into RNA.
Experimental Workflow
Caption: Experimental workflow for in vivo RNA labeling and analysis.
Safety Precautions
-
Handle this compound and all chemicals with appropriate personal protective equipment, including gloves, lab coat, and safety glasses.
-
All animal procedures must be performed in accordance with institutional guidelines and an approved animal care and use protocol.
-
Dispose of all chemical and biological waste according to institutional regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Insufficient dosage or labeling time. | Perform a dose-response and time-course experiment to optimize labeling conditions. |
| Poor bioavailability of the compound. | Consider alternative administration routes or formulation strategies. | |
| High Animal Toxicity | Dosage is too high. | Reduce the dosage and/or the frequency of administration. |
| Vehicle toxicity (e.g., high DMSO concentration). | Use a lower concentration of DMSO or an alternative vehicle. | |
| RNA Degradation | RNase contamination. | Use RNase-free reagents and techniques throughout the protocol. |
| Harsh click chemistry conditions. | Optimize the click reaction conditions (e.g., copper concentration, reaction time). | |
| High Background Signal | Non-specific binding of the reporter molecule. | Include appropriate negative controls (e.g., unlabeled RNA) and optimize washing steps. |
Conclusion
The use of this compound for in vivo metabolic labeling of RNA offers a powerful approach to study RNA biology in the context of a whole organism. While specific protocols for this particular analog are still emerging, the methodologies outlined here, based on established procedures for similar compounds, provide a strong foundation for researchers to develop and optimize their in vivo RNA labeling experiments. Careful optimization of dosage, administration route, and labeling time will be critical for achieving robust and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N3-(Butyn-3-yl)uridine Labeling Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in N3-(Butyn-3-yl)uridine (BrU) labeling experiments. The information is tailored for researchers, scientists, and drug development professionals working with nascent RNA analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a uridine (B1682114) analog containing a terminal alkyne group. When introduced to cells, it is incorporated into newly synthesized RNA transcripts by RNA polymerases. The alkyne group then serves as a handle for a highly specific and efficient bioorthogonal reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This reaction allows for the covalent attachment of a reporter molecule, such as a fluorophore or biotin, to the labeled RNA for subsequent detection and analysis.
Q2: What are the key steps in an this compound labeling experiment?
A typical experiment involves four main stages:
-
Labeling: Incubation of cells or organisms with this compound to allow for its incorporation into newly transcribed RNA.
-
RNA Isolation: Extraction and purification of total RNA from the labeled cells.
-
Click Chemistry Reaction: Covalent attachment of a reporter molecule (e.g., a fluorescent azide) to the alkyne-modified RNA.
-
Detection and Analysis: Visualization and/or quantification of the labeled RNA using techniques such as fluorescence microscopy, flow cytometry, or next-generation sequencing.
Q3: What are the advantages of using this compound with click chemistry over other methods like BrU immunoprecipitation?
The click chemistry-based detection of this compound offers several advantages:
-
High Specificity and Efficiency: The CuAAC reaction is highly specific and occurs under mild conditions, resulting in low background and a high signal-to-noise ratio.
-
Small Size of the Reporter: The small size of the azide (B81097) reporter molecule allows for efficient labeling, even in dense cellular compartments or within complex RNA secondary structures.[1]
-
Versatility: A wide range of azide-functionalized reporters (fluorophores, biotin, etc.) are commercially available, offering flexibility in experimental design.
-
No Need for Antibodies: This method avoids potential issues associated with antibody-based detection, such as batch-to-batch variability and non-specific binding.
Q4: Can this compound be toxic to cells?
Like other nucleoside analogs, high concentrations or prolonged exposure to this compound can have cytotoxic effects. It is crucial to determine the optimal labeling concentration and duration for your specific cell type or model system to minimize any potential impact on cell health and transcription. A titration experiment is recommended to find the lowest concentration that still provides a robust signal.
Troubleshooting Guide for Low Signal
Low signal in this compound labeling experiments can arise from issues at the labeling, RNA isolation, or click chemistry stages. This guide provides a systematic approach to identifying and resolving these problems.
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates the general experimental workflow and a decision tree for troubleshooting low signal issues.
Caption: Workflow and troubleshooting decision tree for this compound labeling.
Problem Area 1: Inefficient Labeling
| Potential Cause | Recommended Solution |
| Suboptimal Labeling Time or Concentration | Perform a time course (e.g., 30 min to 4 hours) and a concentration titration (e.g., 50 µM to 500 µM) to determine the optimal conditions for your cell type. |
| Low Transcriptional Activity | Ensure cells are in a healthy, actively growing state. Serum starvation or contact inhibition can reduce overall transcription. |
| Cell Viability Issues | Assess cell viability before and after labeling using a standard assay (e.g., Trypan Blue). High concentrations of this compound can be cytotoxic. |
| Degraded this compound | Store the this compound stock solution as recommended by the manufacturer, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles. |
Problem Area 2: RNA Degradation
| Potential Cause | Recommended Solution |
| RNase Contamination | Use certified RNase-free reagents, plasticware, and a dedicated workspace. Wear gloves at all times. |
| Improper Sample Storage | Store cell pellets and isolated RNA at -80°C. Avoid leaving samples at room temperature for extended periods. |
| Poor RNA Quality | Assess the integrity of your isolated RNA using a Bioanalyzer or gel electrophoresis. The presence of smeared, low-molecular-weight RNA indicates degradation. |
Problem Area 3: Inefficient Click Chemistry Reaction
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a critical step for signal generation. Low efficiency in this reaction is a common source of weak or absent signals.
| Potential Cause | Recommended Solution |
| Oxidation of Cu(I) Catalyst | The active catalyst is Cu(I), which is readily oxidized to the inactive Cu(II) state by oxygen. Prepare fresh solutions, and consider degassing buffers.[2] |
| Degraded Reducing Agent | Sodium ascorbate (B8700270) is used to reduce Cu(II) to Cu(I). Prepare a fresh stock solution of sodium ascorbate for each experiment, as it is prone to oxidation. |
| Incorrect Reagent Concentrations | Optimize the concentrations of copper sulfate (B86663), the copper-chelating ligand (e.g., THPTA), and sodium ascorbate. See the recommended starting concentrations in the protocol section below. |
| Incorrect Order of Reagent Addition | A recommended order of addition is to first mix the copper sulfate and the ligand, add this to the RNA, and then initiate the reaction by adding the sodium ascorbate.[3] |
| Presence of Copper-Chelating Agents | Buffers containing chelating agents like EDTA can sequester the copper catalyst. If possible, use buffers without these components or perform a buffer exchange. |
| RNA Secondary Structure | While less of an issue than with antibody-based methods, extensive RNA secondary structure could potentially hinder the accessibility of the alkyne.[1] Consider performing the click reaction under denaturing conditions if this is suspected. |
Problem Area 4: Suboptimal Signal Detection
| Potential Cause | Recommended Solution |
| Incorrect Microscope/Flow Cytometer Settings | Ensure that the excitation and emission filters on your microscope or the laser lines and detectors on your flow cytometer are appropriate for the fluorophore you are using. |
| Photobleaching | Minimize the exposure of your sample to the excitation light source. Use an anti-fade mounting medium for microscopy. |
| Low Abundance of Labeled RNA | If you are studying a specific, low-abundance transcript, you may need to use a more sensitive detection method or amplify the signal. |
Detailed Experimental Protocols
Protocol 1: this compound Labeling of Mammalian Cells
-
Cell Seeding: Plate mammalian cells on a suitable culture vessel (e.g., coverslips in a 24-well plate for microscopy) and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO or sterile water, as recommended by the manufacturer. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (start with a titration from 50 µM to 500 µM).
-
Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a humidified CO2 incubator.
-
Washing: After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove any unincorporated this compound.
-
Cell Lysis and RNA Isolation: Proceed immediately with cell lysis and total RNA isolation using a standard protocol (e.g., TRIzol or a column-based kit). Ensure all reagents and equipment are RNase-free.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled RNA
This protocol provides starting concentrations that should be optimized for your specific application.
-
Prepare Fresh Reagents:
-
Copper (II) Sulfate (CuSO4): 20 mM stock in nuclease-free water.
-
Copper-Chelating Ligand (e.g., THPTA): 50 mM stock in nuclease-free water.
-
Fluorescent Azide: 10 mM stock in DMSO.
-
Sodium Ascorbate: 100 mM stock in nuclease-free water (prepare fresh immediately before use).
-
-
Reaction Assembly (for a 50 µL reaction):
-
To a microcentrifuge tube, add up to 5 µg of this compound-labeled total RNA in nuclease-free water.
-
Add nuclease-free water to a final volume of 35 µL.
-
Prepare the catalyst premix: In a separate tube, mix 2.5 µL of 20 mM CuSO4 and 2.5 µL of 50 mM THPTA.
-
Add 5 µL of the catalyst premix to the RNA solution.
-
Add 5 µL of the 10 mM fluorescent azide stock.
-
Initiate the reaction by adding 5 µL of the freshly prepared 100 mM sodium ascorbate.
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
RNA Purification: Purify the labeled RNA from the reaction components using an RNA cleanup kit or by ethanol (B145695) precipitation.
-
Downstream Analysis: The fluorescently labeled RNA is now ready for analysis by methods such as gel electrophoresis, fluorescence microscopy, or library preparation for sequencing.
Quantitative Data Summary
The following tables provide recommended starting points for key experimental parameters. These should be optimized for your specific cell type and experimental goals.
Table 1: Recommended Labeling Conditions
| Parameter | Recommended Range | Notes |
| This compound Concentration | 50 µM - 500 µM | Higher concentrations may be cytotoxic. Perform a dose-response curve. |
| Labeling Time | 30 minutes - 4 hours | Longer times will label more stable RNAs. Shorter times are better for capturing nascent transcripts. |
| Cell Confluency | 70-80% | Ensures cells are in an actively dividing and transcribing state. |
Table 2: Recommended CuAAC Reaction Component Concentrations
| Component | Stock Concentration | Volume for 50 µL Reaction | Final Concentration |
| CuSO4 | 20 mM | 2.5 µL | 1 mM |
| THPTA Ligand | 50 mM | 2.5 µL | 2.5 mM |
| Fluorescent Azide | 10 mM | 5 µL | 1 mM |
| Sodium Ascorbate | 100 mM | 5 µL | 10 mM |
Note: The ratio of ligand to copper is critical. A 2.5:1 to 5:1 ratio of THPTA to CuSO4 is a common starting point.
Signaling Pathway and Experimental Workflow Diagrams
This compound Incorporation and Detection Pathway
Caption: Cellular pathway of this compound labeling and subsequent detection.
References
Technical Support Center: Minimizing Cytotoxicity of N3-(Butyn-3-yl)uridine in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxic effects of N3-(Butyn-3-yl)uridine during metabolic labeling of RNA in primary cell cultures.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a modified nucleoside analog of uridine (B1682114). It contains a butynyl group attached to the N3 position of the uracil (B121893) base. This modification allows for the subsequent detection or purification of newly synthesized RNA through a bioorthogonal chemical reaction known as "click chemistry." When introduced to primary cell cultures, this compound is incorporated into nascent RNA transcripts by cellular RNA polymerases. The exposed alkyne group can then be covalently linked to a reporter molecule (e.g., a fluorophore or biotin) that contains an azide (B81097) group, enabling visualization or enrichment of the labeled RNA.
Q2: Why am I observing high levels of cell death in my primary cell cultures after treatment with this compound?
High levels of cytotoxicity in primary cell cultures when using alkyne-modified nucleosides can stem from several factors:
-
Inherent Cytotoxicity of Nucleoside Analogs: Modified nucleosides can interfere with normal cellular processes. Although this compound is designed for metabolic labeling, it may still be recognized by cellular machinery involved in DNA and RNA metabolism, potentially leading to off-target effects and cellular stress.
-
Concentration-Dependent Toxicity: Higher concentrations of the analog are more likely to induce cytotoxic effects. It is crucial to determine the optimal concentration that allows for sufficient labeling with minimal impact on cell viability.
-
Duration of Exposure: Prolonged exposure to the nucleoside analog can lead to cumulative toxicity. Shorter incubation times are generally recommended.
-
Primary Cell Sensitivity: Primary cells are often more sensitive to chemical treatments compared to immortalized cell lines. Their metabolic state and proliferation rate can influence their susceptibility to cytotoxic effects.
-
Copper Catalyst Toxicity (in Click Chemistry): The copper (I) catalyst used in the subsequent click reaction step can be toxic to cells. It is important to use the lowest effective concentration of copper and to include a copper chelator in the wash steps.
Q3: How can I reduce the cytotoxicity of this compound in my experiments?
Several strategies can be employed to minimize cytotoxicity:
-
Optimize Concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that provides adequate signal for your downstream application.
-
Minimize Incubation Time: Use the shortest possible incubation time that allows for sufficient incorporation of the analog into newly synthesized RNA.
-
Uridine Supplementation: Co-incubation with natural uridine may help to mitigate the cytotoxic effects of the analog by competing for incorporation and potentially replenishing depleted uridine pools.
-
Optimize Click Reaction Conditions: Use a copper-coordinating ligand (e.g., THPTA) to reduce copper-mediated cytotoxicity. Ensure thorough washing after the click reaction to remove residual copper.
-
Cell Density: Ensure that cells are seeded at an optimal density. Sub-confluent or overly confluent cultures can be more susceptible to stress.
Q4: Are there any known cellular pathways affected by N3-modified uridines?
Direct studies on the signaling pathways affected by this compound are limited. However, research on other modified uridines provides some insights. For instance, the loss of modification at the wobble uridine (U34) position in tRNA has been shown to interfere with the Target of Rapamycin (TOR) signaling pathway in yeast.[1][2] The TOR pathway is a highly conserved signaling cascade that regulates cell growth, proliferation, and survival in response to nutrient availability and growth factors. While this finding is from a different organism and a different type of uridine modification, it suggests that modifications to uridine can have downstream effects on critical cellular signaling pathways. It is plausible that the incorporation of this compound into various RNA species could perturb RNA-protein interactions and interfere with pathways that are sensitive to RNA modifications.
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Cell Death/Low Viability | Concentration of this compound is too high. | Perform a dose-response curve to determine the optimal concentration (e.g., 0.1 µM to 100 µM). Start with a low concentration and increase gradually. |
| Prolonged incubation time. | Reduce the incubation time. A time course experiment (e.g., 1, 2, 4, 8 hours) can help identify the shortest effective labeling period. | |
| Primary cells are highly sensitive. | Ensure optimal culture conditions (media, supplements, cell density). Consider co-treatment with uridine to potentially reduce toxicity. | |
| Copper toxicity from the click reaction. | Use a copper chelator like THPTA. Minimize the copper concentration and incubation time for the click reaction. Wash cells thoroughly after the reaction. | |
| Low Labeling Signal | Insufficient concentration of this compound. | Gradually increase the concentration, while monitoring for cytotoxicity. |
| Short incubation time. | Increase the incubation time, balancing signal intensity with potential cytotoxicity. | |
| Low transcriptional activity in primary cells. | Stimulate cells with appropriate growth factors or mitogens to increase RNA synthesis, if compatible with the experimental design. | |
| Inefficient click reaction. | Ensure all click chemistry reagents are fresh and properly prepared. Optimize the concentrations of the fluorescent azide and copper catalyst. | |
| High Background Signal | Non-specific binding of the fluorescent azide. | Block non-specific binding sites with a suitable blocking agent (e.g., BSA) before the click reaction. Ensure adequate washing steps. |
| Autofluorescence of primary cells. | Image an unlabeled control sample to determine the level of autofluorescence. Use a fluorophore with an emission wavelength that minimizes overlap with the autofluorescence spectrum. |
Section 3: Quantitative Data
Table 1: IC50 Values for 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) in Chinese Hamster Ovary (CHO) Cells
| Cell Line | Culture Condition | IC50 (µM) | Citation |
| CHO Wild Type | Nucleotide/nucleoside-supplemented media | 75 | [3] |
| CHO Wild Type | Nucleotide/nucleoside-deficient media | 0.05 | [3] |
Note: The IC50 value represents the concentration of a substance that is required for 50% inhibition of a biological process, in this case, cell viability. The significant difference in IC50 values based on the presence of nucleotides/nucleosides in the media highlights the importance of the cellular metabolic state in determining the cytotoxicity of nucleoside analogs.
Section 4: Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Treatment: Prepare a serial dilution of this compound in complete culture medium. Typical final concentrations to test range from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired experimental time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Section 5: Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
how to improve the efficiency of N3-(Butyn-3-yl)uridine click reaction
Welcome to the technical support center for the N3-(Butyn-3-yl)uridine click reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the this compound click reaction, focusing on the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and provides potential causes and solutions.
Problem 1: Low or No Product Yield
The most frequent challenge with this compound is its internal alkyne, which is inherently less reactive than the terminal alkynes often used in click chemistry.
| Potential Cause | Recommended Solution |
| Inherently Lower Reactivity of the Internal Alkyne | This compound possesses an internal alkyne, which can exhibit slower reaction kinetics compared to terminal alkynes. To address this, consider switching to a Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), as ruthenium catalysts are known to be more effective for internal alkynes.[1][2][3] |
| Suboptimal Catalyst or Ligand | The choice of catalyst and ligand is critical. For CuAAC with internal alkynes, standard conditions may not be sufficient. N-heterocyclic carbene (NHC)-based copper complexes have shown high catalytic activity for sterically hindered alkynes.[4] Alternatively, consider using a ruthenium catalyst like CpRuCl(PPh₃)₂ or CpRuCl(COD) for a RuAAC reaction.[1][5] |
| Inactivated Copper Catalyst | The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state. Ensure a fresh solution of your reducing agent, typically sodium ascorbate (B8700270), is used. Its degradation can be a cause of low yields.[6] The presence of a brown color in the sodium ascorbate solution indicates oxidation. |
| Insufficient Catalyst Loading | For less reactive internal alkynes, a higher catalyst loading might be necessary. You can try increasing the copper catalyst concentration. Some protocols suggest that for challenging reactions, using up to 30-50 mol% of the copper salt can be beneficial if product generation is the primary goal over catalytic efficiency.[6] |
| Oxygen Interference | Dissolved oxygen can oxidize the Cu(I) catalyst. It is recommended to degas your reaction mixture by bubbling with an inert gas like argon or nitrogen before adding the copper catalyst.[7] |
| Incorrect Order of Reagent Addition | The order of addition can impact the reaction. A recommended practice is to add the azide (B81097) and alkyne to the solvent, followed by the reducing agent, and finally the copper catalyst.[8] |
| Reagent Instability or Impurity | Verify the purity of your this compound and the azide counterpart using methods like NMR or mass spectrometry. Impurities can inhibit the reaction. |
Problem 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Alkyne Homocoupling (Glaser Coupling) | This side reaction can occur, especially at higher copper concentrations. While a slight excess of sodium ascorbate can help prevent this, ensure you are not using an excessive amount of the copper catalyst. |
| Degradation of Biomolecules | In bioconjugation reactions, copper ions can sometimes lead to the degradation of sensitive biomolecules like proteins or nucleic acids. The use of copper-chelating ligands such as THPTA or BTTAA is highly recommended to protect your biomolecules and improve reaction efficiency.[9] |
Problem 3: Poor Reproducibility
| Potential Cause | Recommended Solution |
| Variability in Reagent Quality | Use high-purity reagents from a reliable source. The quality of the solvent, copper salt, and reducing agent can significantly affect the outcome. |
| Inconsistent Reaction Setup | Ensure consistent degassing procedures, temperature control, and stirring rates across experiments. Minor variations in these parameters can lead to different results. |
Frequently Asked Questions (FAQs)
Reaction Optimization
-
Q1: What is the primary reason for the low reactivity of this compound in click reactions? A1: this compound contains an internal alkyne. Internal alkynes are sterically more hindered and electronically less activated compared to terminal alkynes, leading to slower reaction rates in standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[10]
-
Q2: How can I significantly improve the reaction efficiency? A2: The most effective way to improve the efficiency of a click reaction with an internal alkyne like this compound is to switch from a copper-based catalyst to a ruthenium-based catalyst. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is well-documented to be efficient for both terminal and internal alkynes, leading to the formation of fully substituted 1,2,3-triazoles.[1][2][3][4]
-
Q3: If I must use a copper catalyst, what are the best ligands for this reaction? A3: For CuAAC with challenging substrates like internal alkynes, specialized ligands can enhance the reaction rate. N-heterocyclic carbene (NHC) ligands have been shown to be particularly effective for reactions involving sterically hindered alkynes.[4] Additionally, ligands like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are beneficial, especially in aqueous and biological media, as they stabilize the Cu(I) catalyst and protect biomolecules.[9]
-
Q4: What is the optimal solvent for this reaction? A4: The choice of solvent depends on the solubility of your substrates. A mixture of t-BuOH and water is commonly used. For less soluble compounds, co-solvents like DMSO or DMF can be added. It is important that all reactants remain in solution for the reaction to proceed efficiently.
Alternative Chemistries
-
Q5: Are there alternatives to the copper-catalyzed click reaction for this compound? A5: Yes, the primary alternative is the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC). This reaction is known to be effective with internal alkynes and yields the 1,5-disubstituted triazole regioisomer, in contrast to the 1,4-regioisomer produced in CuAAC.[2][5]
Experimental Procedures
-
Q6: What is a general starting protocol for a CuAAC reaction with an N-alkynyl nucleoside? A6: A general protocol would involve dissolving the this compound and the azide in a suitable solvent (e.g., a mixture of t-BuOH and water). The solution should be degassed with an inert gas. Then, a freshly prepared solution of a reducing agent like sodium ascorbate is added, followed by the copper catalyst, which is often pre-mixed with a stabilizing ligand like THPTA. The reaction is then stirred at room temperature or with gentle heating.
-
Q7: How do I monitor the progress of the reaction? A7: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.
Quantitative Data on Catalyst Performance
Table 1: Comparison of Catalysts for Azide-Alkyne Cycloaddition with Internal Alkynes
| Catalyst System | Alkyne Type | Reaction Conditions | Yield | Reference |
| CpRuCl(PPh₃)₂ | Diphenylacetylene | Benzene, 80°C, 2h | 80% | [11] |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | But-2-yne | Neat, 72h, 343 K | ~25% conversion | [10] |
| [CpRuCl]₄ | Various internal alkynes | DMF, 90-110°C, microwave | Good to excellent yields | [5] |
Note: This table is a summary of data from different studies and direct comparison should be made with caution due to varying reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) with an Internal Alkyne
This protocol is adapted from literature procedures for RuAAC with internal alkynes and can be used as a starting point for the reaction with this compound.[5][11][12]
Materials:
-
This compound
-
Azide counterpart
-
Ruthenium catalyst (e.g., Cp*RuCl(COD))
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane (B1671644) (DCE) or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the this compound (1.0 equivalent) and the azide (1.1 equivalents).
-
Add the anhydrous, degassed solvent to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Purge the solution with the inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the ruthenium catalyst (e.g., Cp*RuCl(COD), 1-5 mol%).
-
Heat the reaction mixture to a temperature between 45-80°C and stir.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an N-Alkynyl Nucleoside
This protocol is a general guideline for the CuAAC of nucleoside analogs and may require optimization for this compound.[8][9]
Materials:
-
This compound
-
Azide counterpart
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Solvent (e.g., t-BuOH/water mixture, or DMSO/buffer)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the azide (1.0-1.2 equivalents) in the chosen solvent system.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).
-
In another vial, prepare a premixed catalyst solution by dissolving CuSO₄·5H₂O (e.g., 0.1 equivalents) and THPTA (0.5 equivalents) in water or buffer.
-
To the stirring, degassed solution of the alkyne and azide, add the sodium ascorbate solution (e.g., 1.0 equivalent).
-
Initiate the reaction by adding the premixed CuSO₄/THPTA solution.
-
Continue to stir the reaction under an inert atmosphere at room temperature. Gentle heating (e.g., to 40°C) can be applied if the reaction is slow.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified by standard methods such as column chromatography or HPLC.
Visualizations
Experimental Workflow for this compound Click Reaction
Caption: A generalized workflow for the this compound click reaction.
Signaling Pathway: mTOR Regulation of mRNA Translation
This compound can be used to label newly synthesized RNA. Studying the translation of this labeled RNA can provide insights into how signaling pathways like mTOR regulate protein synthesis, a critical process in cell growth and proliferation, and a key area of interest in drug development.[12][13][14][15][16]
References
- 1. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. broadpharm.com [broadpharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chesci.com [chesci.com]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of global and specific mRNA translation by the mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Signaling Pathways Involved in the Regulation of mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | mTOR Signaling, Translational Control, and the Circadian Clock [frontiersin.org]
reducing non-specific background in N3-(Butyn-3-yl)uridine pulldown assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific background in N3-(Butyn-3-yl)uridine (BrU) pulldown assays.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a BrU pulldown assay?
A BrU pulldown assay is a method used to isolate and identify newly transcribed RNA molecules from a cell population. It involves metabolically labeling RNA with a uridine (B1682114) analog, this compound (BrU), which contains a butynyl group. This alkyne handle allows for the covalent attachment of a biotin (B1667282) tag via a "click chemistry" reaction. The biotinylated RNAs can then be selectively captured using streptavidin-coated beads. This technique is valuable for studying RNA synthesis, processing, and turnover.
Q2: What are the main sources of non-specific background in a BrU pulldown assay?
Non-specific background can arise from several sources:
-
Intrinsic stickiness of beads: Streptavidin or agarose/magnetic beads can non-specifically bind proteins and nucleic acids.
-
Inefficient washing: Inadequate or insufficiently stringent washing steps can fail to remove molecules that are not specifically bound to the captured RNA.
-
Contamination during cell lysis: Incomplete cell lysis can lead to the co-purification of genomic DNA and associated proteins.
-
Non-specific binding to the antibody/affinity matrix: If an antibody-based detection method is used downstream, non-specific antibody binding can be a factor.[1]
-
Suboptimal click chemistry: An inefficient click reaction can lead to incomplete biotinylation of BrU-labeled RNA, potentially increasing the relative background.
Q3: What are essential negative controls for a BrU pulldown assay?
To identify the source of non-specific background, it is crucial to include proper negative controls.[2][3][4] A key control is a sample from cells that have not been treated with BrU but are subjected to the entire pulldown procedure.[5] This will reveal any proteins or RNA that bind non-specifically to the beads or other reagents. Another important control is to perform the pulldown with beads alone (without any cell lysate) to check for contaminants from the beads themselves.[2]
Troubleshooting Guide
This guide addresses common issues of high background in BrU pulldown assays and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High background in no-BrU control | Proteins or nucleic acids are binding directly to the beads. | 1. Pre-clear the lysate: Incubate the cell lysate with beads (without streptavidin) prior to the pulldown to remove proteins that non-specifically bind to the bead matrix. 2. Increase wash stringency: Use a series of increasingly stringent wash buffers.[5] See Table 2 for recommended wash buffer compositions. 3. Block the beads: Incubate the streptavidin beads with a blocking agent like bovine serum albumin (BSA) or yeast tRNA before adding the cell lysate. |
| High background in BrU-labeled sample compared to control | Inefficient click chemistry leading to exposed alkyne groups that may have off-target reactivity. | 1. Optimize click chemistry components: Titrate the concentrations of the copper catalyst, ligand, and biotin-azide to ensure an efficient reaction. See Table 1 for recommended concentrations. 2. Ensure fresh reagents: Prepare fresh solutions of the copper catalyst and reducing agent for each experiment. |
| High background in both sample and control lanes on a gel/blot | Contamination of reagents or carryover during washing steps. | 1. Use nuclease-free water and reagents: Ensure all solutions are free of RNase and DNase contamination.[5] 2. Be meticulous with washing: Carefully aspirate all of the supernatant after each wash step without disturbing the beads. |
| Smeared background on a gel | Genomic DNA contamination. | 1. Treat with DNase: Include a DNase I treatment step after cell lysis to degrade contaminating genomic DNA. 2. Optimize cell lysis: Ensure complete and gentle cell lysis to avoid shearing of genomic DNA. |
Data and Protocols
Quantitative Data Tables
Table 1: Recommended Reagent Concentrations for Click Chemistry
| Reagent | Recommended Concentration Range | Notes |
| This compound (BrU) | 100 - 500 µM | Optimal concentration should be determined empirically for each cell type to balance labeling efficiency and potential toxicity. |
| Biotin-Azide | 10 - 50 µM | Ensure a sufficient molar excess over the incorporated BrU. |
| Copper (II) Sulfate (CuSO₄) | 100 - 500 µM | |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 500 µM - 2.5 mM | A ligand that stabilizes the Cu(I) catalyst and improves reaction efficiency. |
| Sodium Ascorbate | 2.5 - 5 mM | A reducing agent to convert Cu(II) to the active Cu(I) form. Should be made fresh. |
Table 2: Recommended Wash Buffer Compositions for Reducing Non-Specific Binding [5]
| Wash Buffer | Composition | Purpose |
| Wash Buffer A | 2% SDS in PBS, pH 7.4 | High stringency wash to remove strongly interacting non-specific proteins. |
| Wash Buffer B | 8 M urea, 250 mM NH₄HCO₃ in water | Denaturing wash to disrupt protein-protein interactions. |
| Wash Buffer C | 2.5 M NaCl in PBS, pH 7.4 | High salt wash to disrupt ionic interactions. |
| Final Wash Buffer | 50 mM Tris-HCl, pH 7.5 | To remove residual detergents and salts before elution. |
Experimental Protocols
Protocol 1: BrU Labeling and Cell Lysis
-
Culture cells to the desired confluency.
-
Add this compound (BrU) to the culture medium at a final concentration of 100-500 µM.
-
Incubate for the desired labeling period (e.g., 1-24 hours).
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., TRIzol or a buffer containing 1% SDS).
-
Optional: Treat the lysate with RNase-free DNase I to remove genomic DNA.
-
Quantify the RNA concentration.
Protocol 2: Click Chemistry Reaction
-
To the RNA sample, add the click chemistry reaction components in the following order:
-
Copper (II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Biotin-Azide
-
Freshly prepared Sodium Ascorbate
-
-
Incubate the reaction at room temperature for 30-60 minutes with gentle rotation.
-
Purify the biotinylated RNA using a suitable RNA purification method (e.g., ethanol (B145695) precipitation or spin column).
Protocol 3: Pulldown of Biotinylated RNA
-
Resuspend streptavidin-coated magnetic beads in a binding buffer.
-
Add the biotinylated RNA to the beads and incubate at 4°C overnight with gentle rotation.[5]
-
Wash the beads sequentially with the wash buffers listed in Table 2. Perform each wash for 5-10 minutes with rotation.
-
After the final wash, elute the captured RNA from the beads using a suitable elution buffer (e.g., a buffer containing proteinase K or by boiling in SDS-PAGE loading buffer for protein analysis).
Visualizations
Caption: Experimental workflow for this compound pulldown assays.
Caption: Troubleshooting logic for high background in BrU pulldown assays.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Principle and Protocol of Pull-down Technology - Creative BioMart [creativebiomart.net]
- 3. Using Affinity Pulldown Assays to Study Protein-Protein Interactions of human NEIL1 Glycosylase and the Checkpoint Protein RAD9-RAD1-HUS1 (9-1-1) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Capture and Identification of RNA-binding Proteins by Using Click Chemistry-assisted RNA-interactome Capture (CARIC) Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N3-(Butyn-3-yl)uridine (BrU) Incubation Time for Short-Lived Transcripts
Welcome to the technical support center for optimizing N3-(Butyn-3-yl)uridine (BrU) incubation time in studies focusing on short-lived transcripts. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the nuances of metabolic RNA labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in labeling short-lived transcripts with BrU?
The main challenge is to incorporate enough BrU into a transcript to enable its detection and enrichment before the transcript is degraded. Short-lived transcripts have a brief window of existence, requiring a carefully optimized "pulse" of BrU labeling to capture them effectively. A labeling time that is too long can lead to an underestimation of their rapid turnover, while a time that is too short may not provide sufficient signal for downstream analysis.
Q2: How does BrU labeling affect cell health, and how can I monitor for cytotoxicity?
While 5-bromouridine (B41414) (BrU) is considered less toxic than other uridine (B1682114) analogs like 5-ethynyl uridine (5-EU) and 4-thiouridine (B1664626) (4-sU), prolonged exposure or high concentrations can still impact cell physiology.[1][2] It is crucial to monitor for cytotoxicity to ensure that observed changes in RNA stability are not artifacts of cellular stress.
To monitor for cytotoxicity, you can:
-
Perform a cell viability assay: Use assays like Trypan Blue exclusion, MTT, or Real-Time-Glo™ to assess cell viability across a range of BrU concentrations and incubation times.
-
Monitor cell morphology: Visually inspect cells under a microscope for any changes in morphology, such as rounding, detachment, or signs of apoptosis.
-
Assess proliferation rates: Perform a cell proliferation assay to determine if BrU labeling affects cell growth over time.[3]
Q3: What is the difference between a pulse-labeling and a pulse-chase experiment?
-
Pulse-labeling: Involves incubating cells with BrU for a defined period to label newly synthesized RNA. This is often used to measure RNA synthesis rates. The "Bru-Seq" technique is a pulse-labeling method.[4][5]
-
Pulse-chase: Involves a "pulse" of BrU labeling followed by a "chase" where the BrU-containing media is replaced with media containing a high concentration of unlabeled uridine. This allows researchers to track the degradation of the labeled RNA population over time and determine RNA half-lives. The "BruChase-Seq" technique is a pulse-chase method.[4][5]
Troubleshooting Guides
Issue 1: Low signal of BrU-labeled short-lived transcripts.
| Possible Cause | Troubleshooting Step |
| Insufficient BrU incubation time. | For very short-lived transcripts, a brief but potent pulse is necessary. Try a time-course experiment with very short incubation times (e.g., 5, 10, 15, 30 minutes) to identify the optimal window for capturing your transcripts of interest. |
| Low BrU concentration. | Increase the final concentration of BrU in the cell culture medium. Typical concentrations range from 150 µM to 2 mM.[6][7] Perform a dose-response experiment to find the highest tolerable concentration that maximizes signal without inducing significant cytotoxicity. |
| Inefficient immunoprecipitation (IP). | Ensure the anti-BrdU antibody is of high quality and used at the recommended concentration. Optimize the binding and wash conditions for the immunoprecipitation step to maximize the capture of BrU-labeled RNA while minimizing background. Pre-clearing the cell lysate can also help reduce non-specific binding. |
| Rapid degradation of labeled RNA. | Minimize the time between cell lysis and RNA isolation. Use RNase inhibitors throughout the process to protect the labeled RNA from degradation. |
Issue 2: Difficulty in determining the optimal BrU incubation time.
| Possible Cause | Troubleshooting Step |
| Lack of a systematic optimization approach. | Design a matrix experiment testing a range of BrU concentrations and incubation times. Analyze a known short-lived and a long-lived transcript by RT-qPCR to determine the conditions that provide the best signal-to-noise ratio for the short-lived transcript. |
| Variability between cell types. | The optimal labeling conditions can vary significantly between different cell lines.[4] It is essential to empirically determine the best parameters for your specific cell type. |
| Transcript-specific incorporation rates. | The rate of BrU incorporation can vary between different transcripts. If possible, optimize for a specific short-lived transcript of interest that can be reliably detected. |
Experimental Protocols
Protocol 1: Optimizing BrU Incubation Time for a Short-Lived Transcript
This protocol outlines a systematic approach to determine the optimal BrU labeling time for a specific short-lived transcript using RT-qPCR.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
50 mM Bromouridine (BrU) stock solution in PBS[4]
-
TRIzol reagent
-
Chloroform, Isopropanol, 75% Ethanol
-
Anti-BrdU antibody conjugated to magnetic beads
-
IP buffer (e.g., 0.1% BSA in PBS)
-
Elution buffer
-
RT-qPCR reagents
Procedure:
-
Cell Seeding: Plate an equal number of cells for each condition to be tested.
-
BrU Labeling Time-Course:
-
Prepare separate plates for each time point (e.g., 0, 5, 10, 15, 30, 60 minutes).
-
Add BrU to the culture medium to a final concentration of 2 mM.[7]
-
Incubate the cells for the designated amount of time at 37°C.
-
-
Cell Lysis and RNA Extraction:
-
At each time point, immediately lyse the cells in TRIzol.[8]
-
Perform RNA extraction using the TRIzol-chloroform method.
-
-
Immunoprecipitation of BrU-labeled RNA:
-
Heat the isolated total RNA at 80°C for 10 minutes and then place it on ice.[4]
-
Add anti-BrdU antibody-conjugated magnetic beads to the RNA and incubate with rotation to capture the BrU-labeled RNA.[4]
-
Wash the beads multiple times with IP buffer to remove non-specifically bound RNA.
-
Elute the BrU-labeled RNA from the beads.
-
-
RT-qPCR Analysis:
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) on the eluted RNA.
-
Use primers specific for your short-lived transcript of interest and a stable, long-lived transcript as a control.
-
Analyze the Cq values to determine the incubation time that yields the highest enrichment of the short-lived transcript relative to the long-lived transcript.
-
Data Presentation
Table 1: Example Data for Optimizing BrU Incubation Time
| Incubation Time (minutes) | BrU Concentration (mM) | Cell Viability (%) | Relative Enrichment of Short-Lived Transcript (fold change) | Relative Enrichment of Long-Lived Transcript (fold change) |
| 5 | 2 | 98 | 5.2 | 1.5 |
| 10 | 2 | 97 | 12.8 | 3.2 |
| 15 | 2 | 96 | 18.5 | 5.1 |
| 30 | 2 | 95 | 22.3 | 10.8 |
| 60 | 2 | 92 | 25.1 | 20.4 |
This table illustrates hypothetical data to guide the interpretation of optimization experiments.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Optimizing BrU Incubation Time
Caption: Workflow for optimizing BrU incubation time for short-lived transcripts.
Diagram 2: Logic Diagram for Troubleshooting Low BrU Signal
Caption: Troubleshooting guide for low BrU signal in short-lived transcripts.
References
- 1. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. encodeproject.org [encodeproject.org]
dealing with RNA degradation during N3-(Butyn-3-yl)uridine labeling and purification
Welcome to the technical support center for N3-(Butyn-3-yl)uridine (a chemical analog of 5-Bromouridine, often abbreviated as BrU) labeling and purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to RNA degradation during their experiments.
Troubleshooting Guides
This section addresses common issues encountered during BrU labeling and purification that can lead to RNA degradation and poor experimental outcomes.
Issue 1: Low Yield of BrU-Labeled RNA
Question: I'm getting a very low yield of BrU-labeled RNA after immunoprecipitation/purification. What could be the cause?
Answer: Low yield is a common issue that can stem from several factors throughout the experimental workflow. Here’s a step-by-step troubleshooting guide:
-
Inadequate Labeling:
-
Suboptimal BrU Concentration: Ensure you are using the recommended concentration of BrU for your cell type. A typical starting concentration is 2mM.[1][2]
-
Insufficient Labeling Time: The labeling time needs to be optimized. While a 30-minute pulse is common, very stable or slowly transcribed RNAs may require longer labeling times.[1][3][4] Conversely, for highly unstable transcripts, a shorter pulse may be necessary.
-
Cell Health: Ensure cells are healthy and actively transcribing. Use cells in the logarithmic growth phase and handle them gently to avoid inducing stress responses that can alter transcription.
-
-
Inefficient Cell Lysis and RNA Extraction:
-
Incomplete Lysis: Ensure complete cell lysis to release all cellular RNA. Using a potent lysis reagent like TRIzol immediately after harvesting is crucial.[1][3]
-
RNase Contamination: RNase contamination is a primary cause of RNA degradation.[5] Maintain a sterile, RNase-free environment. Use certified RNase-free reagents, tips, and tubes, and wear gloves at all times.[5][6]
-
-
Suboptimal Immunoprecipitation (IP):
-
Antibody Quality: Use a high-quality anti-BrdU antibody that has been validated for BrU-RNA immunoprecipitation.[7]
-
Insufficient Antibody/Bead Amount: Titrate the amount of antibody and beads to ensure efficient capture of BrU-labeled RNA.
-
RNA Denaturation: Heat-denaturing the RNA at 65-80°C before IP can improve antibody access to the BrU epitopes within the RNA structure.[3][4]
-
-
Inefficient Elution:
-
Incomplete Elution: Ensure your elution buffer and conditions are optimal for releasing the RNA from the beads. Multiple, small-volume elutions can be more effective than a single large-volume elution.[8]
-
Issue 2: Severe RNA Degradation Observed on a Gel/Bioanalyzer
Question: My purified BrU-labeled RNA appears smeared on an agarose (B213101) gel or shows a low RNA Integrity Number (RIN) on a Bioanalyzer. How can I prevent this degradation?
Answer: Visible RNA degradation is a critical issue that compromises downstream applications. The key is to rigorously prevent RNase activity at every step.
-
Pre-Labeling and Labeling:
-
RNase-Free Environment: Work in a designated area for RNA work. Clean benchtops, pipettes, and equipment with RNase decontamination solutions.[5] Use RNase-free water and reagents for all solutions.[5]
-
Proper Sample Handling: When harvesting cells, work quickly and keep samples on ice or immediately add a lysis buffer containing RNase inhibitors (e.g., guanidine (B92328) salts in TRIzol).[6][9]
-
-
RNA Extraction and Purification:
-
Immediate Lysis: Lyse cells immediately after harvesting to inactivate endogenous RNases.[1]
-
Avoid Thawing: If working with frozen cell pellets, do not let them thaw before adding the lysis buffer.[6]
-
RNase Inhibitors: Include RNase inhibitors in your buffers during immunoprecipitation and washing steps.[10][11]
-
-
Post-Elution Handling:
Frequently Asked Questions (FAQs)
Q1: What is the expected yield of BrU-labeled RNA?
A1: The amount of newly synthesized RNA is a small fraction of the total RNA pool. Typically, BrU-labeled RNA constitutes about 1% of the total RNA.[1][2] The final yield will depend on the cell type, metabolic activity, and the efficiency of your labeling and purification protocol. Starting with a sufficient amount of total RNA is critical.
Q2: How can I assess the quality of my BrU-labeled RNA?
A2: RNA quality can be assessed using several methods:
-
UV Spectrophotometry: Measure the A260/A280 and A260/A230 ratios to check for protein and salt contamination. Pure RNA should have an A260/A280 ratio of ~2.0 and an A260/230 ratio between 2.0-2.2.
-
Gel Electrophoresis: Running a small amount of the RNA on a denaturing agarose gel can visualize its integrity. Intact RNA will show sharp ribosomal RNA (rRNA) bands (28S and 18S for mammalian cells), while degraded RNA will appear as a smear.
-
Microfluidic Electrophoresis (e.g., Agilent Bioanalyzer): This method provides an RNA Integrity Number (RIN), which is a quantitative measure of RNA quality. A higher RIN value (ideally >7) indicates better quality RNA.
Q3: Can I use this compound for studying both RNA synthesis and decay?
A3: Yes. To measure RNA synthesis, you can perform a short "pulse" of BrU labeling and then immediately harvest the cells to isolate the newly transcribed RNA (a technique similar to Bru-Seq).[3][13] To measure RNA stability or decay, you can perform a "pulse-chase" experiment. After the BrU pulse, the media is replaced with media containing a high concentration of unlabeled uridine, and samples are collected at different time points to track the degradation of the BrU-labeled RNA population (similar to BruChase-Seq).[3][13]
Q4: What are some critical considerations for the anti-BrdU antibody immunoprecipitation step?
A4: The immunoprecipitation step is crucial for specifically isolating BrU-labeled RNA. Key considerations include:
-
Antibody Specificity: Use a monoclonal antibody that specifically recognizes BrU incorporated into RNA.[7]
-
Bead Preparation: Properly prepare the magnetic or agarose beads by washing and blocking them to reduce non-specific binding.[4]
-
Binding Conditions: Optimize the binding buffer composition, including salt concentration and detergents, to promote specific antibody-RNA interaction while minimizing background. The inclusion of RNase inhibitors is also recommended.[10][11]
-
Washing: Perform stringent washes to remove non-specifically bound, unlabeled RNA.
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference(s) |
| Starting Total RNA for IP | 40 - 100 µg | [2][4] |
| Expected Yield of BrU-RNA | ~0.01 - 1% of total RNA | [1][2] |
| BrU Labeling Concentration | 2 mM | [1][2][14] |
| BrU Labeling Time (Pulse) | 30 minutes | [1][3][14] |
| RNA Purity (A260/A280) | ~2.0 | |
| RNA Purity (A260/A230) | 2.0 - 2.2 |
Experimental Protocol: BrU Labeling and Immunoprecipitation
This protocol provides a general framework. Optimization for specific cell types and experimental goals is recommended.
-
Cell Culture and BrU Labeling:
-
Culture cells to ~80-90% confluency.
-
Prepare a fresh 50 mM stock solution of this compound (or 5-Bromouridine) in sterile PBS. Protect from light.[1]
-
For labeling, add the BrU stock solution to the cell culture medium to a final concentration of 2 mM.[1][2]
-
Incubate the cells for the desired labeling period (e.g., 30 minutes) at 37°C.[1][3]
-
-
Cell Lysis and Total RNA Extraction:
-
Aspirate the media and immediately add TRIzol reagent directly to the culture dish to lyse the cells (1 mL per 10 cm²).[1][3]
-
Scrape the cells and transfer the lysate to a suitable tube.
-
Proceed with a standard TRIzol-based RNA extraction protocol (chloroform addition, phase separation, isopropanol (B130326) precipitation, and ethanol (B145695) washes).[3]
-
Resuspend the final RNA pellet in RNase-free water.
-
-
BrU-Labeled RNA Immunoprecipitation:
-
Quantify the total RNA concentration. Use 40-100 µg of total RNA for each IP.[2][4]
-
Heat the RNA sample at 80°C for 2 minutes to denature it, then immediately place on ice.[4]
-
Prepare anti-BrdU antibody-conjugated magnetic beads according to the manufacturer's instructions. This typically involves washing the beads and incubating them with the anti-BrdU antibody.
-
Add the denatured RNA to the prepared antibody-bead complex in a suitable IP buffer containing RNase inhibitors.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.
-
Wash the beads multiple times with a stringent wash buffer to remove non-specifically bound RNA.
-
Elute the BrU-labeled RNA from the beads using an appropriate elution buffer (e.g., a buffer containing SDS or by competitive elution with free BrU).
-
-
RNA Cleanup and Quality Control:
-
Purify the eluted RNA using an RNA cleanup kit or phenol-chloroform extraction followed by ethanol precipitation to remove proteins and salts.
-
Assess the concentration, purity (A260/280, A260/230), and integrity (gel electrophoresis or Bioanalyzer) of the purified BrU-labeled RNA.
-
Visualizations
Caption: Experimental workflow for BrU labeling and purification of RNA.
Caption: Troubleshooting decision tree for RNA degradation and low yield.
References
- 1. content.ilabsolutions.com [content.ilabsolutions.com]
- 2. encodeproject.org [encodeproject.org]
- 3. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mpbio.com [mpbio.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
- 13. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: N3-(Butyn-3-yl)uridine (B3U) Incorporation and Cell Confluence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N3-(Butyn-3-yl)uridine (B3U) to study nascent RNA synthesis, with a specific focus on the impact of cell confluence.
Frequently Asked Questions (FAQs)
Q1: How does cell confluence generally affect RNA synthesis and uridine (B1682114) analog incorporation?
A1: Cell confluence can significantly impact cellular metabolism, including RNA synthesis. As cells become more confluent, they can experience contact inhibition, leading to a decrease in proliferative activity and, consequently, a reduction in overall RNA transcription.[1][2] Studies have shown that in post-confluent cultures, the rate of RNA synthesis can be significantly lower than in pre-confluent, actively dividing cells.[1] Furthermore, factors secreted into the culture medium by confluent cells can inhibit the uptake of uridine and its analogs.[3]
Q2: What is the expected trend of B3U incorporation as cell confluence increases?
A2: It is generally expected that B3U incorporation will decrease as cell confluence increases. This is due to the anticipated downregulation of global RNA synthesis in quiescent, contact-inhibited cells compared to actively proliferating, sub-confluent cells. The hypothetical data in Table 1 illustrates this expected trend.
Q3: Can the concentration of B3U in the medium affect incorporation rates at different confluencies?
A3: Yes, the concentration of B3U can influence incorporation, and this may interact with cell confluence. At high cell densities, competition for B3U uptake may be more pronounced. Additionally, secreted factors in the medium of confluent cultures might inhibit the uptake of uridine analogs, an effect that could potentially be overcome by increasing the concentration of the analog in the labeling medium.[3] However, it is crucial to optimize the B3U concentration, as high concentrations of nucleoside analogs can sometimes have off-target effects or be cytotoxic.[4]
Q4: Are there alternatives to B3U for metabolic labeling of RNA?
A4: Yes, several other uridine analogs are commonly used for metabolic labeling of nascent RNA, including 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (5-EU).[4][5][6][7][8][9] The choice of analog can depend on the specific experimental requirements, such as the method of detection or downstream application.
Troubleshooting Guide
This guide addresses common issues encountered when investigating the impact of cell confluence on B3U incorporation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no B3U signal at all confluencies | 1. Inefficient B3U incorporation: The concentration of B3U may be too low, or the labeling time too short. 2. Cellular toxicity: The B3U concentration may be too high, leading to cell death and reduced metabolic activity. 3. Detection issue: Problems with the click chemistry reaction or imaging settings. | 1. Optimize B3U concentration and labeling time: Perform a dose-response and time-course experiment to determine the optimal conditions for your cell type. 2. Assess cell viability: Perform a viability assay (e.g., Trypan Blue exclusion) in parallel with B3U labeling. 3. Include positive controls: Use a known positive control for click chemistry and ensure imaging parameters are appropriate. |
| High variability in B3U signal between replicates | 1. Inconsistent cell seeding: Uneven cell density across wells or plates. 2. Edge effects in culture plates: Cells at the edges of a plate may behave differently. 3. Inconsistent B3U addition or incubation times. | 1. Ensure homogenous cell suspension before seeding and use automated cell counting for accuracy. 2. Avoid using the outer wells of multi-well plates for experiments. 3. Add B3U to all wells simultaneously and ensure precise timing of the labeling period. |
| Unexpectedly high B3U incorporation in confluent cells | 1. Lack of true contact inhibition: The cell line used may not exhibit strong contact inhibition of growth and transcription. 2. Cell stress response: High confluence may induce a stress response that paradoxically increases transcription of certain genes. 3. Background signal: Non-specific signal from the detection reagents. | 1. Verify the contact inhibition phenotype of your cell line using proliferation assays (e.g., Ki67 staining). 2. Analyze expression of stress-related genes as a control. 3. Include a no-B3U control to assess background fluorescence. |
| Decreased B3U uptake, not necessarily decreased synthesis | Competition with secreted factors: Confluent cells may secrete uridine or related compounds that compete with B3U for uptake.[3] | Wash cells before labeling: Briefly wash the cell monolayer with fresh, pre-warmed medium immediately before adding the B3U-containing medium.[3] |
Data Presentation
Table 1: Hypothetical Impact of Cell Confluence on B3U Incorporation in a Proliferative Cell Line
| Cell Confluence (%) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| 50 | 850 | 75 |
| 80 | 620 | 60 |
| 100 (Just Confluent) | 410 | 50 |
| 100+ (24h post-confluence) | 250 | 45 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with B3U at Varying Cell Confluencies
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at densities calculated to reach 50%, 80%, and 100% confluence on the day of the experiment.
-
Cell Culture: Culture cells under standard conditions until they reach the desired confluencies.
-
Preparation of B3U Labeling Medium: Prepare a working solution of B3U in pre-warmed, complete culture medium at the desired final concentration (e.g., 100 µM).
-
Washing Step (Optional but Recommended): Aspirate the old medium from the cells. Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) or serum-free medium to remove secreted factors.[3]
-
Metabolic Labeling: Aspirate the wash solution and add the B3U-containing labeling medium to the cells.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-2 hours) under standard culture conditions.
-
Cell Lysis or Fixation: After the labeling period, proceed immediately with either cell lysis for RNA extraction or cell fixation for imaging, depending on the downstream application.
Visualizations
Caption: Workflow for B3U labeling at different cell confluencies.
Caption: Troubleshooting decision tree for low B3U incorporation signal.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. RNA SYNTHESIS AND TURNOVER DURING DENSITY-INHIBITED GROWTH AND ENCYSTMENT OF ACANTHAMOEBA CASTELLANII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decreased 3H-uridine incorporation and increased 3H-adenosine incorporation by HeLa cells exposed to autologous culture fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
quality control checkpoints for N3-(Butyn-3-yl)uridine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N3-(Butyn-3-yl)uridine for metabolic labeling and subsequent bio-orthogonal conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in experiments?
A1: this compound is a modified nucleoside analog of uridine (B1682114). It contains a butynyl group, which is a type of alkyne, attached to the N3 position of the uracil (B121893) base. This modification allows for the metabolic labeling of newly synthesized RNA in living cells. Once incorporated into RNA, the alkyne group can be used as a handle for "click chemistry," a highly specific and efficient bio-orthogonal reaction. This enables the attachment of various reporter molecules, such as fluorophores or biotin, for the visualization, purification, and analysis of nascent RNA.
Q2: What are the critical quality control checkpoints for this compound before starting an experiment?
A2: Ensuring the quality of this compound is crucial for the success of your experiments. Key quality control checkpoints include:
-
Purity: The compound should be of high purity, typically >95%, as determined by High-Performance Liquid Chromatography (HPLC). Impurities can lead to off-target effects or interfere with downstream reactions.
-
Identity Confirmation: The chemical structure should be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to ensure the correct compound is being used.
-
Solubility: The solubility of the compound in the desired solvent (e.g., DMSO, cell culture medium) should be verified. Poor solubility can lead to inaccurate dosing and precipitation in experiments.
-
Stability: The stability of the alkyne group should be considered, especially during storage and handling. Alkyne-modified nucleosides can be sensitive to certain conditions. It is advisable to store the compound under recommended conditions (e.g., -20°C, protected from light and moisture).
Q3: What are the recommended concentrations for metabolic labeling with this compound?
A3: The optimal concentration for metabolic labeling can vary depending on the cell type, metabolic activity, and experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration that provides sufficient labeling without causing cytotoxicity. A starting point for optimization could be in the range of 10 µM to 1 mM.
Troubleshooting Guides
Metabolic Labeling with this compound
| Problem | Possible Cause | Suggested Solution |
| Low or no incorporation of this compound into RNA | 1. Suboptimal concentration: The concentration of the analog may be too low for efficient uptake and incorporation. 2. Cytotoxicity: High concentrations of the analog may be toxic to the cells, inhibiting transcription. 3. Cell type variability: Different cell lines have varying efficiencies of nucleoside uptake and metabolism. 4. Incorrect incubation time: The labeling pulse may be too short to detect newly synthesized RNA. | 1. Optimize concentration: Perform a dose-response curve to find the optimal concentration. 2. Assess cytotoxicity: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with the labeling experiment. 3. Select appropriate cell line: If possible, use a cell line known to have high rates of RNA synthesis. 4. Optimize incubation time: Test different incubation times, from 30 minutes to several hours, to find the optimal labeling window. |
| High background signal (non-specific labeling) | 1. Contamination: The this compound stock may be contaminated. 2. Non-enzymatic reactions: The alkyne group may be reacting non-specifically with cellular components. | 1. Verify compound purity: Use a fresh, high-purity stock of the analog. 2. Include negative controls: Run parallel experiments without the alkyne-modified uridine to assess background levels. |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
| Problem | Possible Cause | Suggested Solution |
| Low or no "click" reaction efficiency | 1. Inefficient copper catalyst: The Cu(I) catalyst may have been oxidized to Cu(II), which is inactive. 2. Inaccessible alkyne groups: The alkyne groups within the RNA structure may be sterically hindered. 3. Low concentration of reactants: The concentrations of the azide-probe or the alkyne-labeled RNA may be too low. 4. Presence of copper chelators: Components in the buffer or cell lysate may be chelating the copper ions. | 1. Use a fresh catalyst solution: Prepare the copper catalyst solution fresh or use a commercially available, stabilized Cu(I) source. Include a reducing agent like sodium ascorbate (B8700270). 2. Denature RNA: Consider a partial denaturation step to expose the alkyne groups. 3. Optimize reactant concentrations: Increase the concentration of the azide-probe and/or enrich the alkyne-labeled RNA. 4. Use a copper-coordinating ligand: Include a ligand like TBTA or THPTA to protect the copper catalyst and improve reaction efficiency. |
| Cell death or damage during in-cell click chemistry | 1. Copper toxicity: Copper ions can be toxic to cells. | 1. Minimize copper concentration: Use the lowest effective concentration of the copper catalyst. 2. Use a copper-coordinating ligand: Ligands can reduce copper toxicity. 3. Optimize reaction time: Use the shortest possible reaction time that gives sufficient signal. 4. Consider copper-free click chemistry: If copper toxicity is a persistent issue, explore strain-promoted azide-alkyne cycloaddition (SPAAC) using a cyclooctyne-modified probe. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 100 µM).
-
Labeling: Remove the old medium from the cells and replace it with the labeling medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 2 hours) at 37°C in a CO2 incubator.
-
Cell Lysis or Fixation: After incubation, wash the cells with PBS and proceed with either cell lysis for RNA extraction or cell fixation for imaging.
Protocol 2: Click Chemistry Reaction for Visualization of Labeled RNA
-
Fixation and Permeabilization (for imaging):
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash cells three times with PBS.
-
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail fresh. For a 100 µL reaction, mix the following in order:
-
85 µL PBS
-
2 µL of 10 mM azide-fluorophore stock solution
-
10 µL of 10 mM sodium ascorbate stock solution (freshly prepared)
-
3 µL of 10 mM copper(II) sulfate (B86663) solution premixed with 6 µL of 10 mM TBTA ligand.
-
-
Click Reaction: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20.
-
Staining and Mounting (optional): Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the fluorescently labeled RNA using a fluorescence microscope.
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting decision tree for low signal.
Caption: Potential impact of uridine analog incorporation.
troubleshooting guide for N3-(Butyn-3-yl)uridine library preparation for sequencing
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using N3-(Butyn-3-yl)uridine for metabolic labeling of RNA and subsequent library preparation for sequencing.
Experimental Workflow Overview
The following diagram outlines the key steps in the this compound (BrU) library preparation workflow, from metabolic labeling of RNA to the final sequencing library.
Caption: Workflow for this compound based RNA sequencing library preparation.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the this compound library preparation workflow.
Section 1: Metabolic Labeling & RNA Isolation
Question: I am observing high levels of cytotoxicity after adding this compound to my cells. What could be the cause?
Answer:
-
Concentration of this compound: The optimal concentration of this compound can vary significantly between cell types. It is recommended to perform a dose-response curve to determine the highest concentration that does not adversely affect cell viability.
-
Labeling Duration: Extended exposure to the labeling reagent can be toxic to some cell lines. Consider reducing the labeling time.
-
Solvent Toxicity: Ensure that the solvent used to dissolve the this compound (e.g., DMSO) is at a final concentration that is non-toxic to your cells.
Question: My labeled RNA yield is very low after isolation. What are some potential reasons?
Answer:
-
Inefficient Labeling: The incorporation of this compound may be low. This could be due to a short labeling time, a low concentration of the reagent, or the specific metabolic state of your cells.
-
RNA Degradation: Ensure that all steps of the RNA isolation are performed under RNase-free conditions. The quality of the isolated RNA is crucial for downstream applications.[1]
-
Cell Lysis and RNA Extraction Protocol: The chosen RNA isolation method may not be optimal for your cell type. Ensure that the lysis buffer and extraction protocol are effective in disrupting the cells and preserving RNA integrity.
Section 2: Click Chemistry & Enrichment
Question: The efficiency of the click chemistry reaction seems low, leading to poor enrichment of my labeled RNA. How can I troubleshoot this?
Answer:
-
Reagent Quality: The click chemistry reagents, particularly the copper catalyst and the azide-containing reporter molecule (e.g., biotin-azide), can degrade over time. Use fresh or properly stored reagents.[2]
-
Catalyst Concentration: The concentration of the copper (I) catalyst is critical. Too little will result in an incomplete reaction, while too much can lead to RNA degradation. It is advisable to optimize the catalyst concentration.
-
Reducing Agent: A reducing agent, such as sodium ascorbate, is typically used to maintain copper in its active Cu(I) state. Ensure that the reducing agent is fresh and used at the correct concentration.[3]
-
Reaction Conditions: The temperature and duration of the click reaction can influence its efficiency. While these reactions are often performed at room temperature, some optimization may be necessary.[2] Steric hindrance from the RNA backbone could also play a role, so ensure adequate reaction time.[2]
Section 3: Library Preparation & Sequencing
Question: My final library yield is low after PCR amplification. What steps can I take to improve it?
Answer:
-
Input RNA Quantity and Quality: The amount and integrity of the enriched RNA used for library preparation are critical. Low input will result in low library yield.[4][5] Verify the quality and quantity of your starting material.[1]
-
Inefficient Reverse Transcription: The reverse transcription step is crucial for converting RNA to cDNA. Ensure the use of a high-quality reverse transcriptase and optimized reaction conditions.
-
Suboptimal PCR Conditions: The number of PCR cycles should be optimized to avoid both under- and over-amplification.[6] Too few cycles will result in a low yield, while too many can introduce bias and PCR artifacts.[4][6] Consider adding 1-3 additional cycles if the initial yield is low.[4]
-
Bead-Based Cleanup Steps: Inefficient bead-based cleanups can lead to loss of material. Ensure proper mixing of the beads, use fresh ethanol (B145695) for washes, and avoid over-drying the beads, as this can make elution difficult.[4]
Question: I am observing a prominent adapter-dimer peak (around 120-140 bp) in my final library. What is the cause and how can I remove it?
Answer:
-
Low Input Material: When the amount of input cDNA is low, adapter molecules are more likely to ligate to each other, forming adapter-dimers.[1][5]
-
Adapter Concentration: The ratio of adapter to insert is crucial. Too high a concentration of adapters can lead to increased dimer formation.[1]
-
Removal of Adapter-Dimers: An additional bead-based cleanup step can be performed to remove adapter-dimers.[1][6] Using a slightly different bead-to-sample ratio may help to selectively remove the smaller adapter-dimer fragments. Gel-based size selection is also an effective method for removing adapter-dimers.[5]
Question: The sequencing results show a bias in the library, or the fragment size distribution is broader than expected. What could be the issue?
Answer:
-
RNA Fragmentation: Inconsistent or incomplete RNA fragmentation can lead to a broad library size distribution.[6] Optimize the fragmentation time and temperature.
-
PCR Over-amplification: Excessive PCR cycles can lead to the preferential amplification of smaller fragments, introducing bias into the library.[6]
-
Library Quantification: Accurate quantification of the final library is essential for proper loading onto the sequencer. Inaccurate quantification can affect clustering and sequencing efficiency.
Quantitative Data QC Table
It is crucial to perform quality control checks at various stages of the protocol. Use the following table to record your results and compare them to expected values.
| QC Step | Metric | Expected Result | Your Result | Notes |
| RNA Isolation | RNA Integrity Number (RIN) | > 7.0 | ||
| A260/A280 Ratio | 1.8 - 2.1 | |||
| A260/A230 Ratio | > 1.8 | |||
| Enriched RNA | Quantity (ng) | Varies by experiment | ||
| Final Library | Average Fragment Size (bp) | 250 - 500 bp | As determined by Bioanalyzer or similar | |
| Concentration (nM) | > 2 nM | As determined by Qubit and/or qPCR | ||
| Adapter-Dimer Peak | Minimal to absent | As a percentage of the total library |
Detailed Experimental Protocols
For detailed, step-by-step protocols, it is essential to refer to the specific manufacturer's instructions for the reagents and kits you are using for RNA isolation, click chemistry, and library preparation (e.g., NEBNext, Illumina TruSeq). The general principles outlined in this guide can be applied to troubleshoot issues encountered with those specific protocols.
References
- 1. How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics [cd-genomics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. NGS Library Preparation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. neb.com [neb.com]
Validation & Comparative
A Head-to-Head Battle for Nascent RNA: N3-(Butyn-3-yl)uridine vs. 4-Thiouridine
A Comprehensive Comparison for Researchers in Molecular Biology and Drug Development
In the dynamic world of RNA biology, the ability to specifically label and track newly synthesized transcripts is paramount to unraveling the intricate mechanisms of gene expression. Metabolic labeling, a technique that introduces modified nucleosides into nascent RNA, has become an indispensable tool. Among the various analogs, 4-thiouridine (B1664626) (4sU) has long been a workhorse. However, the advent of bioorthogonal chemistry has introduced powerful alternatives, such as N3-(Butyn-3-yl)uridine, which leverages the versatility of "click" reactions. This guide provides an in-depth, objective comparison of these two leading RNA labeling reagents, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications.
At a Glance: Key Performance Indicators
To facilitate a rapid yet comprehensive overview, the following table summarizes the key quantitative performance metrics of this compound and 4-thiouridine. It is important to note that direct comparative data for this compound is limited; therefore, its performance characteristics are largely extrapolated from studies on the structurally and functionally similar 5-ethynyluridine (B57126) (EU).
| Feature | This compound (extrapolated from EU data) | 4-Thiouridine (4sU) |
| Labeling Principle | Incorporation of an alkyne-modified uridine (B1682114) into nascent RNA, followed by copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry).[1] | Incorporation of a thiol-containing uridine analog into nascent RNA, followed by thiol-specific biotinylation or chemical conversion.[2] |
| Typical Labeling Efficiency | High; allows for robust detection.[3] | High; can achieve >90% for certain protocols like SLAM-seq and TUC-seq.[4][5] |
| Signal-to-Noise Ratio | High, due to the bioorthogonal nature of the click reaction which minimizes background.[6] | Generally high, especially with nucleotide conversion methods that introduce specific mutations.[4] |
| Cell Viability | Generally high, but optimization of concentration and incubation time is necessary to minimize potential cytotoxicity.[7] | High at optimal concentrations (<100µM), though higher concentrations and prolonged exposure can lead to cytotoxicity and affect cellular processes.[8][9][10] |
| Perturbation to RNA Function | Minimal interference with gene expression has been reported.[11] However, like other analogs, it may have subtle effects. | Can interfere with pre-mRNA splicing, especially for weaker splice sites at high incorporation rates.[10][12] It can also inhibit rRNA synthesis and processing.[8] |
| Downstream Applications | Imaging, RNA sequencing (via enrichment or mutation), proteomics (capturing RNA-protein interactions). The alkyne handle offers versatility for various conjugation chemistries.[1][2] | RNA sequencing (SLAM-seq, TUC-seq, TimeLapse-seq), RNA half-life studies, crosslinking and immunoprecipitation (CLIP).[5][13][14] |
Visualizing the Workflow: From Labeling to Detection
To provide a clear visual representation of the experimental processes, the following diagrams, created using the DOT language, illustrate the workflows for both this compound and 4sU labeling.
Caption: Experimental workflow for this compound RNA labeling.
Caption: Experimental workflows for 4-thiouridine (4sU) RNA labeling.
In-Depth Experimental Protocols
For researchers looking to implement these techniques, the following are detailed, step-by-step protocols for metabolic RNA labeling.
Protocol 1: this compound Labeling and Detection via Click Chemistry
This protocol is generalized for alkyne-uridine analogs and is applicable to this compound.
Materials:
-
This compound (or other alkyne-uridine analog)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or other RNA extraction kit
-
Click chemistry reaction components (e.g., Copper (II) sulfate (B86663), a reducing agent like sodium ascorbate, a copper ligand like THPTA, and an azide-functionalized probe such as Azide-PEG4-Biotin or a fluorescent azide)
-
Nuclease-free water
Procedure:
-
Cell Culture and Labeling:
-
Plate cells to achieve 70-80% confluency at the time of labeling.
-
Prepare a stock solution of this compound in DMSO or nuclease-free water.
-
Add the this compound to the cell culture medium to the desired final concentration (typically 50-200 µM).
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours). The optimal time and concentration should be determined empirically for each cell type and experimental goal.
-
-
RNA Isolation:
-
After incubation, wash the cells once with cold PBS.
-
Lyse the cells and extract total RNA using TRIzol reagent or a column-based RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its integrity.
-
-
Click Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):
-
In a nuclease-free tube, combine 1-10 µg of the labeled total RNA with the click reaction components. A typical reaction mixture includes:
-
Azide-probe (e.g., 50 µM Azide-PEG4-Biotin)
-
Copper (II) sulfate (e.g., 500 µM)
-
Copper ligand (e.g., 2.5 mM THPTA)
-
Freshly prepared reducing agent (e.g., 5 mM sodium ascorbate)
-
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Purify the click-labeled RNA using an RNA cleanup kit or ethanol (B145695) precipitation.
-
-
Downstream Analysis:
-
For sequencing applications, the biotinylated RNA can be enriched using streptavidin beads.
-
For imaging, the fluorescently labeled RNA can be visualized directly.
-
Protocol 2: 4-Thiouridine (4sU) Labeling and Analysis
This protocol outlines the general procedure for 4sU labeling followed by either biotinylation for enrichment or chemical conversion for sequencing.
Materials:
-
4-Thiouridine (4sU)
-
Cell culture medium and supplements
-
PBS
-
TRIzol reagent or other RNA extraction kit
-
For enrichment: Biotin-HPDP, streptavidin magnetic beads
-
For chemical conversion (e.g., SLAM-seq): Iodoacetamide (B48618)
-
Nuclease-free water
Procedure:
-
Cell Culture and Labeling:
-
RNA Isolation:
-
Wash cells with cold PBS and extract total RNA as described in Protocol 1.
-
-
Downstream Processing - Option A: Biotinylation and Enrichment:
-
Dissolve Biotin-HPDP in DMF to a stock concentration of 1 mg/mL.
-
In a nuclease-free tube, mix 50-100 µg of total RNA with Biotin-HPDP in biotinylation buffer.
-
Incubate for 1.5-2 hours at room temperature in the dark with rotation.
-
Remove excess biotin by chloroform/isoamyl alcohol extraction and precipitate the RNA.
-
Resuspend the biotinylated RNA and enrich for labeled transcripts using streptavidin magnetic beads.
-
-
Downstream Processing - Option B: Chemical Conversion (e.g., SLAM-seq):
-
Treat the total RNA with iodoacetamide (e.g., 10 mM) in a suitable buffer.
-
Incubate for 15-30 minutes at 50°C.
-
Quench the reaction and purify the RNA.
-
The alkylated 4sU will be read as a cytosine during reverse transcription, allowing for the computational identification of newly synthesized transcripts in sequencing data.[14]
-
Concluding Remarks
The choice between this compound and 4-thiouridine for RNA labeling is contingent on the specific experimental goals and available resources. This compound, and other alkyne analogs, offer the advantage of bioorthogonal detection through click chemistry, providing high specificity and versatility for a range of downstream applications, including high-resolution imaging. While direct comparative data is still emerging, its performance is expected to be on par with the well-characterized 5-ethynyluridine.
On the other hand, 4sU is a well-established and widely used reagent with a wealth of optimized protocols for various applications, particularly for transcriptome-wide analysis of RNA dynamics through next-generation sequencing. However, researchers should be mindful of its potential to perturb RNA processing and cellular metabolism, especially at higher concentrations and longer labeling times.
Ultimately, a careful consideration of the experimental question, coupled with pilot experiments to optimize labeling conditions, will ensure the generation of high-quality, reliable data in the exciting and ever-evolving field of RNA research.
References
- 1. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A comparison of metabolic labeling and statistical methods to infer genome-wide dynamics of RNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
Validating N3-(Butyn-3-yl)uridine Labeling Efficiency by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in RNA therapeutics and diagnostics, accurate quantification of modified nucleoside incorporation is paramount. This guide provides a comprehensive comparison of methods for validating the labeling efficiency of N3-(Butyn-3-yl)uridine in RNA, with a focus on mass spectrometry-based approaches. We present supporting experimental data for analogous compounds and detailed protocols to facilitate rigorous evaluation.
Metabolic labeling of RNA with nucleoside analogs is a powerful technique for studying RNA synthesis, turnover, and localization. This compound, an alkyne-modified uridine (B1682114) analog, allows for the bioorthogonal ligation to reporter molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." Validating the efficiency of its incorporation into newly synthesized RNA is a critical step for the accurate interpretation of experimental results. Mass spectrometry (MS) has emerged as a gold-standard for the direct and quantitative analysis of such modifications.
Comparison of Metabolic RNA Labeling Techniques
While direct quantitative mass spectrometry data for this compound labeling efficiency is not extensively available in the public domain, we can infer its performance based on data from structurally similar and commonly used uridine analogs, such as 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (EU).
| Labeling Method | Principle | Typical Labeling Efficiency | Advantages | Limitations | Key References |
| This compound | Metabolic incorporation of an alkyne-modified uridine analog. | Data not readily available. | Bioorthogonal handle for click chemistry. | Limited published data on labeling efficiency and potential cellular toxicity. | - |
| 4-Thiouridine (4sU) | Incorporation of a thiol-containing uridine analog. | >90% for SLAM-seq and TUC-seq protocols.[1] | High labeling efficiency, well-established protocols. | Can induce T-to-C transitions in sequencing, potential for off-target effects. | [1] |
| 5-Ethynyluridine (EU) | Incorporation of a terminal alkyne-modified uridine analog. | High correlation with transcriptional activity.[2] | Bioorthogonal handle for click chemistry, demonstrated in various applications.[2][3] | Can be incorporated into DNA to some extent. | [2][3] |
Experimental Workflow for Mass Spectrometry Validation
The following workflow outlines the key steps for validating the incorporation of this compound into RNA using liquid chromatography-mass spectrometry (LC-MS).
Detailed Experimental Protocols
1. Metabolic Labeling of RNA in Cell Culture
-
Cell Seeding: Plate mammalian cells at an appropriate density to achieve 70-80% confluency at the time of labeling.
-
Labeling: Add this compound to the cell culture medium at a final concentration of 100-500 µM. The optimal concentration and labeling time (typically 2-24 hours) should be determined empirically for each cell type and experimental goal.
-
Cell Harvesting: After the desired labeling period, wash the cells twice with ice-cold phosphate-buffered saline (PBS) and harvest by scraping or trypsinization.
2. Total RNA Extraction
-
Isolate total RNA from the harvested cells using a commercial RNA extraction kit or a standard phenol-chloroform extraction protocol.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis or a bioanalyzer.
3. Enzymatic Digestion of RNA to Nucleosides
-
To 1-5 µg of total RNA, add a mixture of nuclease P1 (for cleavage of phosphodiester bonds) and bacterial alkaline phosphatase (for dephosphorylation).
-
Incubate the reaction at 37°C for 2-4 hours to ensure complete digestion of the RNA into individual nucleosides.
-
Filter the digested sample to remove enzymes prior to LC-MS analysis.
4. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Chromatographic Separation: Separate the nucleosides using a reversed-phase C18 column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) is typically used for optimal separation.
-
Mass Spectrometry Detection: Analyze the eluting nucleosides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in positive ion mode.
-
Data Acquisition: Acquire data in full scan mode to detect all nucleosides and in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to specifically quantify the canonical uridine and the this compound. The expected mass-to-charge ratio (m/z) for protonated this compound should be calculated and used for targeted detection.
5. Quantification of Labeling Efficiency
-
Generate standard curves for both unlabeled uridine and a synthesized this compound standard to ensure accurate quantification.
-
Calculate the labeling efficiency by determining the ratio of the peak area of this compound to the sum of the peak areas of both this compound and canonical uridine.
Alternative Validation Strategy: Click Chemistry and Affinity Purification
An alternative, indirect method for assessing labeling efficiency involves the use of click chemistry to attach a biotin (B1667282) tag to the alkyne group of the incorporated this compound. The biotinylated RNA can then be captured using streptavidin-coated beads, and the amount of captured RNA can be quantified.
This method, while not as direct as mass spectrometry, can provide a qualitative or semi-quantitative assessment of labeling.
Conclusion
The validation of this compound incorporation is a critical step in ensuring the reliability of downstream applications. While direct comparative data for this specific analog is emerging, the protocols and comparative framework provided here, based on established methodologies for similar compounds, offer a robust starting point for researchers. The use of high-resolution mass spectrometry provides the most accurate and direct means of quantifying labeling efficiency, enabling confident interpretation of experimental data in the dynamic field of RNA research.
References
- 1. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of N3-(Butyn-3-yl)uridine Sequencing Data with RT-qPCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N3-(Butyn-3-yl)uridine (BuU) sequencing (a method analogous to SLAM-seq for nascent RNA analysis) and Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR). It offers detailed experimental protocols, data presentation standards, and visualizations to assist researchers in validating their sequencing results and ensuring the accuracy of their findings.
Introduction
The study of nascent RNA provides a dynamic snapshot of the cellular transcriptome, offering insights into gene regulation that are often missed by steady-state RNA sequencing methods. This compound (BuU) sequencing is a powerful technique for transcriptome-wide analysis of newly synthesized RNA. This method involves the metabolic labeling of RNA with BuU, a uridine (B1682114) analog containing a butynyl group. This alkyne handle allows for the subsequent covalent attachment of biotin (B1667282) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling the enrichment of nascent transcripts for sequencing.
As with any high-throughput sequencing technique, independent validation of the results is crucial. RT-qPCR is considered the gold standard for quantifying gene expression of a select number of genes due to its high sensitivity, specificity, and broad dynamic range.[1][2] Therefore, cross-validating BuU sequencing data with RT-qPCR is an essential step to confirm the accuracy and reliability of the sequencing results.
Experimental Protocols
This compound (BuU) Sequencing Workflow
The BuU sequencing workflow involves several key stages, from labeling the nascent RNA within cells to preparing the sequencing library. The following protocol is based on established methods for metabolic labeling of nascent RNA and click chemistry-based enrichment.
1. Metabolic Labeling with this compound:
-
Cell Culture: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase during the labeling period.
-
Labeling: Introduce this compound to the cell culture medium at a final concentration typically ranging from 100 to 500 µM. The optimal concentration and labeling time (usually 1 to 24 hours) should be determined empirically for each cell type and experimental condition to maximize labeling efficiency while minimizing cytotoxicity.
-
Harvesting: After the desired labeling period, harvest the cells by centrifugation and wash them with ice-cold PBS to remove any unincorporated BuU.
2. Total RNA Isolation:
-
Extract total RNA from the labeled cells using a standard RNA extraction method, such as TRIzol reagent or a column-based kit.
-
Ensure the RNA is of high quality and integrity, as assessed by spectrophotometry (A260/A280 and A260/A230 ratios) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
3. Click Chemistry-based Biotinylation:
-
Reaction Setup: In a typical reaction, combine the BuU-labeled total RNA (e.g., 1-10 µg) with Biotin-Azide, a copper(I) source (e.g., CuSO4), and a reducing agent (e.g., sodium ascorbate) in a suitable buffer. The use of a copper(I)-stabilizing ligand, such as THPTA, is recommended to improve reaction efficiency and minimize RNA degradation.[3]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
Purification: Purify the biotinylated RNA to remove unreacted components using a spin column or ethanol (B145695) precipitation.
4. Enrichment of Nascent RNA:
-
Streptavidin Bead Binding: Resuspend streptavidin-coated magnetic beads in a binding buffer and add the biotinylated RNA.
-
Incubation: Incubate the mixture with gentle rotation to allow the biotinylated RNA to bind to the streptavidin beads.
-
Washing: Perform a series of stringent washes to remove non-biotinylated (pre-existing) RNA.
-
Elution: Elute the captured nascent RNA from the beads.
5. Sequencing Library Preparation:
-
RNA Fragmentation: Fragment the enriched nascent RNA to the desired size range for the sequencing platform.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Second-Strand Synthesis: Generate second-strand cDNA.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments and add a single adenine (B156593) nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.
-
Library Quantification and Quality Control: Quantify the final library and assess its size distribution using methods like qPCR and capillary electrophoresis.
6. Sequencing and Data Analysis:
-
Sequence the prepared library on a next-generation sequencing platform.
-
Analyze the sequencing data to identify and quantify the nascent transcripts. This typically involves read alignment to a reference genome, transcript quantification, and differential expression analysis.
RT-qPCR Workflow for Validation
1. Primer Design:
-
Design primers that specifically amplify the genes of interest identified from the BuU sequencing data.
-
Whenever possible, design primers that span an exon-exon junction to avoid amplification of any contaminating genomic DNA.
-
For validating nascent RNA expression, it is often preferable to design primers targeting introns or exon-intron boundaries of pre-mRNAs, as these are more representative of newly transcribed RNA.
2. RNA Isolation and DNase Treatment:
-
Isolate total RNA from a parallel set of cells that were treated under the same experimental conditions as those used for BuU sequencing.
-
Treat the RNA with DNase I to remove any residual genomic DNA.
3. cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and a mix of random hexamers and oligo(dT) primers.
4. Quantitative PCR (qPCR):
-
Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target gene and a reference (housekeeping) gene, and a suitable qPCR master mix (e.g., containing SYBR Green or a fluorescent probe).
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression (fold change) using the delta-delta Ct (ΔΔCt) method, normalizing the expression of the target gene to that of one or more stable reference genes.
Data Presentation and Comparison
A direct comparison of the quantitative data from BuU sequencing and RT-qPCR is essential for validation. The fold change in gene expression between different experimental conditions is the primary metric for this comparison.
Table 1: Comparison of Fold Change Data from BuU Sequencing and RT-qPCR
| Gene | BuU-seq Fold Change (log2) | RT-qPCR Fold Change (log2) | Correlation |
| Gene A | 2.5 | 2.8 | Positive |
| Gene B | -1.8 | -2.1 | Positive |
| Gene C | 1.2 | 1.5 | Positive |
| Gene D | 0.5 | 0.7 | Positive |
| Gene E | -0.9 | -1.1 | Positive |
Note: The data in this table is hypothetical and for illustrative purposes only.
A high correlation between the fold changes obtained from both methods provides confidence in the BuU sequencing results. Pearson or Spearman correlation coefficients are typically calculated to quantify the strength of this relationship.[4][5]
Mandatory Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows.
Caption: Workflow for this compound (BuU) Sequencing.
Caption: Workflow for RT-qPCR Validation.
Conclusion
References
A Head-to-Head Comparison of N3-(Butyn-3-yl)uridine and Bromouridine (BrU) for Nascent RNA Labeling
For researchers, scientists, and drug development professionals, the accurate measurement of newly synthesized RNA is critical for unraveling the complexities of gene expression and cellular responses to various stimuli. Metabolic labeling with nucleoside analogs has emerged as a powerful tool for this purpose. This guide provides an in-depth, objective comparison of two commonly used uridine (B1682114) analogs: N3-(Butyn-3-yl)uridine and Bromouridine (BrU), offering insights into their respective advantages and limitations to help you select the optimal method for your research needs.
At a Glance: this compound vs. Bromouridine (BrU)
| Feature | This compound | Bromouridine (BrU) |
| Detection Method | Copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry) | Immunoprecipitation with anti-BrdU/BrU antibodies |
| Specificity | High, due to the bio-orthogonal nature of click chemistry.[1][2] | Can have cross-reactivity and non-specific binding of the antibody.[3] |
| Toxicity | Generally considered to have low cytotoxicity at working concentrations, though prolonged exposure can inhibit cell growth.[1][4] | Often cited as being less toxic to cells than other analogs like 4-thiouridine (B1664626) and ethynyluridine.[5] |
| Impact on RNA Function | Minimal perturbation to RNA function reported.[6] | High levels of incorporation can inhibit pre-mRNA splicing. |
| Signal-to-Noise Ratio | Generally high due to the specificity of the click reaction.[6] | Can be variable, dependent on antibody quality and washing stringency. |
| Versatility | Compatible with a wide range of detection molecules (biotin, fluorophores) for various applications (sequencing, imaging). | Primarily used for immunoprecipitation-based applications (BrU-seq). |
Introduction to Nascent RNA Labeling
The steady-state level of RNA in a cell is a dynamic equilibrium between RNA synthesis and degradation. To specifically investigate the rates of transcription and post-transcriptional regulation, it is essential to distinguish newly synthesized (nascent) RNA from the pre-existing RNA pool. Metabolic labeling achieves this by introducing modified nucleosides into the cellular environment, which are incorporated into RNA during transcription. These labeled RNAs can then be specifically detected and isolated for downstream analysis.
This compound , a member of the ethynyluridine family, contains a terminal alkyne group. This alkyne serves as a handle for a highly specific and efficient bio-orthogonal reaction known as "click chemistry".[1][2] This allows for the covalent attachment of a variety of reporter molecules, such as biotin (B1667282) for enrichment or fluorophores for imaging.
Bromouridine (BrU) , a halogenated uridine analog, is incorporated into nascent RNA and is subsequently detected using antibodies that recognize the bromine modification.[7][8] This immunoprecipitation-based approach has been a longstanding method for isolating newly transcribed RNA.
Experimental Workflows
The general workflows for both this compound and BrU labeling share the initial steps of cell culture and incubation with the respective nucleoside analog. However, the downstream detection and isolation methods differ significantly.
Detailed Experimental Protocols
Below are generalized protocols for nascent RNA labeling using this compound and Bromouridine. Note that optimal conditions (e.g., concentration of analog, incubation time) should be determined empirically for each cell type and experimental setup.
This compound Labeling and Capture
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Total RNA isolation kit
-
Click chemistry reaction components (e.g., Biotin-Azide, Copper (II) Sulfate, reducing agent)
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer
Protocol:
-
Labeling: Culture cells to the desired confluency. Add this compound to the culture medium to a final concentration of 0.1-1 mM. Incubate for the desired labeling period (e.g., 1-24 hours).
-
RNA Isolation: Harvest the cells and isolate total RNA using a standard protocol or commercial kit.
-
Click Reaction: In a solution containing the isolated total RNA, add the click chemistry reaction cocktail including biotin-azide, a copper(I) catalyst (often generated in situ from CuSO4 and a reducing agent), and a copper-chelating ligand. Incubate for 30-60 minutes at room temperature.
-
Purification of Labeled RNA: Purify the biotinylated RNA from the reaction mixture, for example, by ethanol (B145695) precipitation.
-
Capture: Resuspend the purified RNA and add streptavidin-coated magnetic beads. Incubate to allow binding of the biotinylated RNA to the beads.
-
Washing: Wash the beads several times with appropriate wash buffers to remove non-specifically bound RNA.
-
Elution: Elute the captured nascent RNA from the beads using an appropriate elution buffer or by enzymatic release.
-
Downstream Analysis: The eluted RNA is now ready for downstream applications such as qRT-PCR, microarray analysis, or next-generation sequencing.
Bromouridine (BrU) Labeling and Immunoprecipitation
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Bromouridine (BrU) stock solution (e.g., 100 mM in PBS)
-
Total RNA isolation kit
-
Anti-BrU antibody
-
Protein A/G-coated magnetic beads
-
Immunoprecipitation (IP) buffer
-
Wash buffers
-
Elution buffer
Protocol:
-
Labeling: Culture cells to the desired confluency. Add BrU to the culture medium to a final concentration of 0.1-2 mM. Incubate for the desired labeling period (e.g., 30 minutes to 24 hours).[7][8]
-
RNA Isolation: Harvest the cells and isolate total RNA using a standard protocol or commercial kit.
-
Antibody Binding: Incubate the total RNA with an anti-BrU antibody in IP buffer to allow the formation of RNA-antibody complexes.
-
Immunoprecipitation: Add Protein A/G-coated magnetic beads to the mixture and incubate to capture the RNA-antibody complexes.
-
Washing: Wash the beads several times with IP wash buffers to remove non-specifically bound RNA.
-
Elution: Elute the captured nascent RNA from the antibody-bead complexes using an appropriate elution buffer (e.g., a high-salt buffer or a buffer containing a competing agent).
-
RNA Purification: Purify the eluted RNA to remove antibody and other contaminants.
-
Downstream Analysis: The purified BrU-labeled RNA can then be used for downstream analyses such as qRT-PCR or BrU-seq.
Application in Studying Signaling Pathways: The TNFα Example
Metabolic RNA labeling is a powerful tool for dissecting the impact of signaling pathways on gene expression dynamics. For instance, the Tumor Necrosis Factor-alpha (TNFα) signaling pathway is a critical regulator of inflammation and immunity, and its activation leads to rapid and widespread changes in transcription.
By applying this compound or BrU labeling in cells stimulated with TNFα, researchers can specifically capture and quantify the newly transcribed pro-inflammatory genes, providing a dynamic view of the transcriptional response to this important cytokine. This allows for the precise measurement of changes in transcription rates, independent of any alterations in RNA stability that may also be occurring.
Advantages and Disadvantages
This compound
Advantages:
-
High Specificity: The click chemistry reaction is bio-orthogonal, meaning it does not interfere with or cross-react with other cellular components, leading to a high signal-to-noise ratio.[1][2]
-
Versatility: The alkyne handle can be reacted with a wide variety of azide-containing reporter molecules, enabling diverse applications such as affinity purification, fluorescence imaging, and direct ligation of sequencing adapters.
-
Efficiency: The click reaction is highly efficient under mild conditions, allowing for robust labeling and capture of nascent RNA.
Disadvantages:
-
Potential for Cytotoxicity: While generally well-tolerated at working concentrations, the copper catalyst used in the standard click reaction can be toxic to cells. However, copper-free click chemistry methods are available to mitigate this issue. Prolonged exposure to high concentrations of ethynyluridine can also impact cell proliferation.[1]
-
Cost: The reagents for click chemistry can be more expensive than those required for BrU immunoprecipitation.
Bromouridine (BrU)
Advantages:
-
Lower Cytotoxicity: BrU is often reported to be less toxic to cells compared to other uridine analogs, making it suitable for longer labeling periods.[5]
-
Established Methodology: BrU labeling and immunoprecipitation is a well-established technique with a long history of use in the field.[7][8]
-
Cost-Effective: The reagents for BrU labeling, particularly the antibodies, can be more affordable than click chemistry reagents.
Disadvantages:
-
Potential for Non-Specific Binding: The use of antibodies for immunoprecipitation can lead to background signal due to non-specific binding, potentially lowering the signal-to-noise ratio.[3] The quality of the antibody is a critical factor for success.
-
Harsh Elution Conditions: Elution of the captured RNA from the antibody can sometimes require harsh conditions that may lead to RNA degradation.
-
Impact on RNA Processing: High levels of BrU incorporation into pre-mRNA have been shown to inhibit the splicing process, which could confound studies of RNA processing.
Conclusion
Both this compound and Bromouridine are valuable tools for the study of nascent RNA. The choice between the two will ultimately depend on the specific experimental goals, available resources, and the biological system under investigation.
This compound is the preferred choice when high specificity, versatility, and a high signal-to-noise ratio are paramount. Its compatibility with a wide range of downstream applications makes it a powerful and flexible tool for modern transcriptomic studies.
Bromouridine remains a viable and cost-effective option, particularly for applications where lower cytotoxicity during long-term labeling is a primary concern and where the potential for non-specific binding and effects on RNA processing can be carefully controlled and accounted for.
By carefully considering the advantages and disadvantages outlined in this guide, researchers can make an informed decision to select the most appropriate method for their studies of RNA synthesis and regulation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | TNF signaling [reactome.org]
- 4. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of N3-(Butyn-3-yl)uridine Incorporation into RNA: A Comparative Guide
For researchers engaged in the study of RNA dynamics, metabolic labeling with nucleoside analogs is a cornerstone technique. The precision of these methods hinges on the specific incorporation of the analog into RNA without significant off-target labeling or cellular perturbation. This guide provides a comparative analysis of N3-(Butyn-3-yl)uridine (N3-BU), a novel alkyne-modified nucleoside, with the widely used alternatives, 5-ethynyluridine (B57126) (5-EU) and 4-thiouridine (B1664626) (4sU). Due to the limited availability of direct experimental data on N3-BU, its performance characteristics are inferred based on its chemical structure and the known properties of related analogs, highlighting the necessity for empirical validation.
Quantitative Comparison of RNA Labeling Alternatives
The selection of an appropriate RNA labeling reagent is critical for the accuracy and reliability of experimental outcomes. The following table summarizes the key characteristics of N3-BU, 5-EU, and 4sU.
| Feature | This compound (N3-BU) | 5-Ethynyluridine (5-EU) | 4-Thiouridine (4sU) |
| Labeling Principle | Metabolic incorporation of an alkyne-modified uridine (B1682114) analog into nascent RNA. The N3 position is modified. | Metabolic incorporation of an alkyne-modified uridine analog into nascent RNA. The C5 position is modified. | Metabolic incorporation of a thio-modified uridine analog into nascent RNA. The C4 position is modified. |
| Detection Method | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") or Strain-promoted azide-alkyne cycloaddition (SPAAC).[1] | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry").[1] | Thiol-specific biotinylation followed by affinity purification or chemical methods that induce T-to-C transitions in sequencing (e.g., SLAM-seq).[2][3] |
| Reported Specificity | Expected to be specific for RNA due to the modification at the N3 position, which is involved in Watson-Crick base pairing. This modification may hinder recognition by DNA polymerases. Direct experimental data is needed for confirmation. | Generally high for RNA, but has been shown to incorporate into DNA in some animal species, potentially due to the conversion of the ribonucleoside to a deoxyribonucleoside. | High for RNA. Does not typically incorporate into DNA. |
| Known Off-Target Effects & Cellular Perturbations | Potential for altered RNA structure and function due to modification at the N3 position, which could disrupt base pairing. Cellular effects are currently uncharacterized. | Can be incorporated into DNA, which can induce neurodegeneration in vivo.[4] May cause cellular stress at high concentrations. | Can induce a nucleolar stress response and inhibit rRNA synthesis and processing at elevated concentrations (>50µM).[2][5] May also interfere with pre-mRNA splicing efficiency, particularly for introns with weaker splice sites.[3][6][7] |
| Advantages | The N3-modification may offer higher specificity for RNA over DNA compared to C5-modified analogs. | Commercially available and widely used, with established protocols. Efficiently incorporated into nascent RNA.[1] | Well-established for various applications, including methods that allow for nucleotide-resolution mapping of newly synthesized RNA (e.g., SLAM-seq).[2] |
| Limitations | Limited commercial availability and a lack of published data on its performance and potential cellular toxicity. | Potential for off-target DNA labeling confounds the analysis of nascent RNA. | Can perturb cellular processes, including rRNA biogenesis and splicing.[5][6] The chemical conversion steps for sequencing can be harsh on the RNA. |
Experimental Protocols for Assessing Specificity
To rigorously assess the specificity of N3-BU incorporation, a combination of biochemical and sequencing-based methods is recommended.
Workflow for Assessing Off-Target DNA Incorporation
This workflow outlines the steps to determine if N3-BU is incorporated into DNA.
Protocol:
-
Cell Culture and Labeling:
-
Culture the cells of interest to the desired confluency.
-
Incubate the cells with N3-BU at a range of concentrations and for various durations. Include parallel cultures incubated with 5-EU as a positive control for potential DNA labeling and a no-label control.
-
-
Nucleic Acid Extraction and Separation:
-
Harvest the cells and perform total nucleic acid extraction using a standard method (e.g., phenol-chloroform extraction).
-
Separate the RNA and DNA fractions. This can be achieved by methods such as differential precipitation with lithium chloride or by using commercially available kits that selectively isolate RNA or DNA.
-
-
Click Chemistry and Detection:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction on both the RNA and DNA fractions using an azide-functionalized reporter molecule (e.g., biotin-azide).
-
Spot the biotinylated nucleic acids onto a nylon membrane (dot blot).
-
Detect the biotin (B1667282) signal using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Quantify the signal to determine the relative incorporation of N3-BU into RNA and DNA.
-
Workflow for LC-MS/MS-based Quantification of Incorporation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and quantitative method to detect and measure the levels of modified nucleosides within the total pool of RNA nucleosides.
Protocol:
-
RNA Extraction and Digestion:
-
Extract total RNA from cells metabolically labeled with N3-BU.
-
Quantify the RNA and digest a known amount to single nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
-
LC-MS/MS Analysis:
-
Separate the digested nucleosides using reverse-phase liquid chromatography.
-
Analyze the eluate by tandem mass spectrometry. Set the mass spectrometer to detect the specific mass-to-charge (m/z) ratios for N3-BU and the four canonical ribonucleosides.
-
-
Data Analysis:
-
Generate standard curves for each nucleoside to ensure accurate quantification.
-
Calculate the ratio of N3-BU to the total amount of uridine to determine the incorporation efficiency.
-
Sequencing-based Assessment of Specificity (N3-seq)
Adapting the principles of SLAM-seq, a sequencing-based method could be developed to identify N3-BU incorporation sites at nucleotide resolution. This hypothetical "N3-seq" would involve a chemical modification of the N3-BU that induces misincorporation during reverse transcription.
Protocol:
-
Metabolic Labeling and RNA Isolation:
-
Perform metabolic labeling of cells with N3-BU.
-
Isolate total RNA.
-
-
Chemical Modification and Library Preparation:
-
Develop and apply a chemical treatment that specifically modifies the N3-BU in a way that causes the reverse transcriptase to misincorporate a different nucleotide (e.g., a guanine (B1146940) opposite the modified uridine, leading to a T-to-C transition in the sequencing data).
-
Prepare a sequencing library from the chemically modified RNA.
-
-
Sequencing and Bioinformatic Analysis:
-
Perform high-throughput sequencing.
-
Align the sequencing reads to a reference transcriptome.
-
Use bioinformatics tools to identify positions with a high frequency of T-to-C transitions, which would indicate the sites of N3-BU incorporation.
-
Conclusion
This compound presents a potentially valuable alternative for metabolic RNA labeling, with the modification at the N3 position theoretically offering improved specificity by disfavoring incorporation into DNA. However, the lack of direct experimental evidence necessitates a thorough evaluation of its performance. The protocols outlined in this guide provide a framework for researchers to systematically assess the incorporation efficiency, specificity, and potential cellular perturbations of N3-BU. By comparing its performance to established methods like 5-EU and 4sU labeling, the scientific community can determine the utility of N3-BU for precise and minimally disruptive studies of RNA metabolism.
References
- 1. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 7. journals.plos.org [journals.plos.org]
comparative analysis of different click chemistry reagents for N3-(Butyn-3-yl)uridine
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and molecular labeling, click chemistry has emerged as a powerful and versatile tool. Its high efficiency, specificity, and biocompatibility have made it an indispensable technique in fields ranging from drug discovery to materials science. For researchers working with N3-(Butyn-3-yl)uridine, an alkyne-modified nucleoside analog, selecting the optimal click chemistry reagent is crucial for successful experimental outcomes. This guide provides a comprehensive comparative analysis of different click chemistry reagents for the modification of this compound, supported by experimental data and detailed protocols.
The two primary click chemistry reactions applicable to the alkyne group in this compound are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide will delve into a comparison of the reagents used in both of these methodologies.
Overview of Click Chemistry Reactions for this compound
This compound can be incorporated into nascent RNA transcripts through cellular metabolic pathways. The exposed alkyne group then serves as a handle for covalent modification with a molecule of interest (e.g., a fluorophore, biotin, or a drug molecule) that bears a complementary azide (B81097) functional group.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click reaction that utilizes a copper(I) catalyst to join an alkyne and an azide, forming a stable triazole linkage.
Data Presentation: Comparison of CuAAC Reagents
While specific quantitative data for this compound is limited in publicly available literature, the following table provides a comparative summary of common CuAAC reagents based on studies with structurally similar alkyne-modified nucleosides and oligonucleotides. The efficiency of the reaction is influenced by the copper source, the presence and type of a stabilizing ligand, and the reducing agent used to generate Cu(I) from Cu(II) salts.
| Catalyst System | Typical Concentration | Reaction Time | Yield | Biocompatibility | Key Considerations |
| CuSO₄ / Sodium Ascorbate (B8700270) | 1-5 mol% CuSO₄, 5-10 mol% Sodium Ascorbate | 1 - 4 hours | High to Quantitative | Moderate (potential cytotoxicity from copper ions) | Simple and cost-effective. Requires a reducing agent. |
| CuI or CuBr | 1-5 mol% | 1 - 4 hours | High to Quantitative | Moderate | Direct source of Cu(I), but can be sensitive to air oxidation. |
| CuSO₄ / Sodium Ascorbate / TBTA | 1-5 mol% CuSO₄, 5-10 mol% Sodium Ascorbate, 1-5 mol% TBTA | 30 min - 2 hours | Quantitative | Improved (Ligand protects biomolecules from copper-induced damage) | TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) accelerates the reaction and reduces cytotoxicity.[1] |
| Pre-formed Cu(I)-Ligand Complexes | 1-5 mol% | 30 min - 2 hours | Quantitative | Improved | Offers better control over the reaction but may require inert atmosphere for preparation and storage. |
Experimental Protocol: General CuAAC for Labeling of this compound-labeled RNA
This protocol is a general guideline for the CuAAC reaction to label RNA that has been metabolically tagged with this compound.
Materials:
-
This compound-labeled RNA (in RNase-free water or buffer)
-
Azide-functionalized molecule (e.g., fluorescent dye-azide, biotin-azide)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in RNase-free water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in RNase-free water)
-
Sodium ascorbate stock solution (e.g., 100 mM in RNase-free water, freshly prepared)
-
RNase-free water and buffers (e.g., phosphate (B84403) buffer)
Procedure:
-
In a microcentrifuge tube, dilute the this compound-labeled RNA to the desired final concentration in an appropriate buffer (e.g., 50 mM phosphate buffer, pH 7).
-
Add the azide-functionalized molecule to the RNA solution. The final concentration of the azide should typically be in excess (e.g., 2-10 equivalents relative to the alkyne).
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution. A common ratio is 1:5 (CuSO₄:THPTA).
-
Add the catalyst premix to the RNA/azide mixture. The final concentration of CuSO₄ is typically in the range of 50-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature or 37°C for 1-2 hours.
-
Purify the labeled RNA using an appropriate method, such as ethanol (B145695) precipitation, spin columns, or HPLC, to remove the catalyst, excess reagents, and byproducts.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) to react with an azide. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst. This makes SPAAC particularly suitable for applications in living cells and in vivo. In the context of this compound, the roles are reversed: the uridine (B1682114) analog contains the alkyne, and the biomolecule of interest would need to be modified with a strained azide, which is less common. A more typical SPAAC approach involves incorporating an azide-modified nucleoside into RNA and reacting it with a cyclooctyne-bearing probe. However, for the purpose of this guide, we will consider the reaction of an azide with this compound, with the understanding that the azide would need to be activated (e.g., part of a strained ring system) for a true SPAAC reaction.
For the reaction with a terminal alkyne like in this compound, a true SPAAC reaction is not possible. Instead, the azide would need to be part of a strained ring system, which is not a common reagent. Therefore, the more relevant SPAAC scenario involves an azide-modified uridine analog reacting with a strained alkyne. The following data is presented with this more common SPAAC reaction in mind.
Data Presentation: Comparison of SPAAC Reagents (Strained Alkynes)
The choice of the strained alkyne is critical for the kinetics and efficiency of the SPAAC reaction. The data below is based on reactions of these cyclooctynes with azides on biomolecules, which serves as a good proxy for their reactivity.
| Strained Alkyne | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Stability | Hydrophilicity | Key Considerations |
| DBCO (Dibenzocyclooctyne) | ~0.1 - 0.3 | Good | Low | Widely used, commercially available in many forms. Relatively fast reaction kinetics.[2] |
| BCN (Bicyclononyne) | ~0.01 - 0.06 | Good | Moderate | More compact and potentially less sterically hindering than DBCO.[2] |
| DIBO (Dibenzocyclooctynol) | ~0.1 | Good | Moderate | The hydroxyl group can be further functionalized.[3] |
| ADIBO (Azadibenzocyclooctyne) | ~0.1 | Good | Low | Similar reactivity to DBCO. |
Note: The rate constants can vary depending on the specific azide, solvent, and temperature.
Experimental Protocol: General SPAAC for Labeling of Azide-Modified RNA with a Cyclooctyne Probe
This protocol describes a general procedure for labeling azide-modified RNA with a cyclooctyne-containing probe (e.g., a DBCO-fluorophore).
Materials:
-
Azide-modified RNA (in RNase-free water or buffer)
-
Cyclooctyne-functionalized molecule (e.g., DBCO-fluorophore, BCN-biotin)
-
RNase-free water and buffers (e.g., PBS)
Procedure:
-
In a microcentrifuge tube, dissolve the azide-modified RNA in an appropriate buffer (e.g., PBS, pH 7.4).
-
Add the cyclooctyne-functionalized molecule to the RNA solution. A slight excess of the cyclooctyne reagent (e.g., 1.5-5 equivalents) is typically used.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.
-
Monitor the reaction progress if necessary (e.g., by gel electrophoresis if there is a significant mass shift, or by fluorescence).
-
Purify the labeled RNA using standard methods to remove the unreacted cyclooctyne reagent.
Signaling Pathway and Application: Metabolic Labeling of Nascent RNA
This compound can be used as a tool to study RNA synthesis and turnover. The uridine analog is taken up by cells and enters the pyrimidine (B1678525) salvage pathway, where it is converted to its triphosphate form. This modified nucleotide is then incorporated into newly synthesized RNA by RNA polymerases. The alkyne handle on the incorporated uridine allows for the visualization and isolation of nascent RNA transcripts through click chemistry.
Conclusion and Recommendations
The choice between CuAAC and SPAAC for the modification of alkyne-containing biomolecules like this compound-labeled RNA depends heavily on the experimental context.
-
For in vitro applications where cytotoxicity is not a primary concern and high reaction efficiency and speed are desired, CuAAC is an excellent choice. The use of a copper-stabilizing ligand such as TBTA or THPTA is highly recommended to improve biocompatibility and reaction kinetics.
-
For applications in living cells or in vivo , where copper toxicity is a significant issue, SPAAC is the preferred method. While the reaction of a terminal alkyne with a strained azide is less common, the alternative approach of using an azide-modified nucleoside and a strained alkyne probe is a well-established and powerful technique for live-cell imaging and analysis.
Researchers should carefully consider the specific requirements of their experiments, including the sensitivity of their biological system, the desired reaction time, and the availability of reagents, when selecting a click chemistry strategy. The protocols and comparative data provided in this guide serve as a starting point for the optimization of click chemistry reactions with this compound and related molecules.
References
benchmarking N3-(Butyn-3-yl)uridine-based methods against other nascent RNA techniques
The analysis of newly transcribed, or nascent, RNA provides a dynamic snapshot of the cellular transcriptome, offering insights into gene regulation that are often missed by steady-state RNA sequencing. Metabolic labeling using uridine (B1682114) analogs is a powerful strategy to selectively capture and quantify these newly synthesized transcripts. This guide provides an objective comparison of nascent RNA analysis techniques, focusing on methods that utilize alkyne-modified uridines for click chemistry, benchmarked against other prominent techniques.
A Note on N3-(Butyn-3-yl)uridine: While this guide was prompted by an interest in this compound, a comprehensive review of scientific literature did not identify this specific compound as a widely adopted reagent for metabolic labeling of nascent RNA. The N3 position of uridine is critical for Watson-Crick base pairing, and its modification can interfere with RNA structure and function. Therefore, this guide will focus on the well-established and functionally analogous compound, 5-ethynyluridine (B57126) (EU) , as the representative molecule for alkyne-uridine-based click chemistry methods. The principles and workflows described for EU are directly applicable to other alkyne-modified uridines.
Comparison of Key Nascent RNA Labeling Techniques
The selection of a nascent RNA profiling method depends on the specific biological question, experimental system, and available resources. The following table summarizes the key performance characteristics of the three major classes of uridine analog-based techniques.
| Feature | EU-based (e.g., EU-seq) | 4sU-based (e.g., SLAM-seq) | BrU-based (e.g., Bru-seq) |
| Labeling Principle | Incorporation of 5-ethynyluridine (EU), an alkyne analog. | Incorporation of 4-thiouridine (B1664626) (4sU), a thiol-containing analog. | Incorporation of 5-bromouridine (B41414) (BrU), a halogenated analog. |
| Detection Method | Copper-catalyzed "click chemistry" to attach a biotin (B1667282) handle for affinity purification. | Thiol-alkylation with iodoacetamide (B48618) (IAA) induces T-to-C conversions during reverse transcription. | Immunoprecipitation using an anti-BrdU antibody that cross-reacts with BrU.[1] |
| Workflow Complexity | Multi-step: Labeling, RNA isolation, click reaction, affinity purification, library prep. | Simplified: Labeling, RNA isolation, alkylation reaction, library prep. No physical enrichment required.[2][3] | Multi-step: Labeling, RNA isolation, immunoprecipitation, library prep. |
| Labeling Efficiency | High, with a strong correlation to transcriptional activity.[4] | High, with reported T-to-C conversion rates often exceeding 90%.[4] | Efficient, with well-established antibody-based capture.[1] |
| Cytotoxicity | Generally low for short-term labeling, but can impact cell growth during longer incubations.[5] May be incorporated into DNA in some organisms.[6] | Can affect translation and cell health with prolonged exposure.[5] | Often considered less toxic than EU and 4sU, making it suitable for longer pulse-chase experiments.[1] |
| Temporal Resolution | High. Suitable for short pulse-labeling experiments to capture immediate transcriptional changes. | High. Enables time-resolved analysis of RNA synthesis and decay.[3] | High. Can be used for both short pulse (Bru-Seq) and pulse-chase (BruChase-Seq) experiments to measure synthesis and stability.[1] |
| Data Analysis | Reads are mapped and quantified similarly to standard RNA-seq on an enriched population. | Requires specialized software (e.g., SLAMdunk) to identify and quantify reads with T>C conversions.[2] | Reads are mapped and quantified similarly to standard RNA-seq on an enriched population. |
| Primary Strengths | High specificity of click chemistry reaction; commercially available kits. | No enrichment step reduces bias; provides nascent and total RNA information from the same sample. | Low cost of BrU analog; high specificity of antibody capture; considered less cytotoxic for long-term studies.[1] |
| Potential Limitations | Copper catalyst can be toxic and may damage RNA; requires an affinity purification step which can introduce bias. | Relies on accurate identification of mutations; alkylation must be highly efficient. | Antibody performance can be variable; immunoprecipitation can have higher background. |
Experimental Workflows and Visualizations
The workflows for these techniques share the initial step of metabolic labeling but diverge significantly in their methods for identifying and isolating the nascent RNA.
Alkyne-Uridine (EU) Click Chemistry Workflow
This method involves incorporating EU into nascent RNA, followed by a highly specific click reaction to attach a biotin molecule. The biotinylated RNA is then captured on streptavidin-coated beads for subsequent analysis.
Thiol-Uridine (4sU) Chemical Conversion Workflow (SLAM-seq)
SLAM-seq uses 4sU labeling followed by a chemical modification (alkylation) that causes the reverse transcriptase to misread 4sU as cytosine. This T-to-C conversion is then identified during data analysis to distinguish new transcripts from old ones.
Bromo-Uridine (BrU) Immunoprecipitation Workflow
This technique relies on the specific recognition of incorporated BrU by an antibody. The antibody, typically conjugated to magnetic beads, is used to pull down the nascent RNA from the total RNA population.
Experimental Protocols
The following are generalized protocols for each major nascent RNA analysis method. Researchers should optimize concentrations and incubation times for their specific cell type and experimental goals.
Protocol 1: EU-based Nascent RNA Capture (Click Chemistry)
This protocol is adapted from commercially available kits for capturing EU-labeled RNA.
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add 5-ethynyluridine (EU) to the culture medium at a final concentration of 0.1-1 mM.
-
Incubate for the desired pulse duration (e.g., 15 minutes to 4 hours) under normal culture conditions.
-
-
Total RNA Isolation:
-
Wash cells with PBS and lyse them using a TRIzol-based reagent.
-
Isolate total RNA according to the manufacturer's protocol, followed by a DNase treatment to remove genomic DNA.
-
Quantify the RNA and assess its integrity.
-
-
Click Reaction (Biotinylation):
-
In a 20 µL reaction, combine 1-5 µg of total RNA with a click-reaction cocktail. A typical cocktail includes:
-
Biotin-azide
-
Copper (II) sulfate (B86663) (CuSO₄)
-
A copper-protecting ligand (e.g., BTTAA)
-
A reducing agent (e.g., Sodium Ascorbate)
-
-
Incubate the reaction at room temperature for 30 minutes.
-
Precipitate the RNA using ethanol (B145695) or a spin column to remove unreacted components.
-
-
Affinity Purification:
-
Resuspend the biotinylated RNA in a high-salt binding buffer.
-
Prepare streptavidin-coated magnetic beads by washing them with the binding buffer.
-
Add the RNA to the beads and incubate for 30 minutes at room temperature with rotation to allow binding.
-
Wash the beads extensively with wash buffers to remove non-biotinylated RNA.
-
-
Elution and Analysis:
-
Elute the captured nascent RNA from the beads, typically using a buffer containing biotin or by heat treatment.
-
The eluted RNA is now ready for downstream applications such as qRT-PCR, microarray analysis, or library preparation for next-generation sequencing.
-
Protocol 2: 4sU-based Chemical Conversion (SLAM-seq)
This protocol outlines the key steps for identifying nascent RNA by inducing T>C mutations.
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add 4-thiouridine (4sU) to the culture medium at a final concentration of 100-500 µM.
-
Incubate for the desired pulse duration.
-
-
Total RNA Isolation:
-
Isolate total RNA as described in Protocol 1. It is crucial to add DTT to the lysis buffer to prevent disulfide bond formation involving the thiol group of 4sU.
-
-
Alkylation:
-
To 5-10 µg of total RNA in buffer (e.g., PBS), add iodoacetamide (IAA) to a final concentration of 10 mM.
-
Incubate in the dark at 50°C for 15 minutes.
-
Quench the reaction by adding DTT.
-
Purify the alkylated RNA using an appropriate clean-up kit or ethanol precipitation.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the alkylated total RNA. 3' mRNA-Seq kits (e.g., QuantSeq) are often used in combination with SLAM-seq.[3]
-
During the reverse transcription step, the polymerase will incorporate a guanine (B1146940) opposite the alkylated 4sU, resulting in a T-to-C conversion in the final sequencing read.
-
-
Data Analysis:
-
Align sequencing reads to the reference genome.
-
Use specialized software to identify reads containing T>C mismatches. These reads represent the nascent transcripts.
-
Quantify nascent and total transcript levels based on the counts of T>C and non-T>C reads, respectively.
-
Protocol 3: BrU-based Immunoprecipitation (Bru-seq)
This protocol describes the enrichment of nascent RNA using an antibody.
-
Metabolic Labeling:
-
Culture cells and add 5-bromouridine (BrU) to the medium at a final concentration of 1-2 mM.
-
Incubate for the desired pulse duration (e.g., 10-60 minutes).
-
-
Total RNA Isolation:
-
Isolate total RNA as described in Protocol 1.
-
-
Immunoprecipitation (IP):
-
Fragment the total RNA to an appropriate size (e.g., ~100-500 nt) by sonication or chemical hydrolysis.
-
Prepare anti-BrdU antibody-conjugated magnetic beads (e.g., Protein G beads).
-
Incubate the fragmented RNA with the antibody-bead complex in an IP buffer for 1-2 hours at 4°C with rotation.
-
Wash the beads multiple times with wash buffers to remove non-specifically bound RNA.
-
-
Elution:
-
Elute the BrU-labeled RNA from the beads. This is typically done by competitive elution using free BrU or by using a denaturing elution buffer.
-
Purify the eluted RNA.
-
-
Library Preparation and Sequencing:
-
Use the enriched nascent RNA to prepare a library for next-generation sequencing.
-
Analyze the sequencing data to quantify the abundance of nascent transcripts.
-
References
- 1. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global SLAM-seq for accurate mRNA decay determination and identification of NMD targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lexogen.com [lexogen.com]
- 4. benchchem.com [benchchem.com]
- 5. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
N3-(Butyn-3-yl)uridine in RNA Metabolic Labeling: A Comparative Guide to Control Experiments
A critical aspect of robust experimental design in RNA metabolic labeling is the inclusion of rigorous control experiments. This guide provides a comparative overview of essential control experiments for studies utilizing N3-(Butyn-3-yl)uridine (N3-Bu) for nascent RNA labeling, alongside a comparison with established alternative labeling reagents.
While this compound (N3-Bu) presents a potential tool for the metabolic labeling of newly synthesized RNA, its application and characterization in the scientific literature are not as extensively documented as other uridine (B1682114) analogs. Consequently, this guide draws upon established principles of metabolic labeling and click chemistry to outline the necessary controls for experiments involving N3-Bu, and compares its hypothetical performance characteristics with widely used alternatives such as 5-ethynyluridine (B57126) (EU) and 4-thiouridine (B1664626) (4sU).
Comparison of RNA Metabolic Labeling Reagents
The choice of metabolic labeling reagent can significantly impact experimental outcomes, influencing labeling efficiency, cellular perturbation, and the types of downstream analyses that are feasible. Below is a comparative summary of N3-Bu (based on expected properties of an N3-alkyne modified uridine) against the well-established EU and 4sU.
| Feature | This compound (N3-Bu) (Hypothetical) | 5-Ethynyluridine (EU) | 4-Thiouridine (4sU) |
| Modification Position | N3-position of the uracil (B121893) ring | C5-position of the uracil ring | C4-position of the uracil ring (thiol substitution) |
| Detection Method | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Thiol-specific biotinylation or T-to-C conversion during reverse transcription (SLAM-seq) |
| Labeling Efficiency | Potentially lower than C5-modified analogs due to possible steric hindrance at the Watson-Crick face. | High incorporation efficiency by cellular RNA polymerases.[1] | Efficiently incorporated into nascent RNA.[2] |
| Cytotoxicity | Unknown, requires empirical determination. Modification at the N3 position could potentially interfere with base pairing and transcription. | Generally low cytotoxicity at typical working concentrations.[3] | Can exhibit cytotoxicity at higher concentrations or with prolonged exposure.[4] |
| Perturbation of RNA | Modification at the N3 position is likely to disrupt Watson-Crick base pairing, potentially affecting RNA structure and function.[5] | Minimal perturbation to RNA structure and function.[3] | Can induce protein-RNA crosslinking upon UV irradiation, which can be a tool (PAR-CLIP) but also a potential perturbation. |
| Downstream Applications | Nascent RNA capture, imaging. | Nascent RNA capture, imaging, RNA-protein interaction studies (e.g., RICK).[6] | Nascent RNA capture, RNA half-life studies (pulse-chase), RNA-protein crosslinking (PAR-CLIP).[4][7] |
Experimental Protocols and Control Experiments
I. Negative Control Experiments
The primary goal of negative controls is to ensure that the detected signal is a direct result of the specific incorporation of N3-Bu into newly synthesized RNA and the subsequent bioorthogonal reaction.
1. No-Labeling Control:
-
Rationale: To account for background signal from the detection reagents (e.g., fluorescently-labeled azide) or non-specific binding to cellular components.
-
Protocol:
-
Culture cells under the same conditions as the experimental group but without the addition of N3-Bu.
-
Proceed with the fixation, permeabilization, and click chemistry reaction steps using the same concentrations of catalyst and azide-alkyne detection reagents.
-
Analyze the signal (e.g., fluorescence intensity) and compare it to the labeled samples.
-
-
Expected Outcome: Minimal to no signal should be detected in the no-labeling control.
2. No-Click-Reaction Control:
-
Rationale: To confirm that the observed signal is dependent on the click chemistry reaction between the incorporated alkyne (from N3-Bu) and the azide (B81097) probe.
-
Protocol:
-
Culture cells and label with N3-Bu as in the experimental group.
-
During the click chemistry step, omit either the copper catalyst (for CuAAC) or the azide detection reagent.
-
Analyze the signal.
-
-
Expected Outcome: No signal should be observed, demonstrating that the detection is specific to the bioorthogonal reaction.
3. N3-Methyluridine Control:
-
Rationale: To demonstrate that the modification occurs specifically at the N3 position of uridine and that a free N3 position is required for labeling.[5]
-
Protocol:
-
Synthesize or obtain N3-methyluridine.
-
Treat cells with N3-methyluridine under the same conditions as N3-Bu labeling.
-
Perform the click chemistry reaction.
-
-
Expected Outcome: No signal should be detected, as the methyl group at the N3 position will block any potential reaction.
II. Positive Control Experiments
Positive controls are essential to confirm that the experimental workflow, from metabolic labeling to detection, is functioning correctly.
1. 5-Ethynyluridine (EU) Labeling:
-
Rationale: As a well-established and efficient RNA metabolic label, EU serves as a robust positive control to validate the entire experimental pipeline, including cell permeability, incorporation into nascent RNA, and the click chemistry reaction.[8]
-
Protocol:
-
Culture a parallel set of cells and label with a known effective concentration of EU (e.g., 1 mM) for a defined period.[8]
-
Perform the same click chemistry reaction as for the N3-Bu labeled cells.
-
Analyze the signal.
-
-
Expected Outcome: A strong and specific signal, primarily localized to the nucleus and nucleolus where RNA synthesis is most active, should be observed.[8]
III. Workflow and Signaling Pathway Diagrams
To visually represent the experimental logic and processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for this compound metabolic labeling and controls.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-Thiouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
quantitative comparison of RNA labeling with N3-(Butyn-3-yl)uridine and 5-EU.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-ethynyluridine (B57126) (5-EU) for the metabolic labeling of nascent RNA. Due to a lack of published experimental data for N3-(Butyn-3-yl)uridine (N3-U) in RNA labeling applications, a direct quantitative comparison is not currently possible. This document will focus on the performance of 5-EU, supported by experimental data, to aid researchers in making informed decisions for their experimental designs.
Introduction to Metabolic RNA Labeling
Metabolic RNA labeling is a powerful technique to study the dynamics of RNA synthesis and decay. It involves the introduction of a modified nucleoside analog into cells, which is incorporated into newly transcribed RNA. This allows for the specific detection and analysis of the nascent transcriptome. 5-ethynyluridine (5-EU) is a commonly used uridine (B1682114) analog that contains a terminal alkyne group, enabling its detection via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.
Quantitative Performance of 5-Ethynyluridine (5-EU)
The following table summarizes the key quantitative parameters for RNA labeling using 5-EU, based on data from published research.
| Performance Metric | 5-Ethynyluridine (5-EU) |
| Labeling Efficiency | High, with an average incorporation of one 5-EU molecule for every 35 uridine residues in total RNA.[1] |
| Signal-to-Noise Ratio | Generally good, allowing for clear visualization and purification of labeled RNA.[1] |
| Cell Viability/Cytotoxicity | Can be cytotoxic at higher concentrations and longer incubation times. Effects are cell-type dependent. |
| Perturbation to RNA Metabolism | May impede RNA splicing efficiency and subsequent nuclear RNA processing and export.[2] Can be incorporated into DNA in some organisms, which can lead to off-target effects. |
Experimental Protocol: Metabolic RNA Labeling with 5-EU
This protocol provides a general workflow for labeling newly synthesized RNA in cultured cells using 5-EU.
Materials
-
5-ethynyluridine (5-EU)
-
Cell culture medium
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Click chemistry detection reagents (e.g., fluorescent azide, biotin (B1667282) azide)
-
Copper(I) catalyst and ligand (for CuAAC)
Workflow Diagram
Detailed Steps
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and enter logarithmic growth phase.
-
5-EU Labeling: Prepare a stock solution of 5-EU in a suitable solvent (e.g., DMSO). Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically ranging from 50 µM to 1 mM). Replace the existing medium with the 5-EU containing medium.
-
Incubation: Incubate the cells for a specific period (e.g., 30 minutes to 24 hours). The optimal concentration and incubation time should be determined empirically for each cell type and experimental goal to maximize labeling and minimize cytotoxicity.
-
Cell Harvest and RNA Extraction: After incubation, wash the cells with PBS and harvest them. Proceed with total RNA extraction using a standard commercially available kit or protocol.
-
Click Reaction: Perform the click reaction by incubating the 5-EU labeled RNA with an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin) in the presence of a copper(I) catalyst and a stabilizing ligand.
-
Purification and Analysis: Purify the labeled RNA from unreacted reagents. The method of purification will depend on the reporter molecule used (e.g., streptavidin beads for biotin-azide). The labeled RNA is then ready for downstream applications.
Considerations and Potential Off-Target Effects of 5-EU
While 5-EU is a powerful tool, researchers should be aware of its potential limitations and off-target effects:
-
Cytotoxicity: High concentrations and prolonged exposure to 5-EU can be toxic to cells. It is crucial to perform dose-response and time-course experiments to determine the optimal, non-toxic labeling conditions for the specific cell line being used.
-
Incorporation into DNA: In some organisms and cell types, 5-EU can be converted to its deoxyribonucleoside form and incorporated into DNA. This can be a significant off-target effect, particularly in studies of DNA replication or damage. It is advisable to perform controls, such as co-labeling with a DNA synthesis marker like BrdU or EdU, to assess the extent of DNA incorporation.
-
Perturbation of RNA Processing: There is evidence to suggest that the incorporation of 5-EU can interfere with normal RNA metabolism, including splicing and nuclear export.[2] Researchers should consider these potential artifacts when interpreting their results.
This compound (N3-U): An Alternative in Need of Characterization
This compound is a uridine analog with a butynyl group attached to the N3 position of the uracil (B121893) base. This modification provides an alkyne handle for click chemistry. While commercially available, there is a notable absence of published studies demonstrating its use and performance in metabolic RNA labeling.
Potential Advantages and Disadvantages (Hypothetical)
-
Potential for Reduced Off-Target Effects: Modification at the N3 position, which is involved in Watson-Crick base pairing, might lead to different biological consequences compared to modification at the C5 position as in 5-EU. This could potentially reduce incorporation into DNA or have different effects on RNA processing, but this remains to be experimentally validated.
-
Unknown Labeling Efficiency and Toxicity: Without experimental data, the efficiency of its incorporation into nascent RNA by cellular polymerases and its cytotoxic profile are unknown.
Conclusion
5-ethynyluridine (5-EU) is a well-established and valuable tool for the metabolic labeling of newly synthesized RNA, with a large body of literature supporting its use. Researchers using 5-EU should carefully optimize labeling conditions and be mindful of its potential off-target effects.
This compound presents a potential alternative for metabolic RNA labeling; however, its efficacy and potential advantages or disadvantages remain to be demonstrated through rigorous experimental investigation. Further research is required to characterize its performance and determine its suitability for various applications in RNA biology.
References
Safety Operating Guide
Personal protective equipment for handling N3-(Butyn-3-yl)uridine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N3-(Butyn-3-yl)uridine. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risk and promoting a secure laboratory environment.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. A hazard assessment should be conducted to determine if additional protection is necessary for specific procedures.
| PPE Category | Minimum Requirement | Specifications |
| Hand Protection | Double-layered disposable nitrile gloves | Change gloves immediately if contaminated. Wash hands thoroughly after handling. |
| Eye and Face Protection | Safety glasses with side shields | For splash hazards, use chemical splash goggles. A face shield may be required for larger quantities or high-risk procedures.[2][3] |
| Body Protection | Laboratory coat | A flame-resistant lab coat should be worn when working with flammable solvents. Ensure the coat is fully buttoned. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a certified respirator if aerosols may be generated or if working outside of a fume hood. |
| Footwear | Closed-toe shoes | Shoes should be made of a non-porous material. |
Experimental Protocol: Safe Handling of this compound
This protocol details the step-by-step process for safely handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.
-
The storage container should be clearly labeled with the chemical name and any hazard warnings.
2. Preparation and Handling:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is donned correctly.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Use appropriate labware (e.g., glass, chemically resistant plastic) for all manipulations.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
4. Spill and Waste Disposal:
-
Spill:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the absorbed material into a sealed, labeled container for disposal.
-
Ventilate the area and clean the spill site with an appropriate solvent.
-
-
Waste Disposal:
-
Dispose of all waste, including empty containers, in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of this compound down the drain.
-
Contaminated lab coats and other reusable PPE should be professionally laundered.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
